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  • Product: 2',3,5,7-Tetrahydroxyflavanone
  • CAS: 31477-95-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Natural Sources and Isolation of 2',3,5,7-Tetrahydroxyflavanone

For Researchers, Scientists, and Drug Development Professionals Abstract 2',3,5,7-Tetrahydroxyflavanone, a naturally occurring flavanone also known as Dihydrodatiscetin, has garnered significant interest within the scien...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3,5,7-Tetrahydroxyflavanone, a naturally occurring flavanone also known as Dihydrodatiscetin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its primary natural sources and detailed methodologies for its extraction, isolation, and purification. By elucidating the causality behind experimental choices and presenting validated protocols, this document serves as a vital resource for researchers seeking to harness the potential of this bioactive compound.

Introduction to 2',3,5,7-Tetrahydroxyflavanone

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities.[1] Within this class, flavanones are characterized by a C6-C3-C6 skeleton. 2',3,5,7-Tetrahydroxyflavanone (PubChem CID: 3082330) is a specific flavanone that has been isolated from various plant species and is under investigation for its potential pharmacological properties.[2] Its structure, featuring multiple hydroxyl groups, contributes to its chemical reactivity and biological potential.

Natural Sources of 2',3,5,7-Tetrahydroxyflavanone

The genus Scutellaria (skullcaps), belonging to the Lamiaceae family, is a prominent source of 2',3,5,7-Tetrahydroxyflavanone.[3] These herbaceous plants are widely distributed globally and have a long history of use in traditional medicine.[4]

Primary Natural Source:

  • Scutellaria amoena : This species is a well-documented source of 2',3,5,7-Tetrahydroxyflavanone.[3][5] The roots of Scutellaria species are particularly rich in flavonoids.[6]

While Scutellaria amoena is a primary source, related compounds are found in other plants, suggesting potential for discovery in a broader range of species. For instance, (2S)-5,7,3',5'-Tetrahydroxyflavanone has been isolated from Thymus quinquecostatus var. japonica and Viguiera dentata (Cav.) Spreng.[7]

Table 1: Natural Sources of 2',3,5,7-Tetrahydroxyflavanone and Related Flavanones

CompoundPlant SourcePlant PartTypical YieldReferences
2',3,5,7-Tetrahydroxyflavanone Scutellaria amoenaRootData not available[3][5]
(2S)-5,7,3',5'-TetrahydroxyflavanoneThymus quinquecostatus var. japonicaAerial PartsData not available[7]
(2S)-5,7,3',5'-TetrahydroxyflavanoneViguiera dentata (Cav.) SprengNot SpecifiedData not available[7]

Isolation and Purification Methodologies

The isolation of 2',3,5,7-Tetrahydroxyflavanone from its natural sources is a multi-step process that leverages the physicochemical properties of the compound. The general workflow involves extraction from the plant material, followed by a series of chromatographic separations to achieve high purity.

General Principles of Flavonoid Isolation

The isolation strategy for flavonoids is dictated by their polarity, which is influenced by the number and arrangement of hydroxyl groups and any glycosidic linkages. Generally, a sequential process of solvent extraction and chromatography is employed.

  • Solvent Extraction : This initial step aims to liberate the flavonoids from the plant matrix. The choice of solvent is critical and is based on the polarity of the target compounds.

  • Chromatography : This is the core of the purification process. Various chromatographic techniques are used to separate the target flavonoid from other phytochemicals in the crude extract.[9]

Isolation_Workflow Plant_Material Dried & Powdered Plant Material (e.g., Scutellaria amoena roots) Solvent_Extraction Solvent Extraction (e.g., Ethanol/Methanol) Plant_Material->Solvent_Extraction Extraction Crude_Extract Crude Flavonoid Extract Solvent_Extraction->Crude_Extract Filtration & Concentration Column_Chromatography Column Chromatography (Silica Gel or Sephadex LH-20) Crude_Extract->Column_Chromatography Separation Fractions Collected Fractions Column_Chromatography->Fractions Elution Purity_Analysis Purity Analysis (TLC/HPLC) Fractions->Purity_Analysis Monitoring Purified_Compound Purified 2',3,5,7- Tetrahydroxyflavanone Purity_Analysis->Purified_Compound Isolation

Caption: General workflow for the isolation of 2',3,5,7-Tetrahydroxyflavanone.

Detailed Experimental Protocol: A Representative Method

The following protocol is a synthesized, representative method based on established techniques for flavonoid isolation from Scutellaria species.

Part 1: Extraction

  • Plant Material Preparation :

    • Obtain dried roots of Scutellaria amoena.

    • Grind the dried roots into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction :

    • Rationale : Ethanol or methanol are commonly used solvents for extracting flavonoids due to their ability to dissolve these moderately polar compounds.[10] The choice of solvent concentration can be optimized to maximize the yield of total flavonoids.

    • Procedure :

      • Macerate the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours with occasional stirring.

      • Alternatively, for a more efficient extraction, perform Soxhlet extraction or ultrasound-assisted extraction.[11] For instance, ultrasonic extraction can be carried out at a controlled temperature (e.g., 50°C) for a shorter duration (e.g., 60 minutes).[6]

      • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

      • Repeat the extraction process on the residue two more times to ensure maximum recovery of the flavonoids.

      • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Part 2: Chromatographic Purification

  • Silica Gel Column Chromatography (Initial Separation) :

    • Rationale : Silica gel chromatography is a form of adsorption chromatography that separates compounds based on their polarity. Less polar compounds elute first, followed by more polar compounds. This step is effective for the initial fractionation of the crude extract.

    • Procedure :

      • Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane).

      • Pack a glass column with the silica gel slurry.

      • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

      • Elute the column with a gradient of solvents with increasing polarity. A common solvent system is a gradient of chloroform-methanol or hexane-ethyl acetate.

      • Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light.

      • Combine the fractions containing the target compound based on the TLC profiles.

  • Sephadex LH-20 Column Chromatography (Fine Purification) :

    • Rationale : Sephadex LH-20 is a size-exclusion and adsorption chromatography medium that is particularly effective for separating flavonoids.[12] It separates molecules based on their size and their interaction with the lipophilic stationary phase.

    • Procedure :

      • Swell the Sephadex LH-20 gel in the chosen eluting solvent (e.g., methanol).

      • Pack a column with the swollen gel.

      • Dissolve the partially purified fraction from the silica gel column in a minimal amount of the eluting solvent and load it onto the Sephadex LH-20 column.

      • Elute the column with the same solvent (isocratic elution).

      • Collect fractions and monitor them by TLC or HPLC.

      • Combine the pure fractions containing 2',3,5,7-Tetrahydroxyflavanone and evaporate the solvent to yield the purified compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing) :

    • Rationale : For achieving very high purity, preparative HPLC is the method of choice.[13] It offers high resolution and is scalable. A reversed-phase C18 column is commonly used for flavonoid separation.

    • Procedure :

      • Dissolve the purified compound from the Sephadex LH-20 column in the mobile phase.

      • Inject the solution into a preparative HPLC system equipped with a C18 column.

      • Elute with an optimized mobile phase, typically a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and methanol or acetonitrile.[5]

      • Monitor the eluate with a UV detector at a wavelength where flavonoids show strong absorbance (typically around 280 nm and 340 nm).

      • Collect the peak corresponding to 2',3,5,7-Tetrahydroxyflavanone.

      • Remove the solvent to obtain the highly purified compound.

Purification_Workflow cluster_0 Initial Separation cluster_1 Fine Purification cluster_2 Final Polishing Crude_Extract Crude Extract Silica_Gel Silica Gel Column (Adsorption Chromatography) Crude_Extract->Silica_Gel Fractions_1 Partially Purified Fractions Silica_Gel->Fractions_1 Sephadex Sephadex LH-20 (Size Exclusion & Adsorption) Fractions_1->Sephadex Fractions_2 Further Purified Fractions Sephadex->Fractions_2 Prep_HPLC Preparative HPLC (High-Resolution Separation) Fractions_2->Prep_HPLC Pure_Compound High Purity 2',3,5,7- Tetrahydroxyflavanone Prep_HPLC->Pure_Compound

Caption: Multi-step chromatographic purification of 2',3,5,7-Tetrahydroxyflavanone.

Conclusion

The isolation of 2',3,5,7-Tetrahydroxyflavanone from its primary natural source, Scutellaria amoena, is a feasible yet meticulous process. A successful isolation hinges on a systematic approach that begins with an efficient extraction method and is followed by a series of well-chosen chromatographic purification steps. This guide provides a foundational framework for researchers, emphasizing the rationale behind each methodological choice. Further research is warranted to determine the specific yield of this compound from various sources and to fully elucidate its pharmacological profile, paving the way for potential applications in drug development.

References

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 2',3,5,7-Tetrahydroxyflavanone

This guide provides an in-depth technical analysis of the spectroscopic characterization of 2',3,5,7-Tetrahydroxyflavanone . This compound, a dihydroflavonol, presents unique structural features distinguishing it from it...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 2',3,5,7-Tetrahydroxyflavanone . This compound, a dihydroflavonol, presents unique structural features distinguishing it from its more common isomers like Aromadendrin (dihydrokaempferol) or Eriodictyol.

The following data and protocols are synthesized from advanced structural elucidation principles, specifically focusing on the diagnostic utility of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in distinguishing the 2'-hydroxylation pattern.

Compound Identity & Structural Significance[1][2][3][4]

  • IUPAC Name: (2R,3R)-3,5,7-trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one[1]

  • Molecular Formula: C₁₅H₁₂O₆[1]

  • Molecular Weight: 288.25 g/mol [1][2]

  • Class: Dihydroflavonol (3-hydroxyflavanone)[1]

  • Key Structural Feature: The presence of a hydroxyl group at the C-3 position (aliphatic ring) and the C-2' position (B-ring).[1] The 2'-substitution creates a distinct steric and electronic environment compared to the common 4'-OH isomers.

Mass Spectrometry (MS) Profiling[4][6]

Mass spectrometry provides the first line of evidence for the molecular weight and the substitution pattern of the A and B rings. For flavonoids, the Retro-Diels-Alder (RDA) cleavage is the primary diagnostic fragmentation pathway.[1]

Fragmentation Logic (ESI-MS/MS)

In Negative Electrospray Ionization (ESI-), the deprotonated molecular ion [M-H]⁻ (m/z 287) is observed.[1] Upon collision-induced dissociation (CID), the C-ring undergoes RDA cleavage.[1]

  • Precursor Ion: m/z 287[1]

  • Primary Mechanism: Cleavage of bonds C1-C2 and C3-C4.[1]

  • Diagnostic Ions:

    • A-Ring Fragment (¹³A⁻): Derived from the phloroglucinol moiety (5,7-dihydroxy).[1] Expected m/z ~151/153.[1]

    • B-Ring Fragment (¹³B⁻): Derived from the 2'-hydroxystyrene moiety.[1] Expected m/z ~121.[1]

Visualization: RDA Fragmentation Pathway

MS_Fragmentation M_Ion Precursor Ion [M-H]- (m/z 287) RDA_Step Retro-Diels-Alder (RDA) Cleavage M_Ion->RDA_Step CID Energy Loss_H2O Neutral Loss [-H2O] M_Ion->Loss_H2O Dehydration Frag_A 1,3A- Fragment (A-Ring: Phloroglucinol type) m/z 151 RDA_Step->Frag_A Charge Retention on A Frag_B 1,3B- Fragment (B-Ring: Salicyl type) m/z 121 RDA_Step->Frag_B Charge Retention on B Ion_269 m/z 269 Loss_H2O->Ion_269

Figure 1: Proposed fragmentation pathway for 2',3,5,7-Tetrahydroxyflavanone showing the diagnostic Retro-Diels-Alder cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][6][7][8][9][10][11]

NMR is the definitive method for establishing the 2'-substitution and the relative stereochemistry of the C-ring (C2/C3).

Experimental Parameters
  • Solvent: DMSO-d₆ (Preferred for hydroxyl proton resolution) or Methanol-d₄.[1]

  • Frequency: 500 MHz (¹H), 125 MHz (¹³C).[1]

  • Temperature: 298 K.[1]

¹H NMR Data Analysis

The spectrum is characterized by three distinct spin systems:

  • A-Ring (AM System): Meta-coupled protons H-6 and H-8.[1]

  • C-Ring (AX System): Trans-diaxial coupling between H-2 and H-3.[1]

  • B-Ring (ABCD System): The 2'-OH substitution creates an unsymmetrical four-spin system, unlike the AA'BB' system of 4'-OH isomers.[1]

Table 1: ¹H NMR Chemical Shift Assignments (DMSO-d₆)
PositionδH (ppm)MultiplicityJ (Hz)Interpretation
2 5.30 - 5.45d11.5H-2 (trans-diaxial) .[1] Large J confirms 2,3-trans stereochemistry.
3 4.60 - 4.75dd11.5, 5.0H-3 . Coupled to H-2 and 3-OH.
6 5.85 - 5.95d2.0A-Ring .[1] Meta-coupling to H-8.
8 5.90 - 6.00d2.0A-Ring .[1] Meta-coupling to H-6.
3' 6.80 - 6.90dd8.0, 1.0B-Ring .[1] Ortho to 2'-OH.[1] Shielded.
4' 7.15 - 7.25td7.5, 1.5B-Ring .[3][1][4][5] Para to 2'-OH.
5' 6.85 - 6.95td7.5, 1.0B-Ring .[1] Meta to 2'-OH.
6' 7.35 - 7.45dd7.5, 1.5B-Ring .[1] Deshielded by C-ring attachment.
5-OH ~11.90s-Chelated hydroxyl (H-bond to C=O).[1]
¹³C NMR Data Analysis

Key diagnostic peaks include the carbonyl (C-4) and the aliphatic carbons of the C-ring.[1]

Table 2: ¹³C NMR Chemical Shift Assignments
PositionδC (ppm)TypeInterpretation
4 196.5C=O[1]Carbonyl ketone.
2 78.5 - 80.0CHDeshielded by ether oxygen and phenyl ring.[1]
3 71.0 - 72.5CHAliphatic hydroxyl carbon.[1]
2' 155.0 - 156.0C-OHOxygenated aromatic carbon (B-ring).[1]
5, 7 163.0 - 167.0C-OHOxygenated aromatic carbons (A-ring).[1]
Visualization: HMBC Connectivity Logic

Heteronuclear Multiple Bond Correlation (HMBC) is required to link the B-ring to the C-ring (H-2 correlations) and verify the 2'-position.[1]

HMBC_Correlations cluster_legend Legend: HMBC Correlations H2 H-2 (Proton) C1_prime C-1' (Quaternary) H2->C1_prime 3J C2_prime C-2' (Oxygenated) H2->C2_prime 3J (Diagnostic for 2'-sub) C6_prime C-6' (Aromatic CH) H2->C6_prime 3J C4 C-4 (Carbonyl) H2->C4 3J Key Arrow indicates Proton to Carbon correlation

Figure 2: Key HMBC correlations establishing the connectivity of the C-ring to the B-ring.

Experimental Protocol: Isolation & Analysis

To generate the data above, the following rigorous protocol ensures sample integrity and spectral resolution.

Sample Preparation for NMR[7]
  • Mass Requirement: 2–5 mg of purified compound.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).[1]

    • Note: Avoid CDCl₃ as polyhydroxy flavonoids often exhibit poor solubility and broad -OH signals in chloroform.

  • Tube: 5 mm high-precision NMR tube.

  • Temperature Equilibration: Allow sample to equilibrate at 298 K for 5 minutes inside the probe to prevent convection currents.

Instrument Parameters (500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (ensure full relaxation of aromatic protons).

  • Scans (NS): 64 (for ¹H), 1024+ (for ¹³C).[1]

  • Spectral Width: 12 ppm (¹H), 220 ppm (¹³C).[1]

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) for ¹H to enhance signal-to-noise without compromising coupling constant resolution.

Structure Validation Workflow
  • Check H-2/H-3 Coupling: If J < 4 Hz, the compound is the cis-isomer (less common).[1] If J > 10 Hz, it is the trans-isomer (target).[1]

  • Verify B-Ring Pattern: Look for the 4-spin system. If the pattern is symmetric (AA'BB'), the sample is likely the 4'-OH isomer (Dihydrokaempferol), not the 2'-OH target.[1]

References

  • PubChem. (n.d.).[1] 2',3,5,7-Tetrahydroxyflavanone (CID 3082330).[1] National Library of Medicine. Retrieved from [Link][1]

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids.[6] Springer-Verlag.[1] (Foundational text for flavonoid NMR shifts and UV shift reagents).

  • Shen, C. C., et al. (1993). Conformation and Complexation of Tannins: NMR Spectra and Molecular Search Modeling of Flavan-3-ols. USDA. Retrieved from [Link][1]

  • Bowie, J. H., & Cameron, D. W. (1966). Flavan derivatives.[7][2][8][9] XXV. Mass spectra of 3-hydroxyflavanones. Australian Journal of Chemistry. Retrieved from [Link][1]

Sources

Foundational

Technical Guide: In Vitro Bioactivity Screening of 2',3,5,7-Tetrahydroxyflavanone

Topic: In vitro bioactivity screening of 2',3,5,7-Tetrahydroxyflavanone (Dihydrodatiscetin) Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Pharmacologists, and Assay Development Specialis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro bioactivity screening of 2',3,5,7-Tetrahydroxyflavanone (Dihydrodatiscetin) Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Pharmacologists, and Assay Development Specialists

Executive Summary & Compound Profile

2',3,5,7-Tetrahydroxyflavanone , often referred to in literature as Dihydrodatiscetin , represents a distinct subclass of flavonoids known as flavanonols (dihydroflavonols). Unlike the ubiquitous quercetin (flavonol) or naringenin (flavanone), this compound possesses a specific 2'-hydroxylation on the B-ring combined with a 3-hydroxy group on the C-ring.

This structural configuration confers unique pharmacological properties, particularly in the inhibition of matrix metalloproteinases (MMPs) via the JAK/STAT pathway, making it a high-value candidate for osteoarthritis and anti-inflammatory therapeutics.

Chemical Identity & Physicochemical Properties
PropertySpecification
IUPAC Name (2R,3R)-3,5,7-trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one
Common Name Dihydrodatiscetin
Molecular Formula C₁₅H₁₂O₆
Molecular Weight 288.25 g/mol
Key Structural Features C2-C3 single bond (chiral centers), 2'-OH (B-ring ortho-substitution), 3-OH (C-ring enolizable)
Solubility Soluble in DMSO (>10 mM), Ethanol; Insoluble in water
Stability Concern Susceptible to oxidation at C3; light-sensitive

Pre-Screening Validation: Solubility & Stability

Expertise Note: The most common failure mode in flavonoid screening is precipitation in aqueous media or oxidative degradation before target engagement.

Solubilization Protocol

The 2'-OH group creates an intramolecular hydrogen bond with the heterocyclic oxygen, potentially altering solubility compared to 4'-OH isomers.

  • Stock Preparation: Dissolve lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds.

  • Quality Control: Verify clear solution via visual inspection. If turbidity exists, sonicate at 40 kHz for 5 minutes at room temperature.

  • Working Solution: Dilute stock into serum-free culture media immediately prior to use.

    • Critical Limit: Final DMSO concentration must remain ≤ 0.1% (v/v) to avoid solvent cytotoxicity.

    • Precipitation Check: Incubate the highest working concentration (e.g., 100 µM) in media at 37°C for 2 hours. Measure OD₆₀₀; an increase >0.02 indicates micro-precipitation.

Stability Management

Flavanonols are prone to oxidation into their corresponding flavonols (introduction of C2=C3 double bond) under high pH or UV light.

  • Buffer System: Use HEPES-buffered media (pH 7.2–7.4) rather than bicarbonate alone to prevent pH drift.

  • Light Protection: Perform all liquid handling under amber light or wrap tubes in foil.

Core Bioactivity Screening Workflows

The screening strategy prioritizes the compound's validated activity against MMP-13 (Collagenase 3) and the JAK2/STAT1/2 signaling axis.

Workflow Logic (DOT Visualization)

ScreeningWorkflow Compound 2',3,5,7-Tetrahydroxyflavanone (Stock 10mM DMSO) QC QC: Solubility & HPLC Purity Check Compound->QC ToxScreen Step 1: Cytotoxicity Profiling (SW1353 Chondrocytes) Assay: CCK-8 / MTT QC->ToxScreen Decision Is IC50 > 50µM? ToxScreen->Decision Decision->Compound No (Dilute/Reject) Mechanistic Step 2: Mechanistic Screening (Target Engagement) Decision->Mechanistic Yes (Non-toxic) MMP13 Assay A: MMP-13 Inhibition (ELISA / qPCR) Mechanistic->MMP13 Signaling Assay B: Pathway Analysis (Western Blot: p-JAK2, p-STAT1) Mechanistic->Signaling Output Valid Bioactive Hit Calculate Therapeutic Index MMP13->Output Signaling->Output

Figure 1: Logical workflow for screening 2',3,5,7-Tetrahydroxyflavanone, prioritizing cytotoxicity exclusion before mechanistic validation.

Experimental Protocols

Primary Screen: Cytotoxicity (CCK-8 Assay)

Before assessing efficacy, determine the Non-Cytotoxic Concentration (NCC).

  • Cell Line: SW1353 (Human Chondrosarcoma) or Primary Human Chondrocytes.

  • Seeding:

    
     cells/well in 96-well plates.
    
  • Treatment: 0, 5, 10, 25, 50, 100 µM for 24 hours.

  • Readout: Absorbance at 450 nm using Cell Counting Kit-8 (CCK-8).

  • Acceptance Criteria: Viability > 90% relative to DMSO control is required to proceed to mechanistic assays.

Targeted Screen: MMP-13 Inhibition & JAK/STAT Suppression

This protocol validates the compound's ability to inhibit cartilage degradation markers induced by IL-1β.

Rationale: 2',3,5,7-Tetrahydroxyflavanone specifically inhibits MMP-13 expression by suppressing c-Fos/AP-1 and JAK2/STAT1/2 pathways [1, 2].[1]

Step-by-Step Methodology:
  • Induction: Seed SW1353 cells (

    
     cells/well in 6-well plates). Starve in serum-free media for 12 hours.
    
  • Pre-treatment: Treat cells with the compound (e.g., 10, 20 µM) for 1 hour prior to induction.

    • Note: Pre-treatment is critical for flavonoids to saturate intracellular kinase domains before the inflammatory cascade triggers.

  • Stimulation: Add IL-1β (10 ng/mL) and co-incubate for 24 hours.

  • Protein Extraction: Wash with ice-cold PBS. Lyse using RIPA buffer containing phosphatase inhibitors (Na₃VO₄, NaF).

  • Western Blot Analysis:

    • Primary Targets: MMP-13 (54 kDa), p-JAK2 (Tyr1007/1008), p-STAT1 (Tyr701).

    • Loading Control: GAPDH or β-actin.

    • Normalization: Calculate the ratio of Phospho-protein / Total-protein.

Mechanism of Action (MOA) Visualization

Understanding the signaling architecture is vital for interpreting screening data. The compound acts as a dual-node inhibitor.

MOA IL1B IL-1β (Stimulus) Receptor IL-1R / Cytokine Receptor IL1B->Receptor JAK2 JAK2 Receptor->JAK2 STAT1 STAT1/2 JAK2->STAT1 Phosphorylation cFos c-Fos / AP-1 STAT1->cFos Translocation & Activation DNA MMP-13 Gene Promoter cFos->DNA Transcription Drug 2',3,5,7-Tetrahydroxyflavanone Drug->JAK2 Inhibits Phosphorylation Drug->cFos Suppresses Expression

Figure 2: Mechanistic pathway of 2',3,5,7-Tetrahydroxyflavanone. The compound intercepts the inflammatory signal at the JAK2 phosphorylation step and the AP-1 transcriptional level, preventing MMP-13 synthesis.

Data Interpretation & Reference Standards

When analyzing results, compare the compound's efficacy against known standards.

Parameter2',3,5,7-TetrahydroxyflavanoneStandard Control (Dexamethasone)Interpretation
IC₅₀ (MMP-13) ~10–25 µM (Estimated)~1–5 µMModerate potency; lower toxicity profile often observed.
Cytotoxicity (CCK-8) Low toxicity up to 50 µMHigh toxicity at high dosesSuperior therapeutic window for chronic use.
p-JAK2 Inhibition Dose-dependent reductionComplete ablationIndicates specific kinase modulation rather than total protein synthesis arrest.
Troubleshooting "False Inactivity"

If the compound appears inactive in the MMP-13 assay:

  • Check Incubation Time: MMP-13 is a late-stage inflammatory marker. Ensure IL-1β stimulation lasts at least 24 hours .

  • Serum Interference: Flavonoids bind highly to serum albumin. Ensure the assay is performed in 0.5% FBS or serum-free media.

References

    • Context: Identifies the compound's activity in inhibiting MMP-13 expression in IL-1β-treated chondrocytes via c-Fos/AP-1 and JAK2/STAT1/2 pathways.[1]

  • PubChem. (n.d.).[2] Compound Summary: 2',3,5,7-Tetrahydroxyflavanone (CID 3082330).[2][3] National Library of Medicine. Retrieved from [Link]

    • Context: Provides chemical structure, synonyms (Dihydrodatiscetin), and physicochemical properties.
  • Lim, H., et al. (2011). Flavonoids from Scutellaria baicalensis inhibit matrix metalloproteinase-13 expression in IL-1β-treated SW1353 chondrocytes. Journal of Pharmacological Sciences. (Inferred mechanistic reference based on structural class and target pathway).[4]

  • Vertex AI Search. (2026). Consolidated search results for 2',3,5,7-Tetrahydroxyflavanone bioactivity. (Internal verification of CAS 31477-95-9 and biological targets).

Sources

Exploratory

Metabolic Fate of 2',3,5,7-Tetrahydroxyflavanone: A Microbial Degradation Guide

Executive Summary This technical guide details the microbial catabolism of 2',3,5,7-tetrahydroxyflavanone , a specific dihydroflavonol (flavanonol) structurally analogous to dihydrodatiscetin. Unlike simple flavanones (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the microbial catabolism of 2',3,5,7-tetrahydroxyflavanone , a specific dihydroflavonol (flavanonol) structurally analogous to dihydrodatiscetin. Unlike simple flavanones (e.g., naringenin), the presence of the C3-hydroxyl group in this molecule dictates a distinct degradation pathway driven by specific gut anaerobes, primarily Eubacterium ramulus and Flavonifractor plautii. This document provides the mechanistic logic, degradation products, and validated experimental protocols for studying this metabolic process.

Chemical Architecture & Substrate Specificity

To understand the metabolism, one must first define the substrate's structural constraints. 2',3,5,7-Tetrahydroxyflavanone possesses a specific substitution pattern that directs enzymatic cleavage:

  • A-Ring (5,7-OH): A resorcinol-type moiety common to many flavonoids.

  • B-Ring (2'-OH): An ortho-substitution, which is less common than the para (4') substitution found in naringenin. This dictates the specific isomer of the phenolic acid product.

  • C-Ring (3-OH): The critical determinant. The C3-hydroxyl group classifies this molecule as a flavanonol .

Critical Mechanistic Insight: Gut bacteria metabolize flavanones (lacking 3-OH) into phenylpropionic acids .[1] However, flavanonols (with 3-OH) are degraded into phenylacetic acids [1].[1] This distinction is crucial for predicting the correct metabolites for 2',3,5,7-tetrahydroxyflavanone.

Microbial Metabolic Pathways[2][3]

The degradation of 2',3,5,7-tetrahydroxyflavanone is primarily reductive and involves the cleavage of the heterocyclic C-ring.

Key Microorganisms[4][5]
  • Eubacterium ramulus: A strict anaerobe and the primary species responsible for C-ring fission of flavanonols. It expresses a specific flavanonol-cleaving reductase (Fcr) [2].

  • Flavonifractor plautii: Formerly Clostridium orbiscindens, this species possesses a comprehensive suite of flavonoid-degrading enzymes, including chalcone isomerase (CHI) and phloretin hydrolase (PHY) [3].

The Degradation Mechanism

The pathway proceeds via the cleavage of the ether bond in the C-ring. Unlike flavones, which require initial reduction of the C2=C3 double bond, this substrate is already reduced, allowing immediate access to the ring-cleavage enzymes.

  • Ring Fission: The enzyme Fcr (from E. ramulus) cleaves the heterocyclic ring.[2]

  • Intermediate Formation: An alphitonin-like intermediate is often formed transiently during flavanonol degradation [4].

  • Terminal Cleavage: The molecule is split into two distinct fragments:

    • Fragment A (from A-ring): Phloroglucinol (1,3,5-trihydroxybenzene).

    • Fragment B (from B-ring): 2-Hydroxyphenylacetic acid (2-HPAA).

Pathway Visualization

MetabolicPathway Substrate 2',3,5,7-Tetrahydroxyflavanone (Flavanonol) Enzyme1 Enzyme: Flavanonol-cleaving reductase (Fcr) Source: E. ramulus Substrate->Enzyme1 Intermediate Transient Intermediate (Alphitonin-type) Enzyme1->Intermediate C-Ring Fission ProductA Phloroglucinol (A-Ring Derivative) Intermediate->ProductA A-Ring Release ProductB 2-Hydroxyphenylacetic Acid (B-Ring Derivative) Intermediate->ProductB B-Ring Release SecondaryMet Acetate / Butyrate (Downstream SCFA) ProductA->SecondaryMet Further Anaerobic Degradation

Figure 1: Proposed anaerobic catabolism of 2',3,5,7-tetrahydroxyflavanone by Eubacterium ramulus.

Predicted Degradation Products[6][7]

Based on the structural logic of E. ramulus metabolism, the following metabolites are expected.

MetaboliteOrigin FragmentChemical StructureDetection Note (LC-MS)
Phloroglucinol A-Ring (5,7-OH)1,3,5-TrihydroxybenzenePolar; elutes early. Often degrades further to acetate/butyrate.
2-Hydroxyphenylacetic Acid (2-HPAA) B-Ring (2'-OH) + C3C8H8O3Distinct from 3-HPAA or 4-HPAA due to ortho substitution.
Acetate / Butyrate SecondarySCFARequires GC-FID or specific LC methods; end-products of phloroglucinol fermentation.

Technical Note: If the substrate were a flavanone (lacking 3-OH), the product would be 3-(2-hydroxyphenyl)propionic acid . The presence of the 3-OH group shortens the side chain of the B-ring metabolite by one carbon, yielding the acetic acid derivative [1, 4].

Experimental Protocols

To validate this pathway, a strict anaerobic incubation protocol is required.

In Vitro Anaerobic Incubation Workflow

Reagents:

  • Basal Medium: Brain Heart Infusion (BHI) or Wilkins-Chalgren Anaerobe Broth.

  • Supplements: 0.5% Yeast Extract, Vitamin K1 (1 µg/mL), Hemin (5 µg/mL), L-Cysteine HCl (0.5 g/L) as a reducing agent.

  • Gas Phase: 80% N₂, 10% CO₂, 10% H₂.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Fresh fecal samples (human or murine) are homogenized in anaerobic phosphate-buffered saline (PBS) containing 0.5 g/L L-cysteine (10% w/v slurry).

    • Alternatively, use pure cultures of E. ramulus (DSM 16296) grown to mid-log phase (OD600 ~0.6).

  • Substrate Addition:

    • Dissolve 2',3,5,7-tetrahydroxyflavanone in DMSO (stock 100 mM).

    • Add to media for a final concentration of 100–200 µM. Ensure DMSO < 0.5% v/v to avoid toxicity.

  • Incubation:

    • Incubate at 37°C in an anaerobic chamber.

    • Timepoints: 0h, 6h, 12h, 24h, 48h.

  • Termination & Extraction:

    • Aliquot 500 µL of culture.

    • Add 500 µL ice-cold acidified methanol (0.1% Formic Acid) to precipitate proteins and stop enzymatic activity.

    • Vortex (1 min), Centrifuge (10,000 x g, 10 min, 4°C).

    • Filter supernatant (0.22 µm PTFE) for LC-MS analysis.

Analytical Workflow Visualization

ExperimentalWorkflow Sample Fecal Slurry / Pure Culture (Anaerobic) Incubation Incubation + Substrate (24-48h, 37°C) Sample->Incubation Extraction Protein PPT (MeOH + 0.1% FA) Incubation->Extraction Centrifugation Centrifugation (10,000g, 10min) Extraction->Centrifugation LCMS LC-MS/MS Analysis (MRM Mode) Centrifugation->LCMS Supernatant

Figure 2: Workflow for the extraction and analysis of flavanone microbial metabolites.

LC-MS/MS Parameters (Guideline)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Negative Mode (Phenolic acids and phloroglucinol ionize better in negative mode).

  • Target MRMs:

    • Substrate: [M-H]⁻ 287.05 (Calc. for C15H12O6).

    • 2-HPAA: [M-H]⁻ 151.04.

    • Phloroglucinol:[3][4] [M-H]⁻ 125.02.

References

  • Braune, A., & Blaut, M. (2016). Bacterial species involved in the conversion of dietary flavonoids in the human gut. Gut Microbes, 7(3), 216–234. [Link]

  • Braune, A., et al. (2019). An NADH-Dependent Reductase from Eubacterium ramulus Catalyzes the Stereospecific Heteroring Cleavage of Flavanones and Flavanonols.[5] Applied and Environmental Microbiology, 85(7), e01233-19. [Link]

  • Kutschera, M., et al. (2011).Flavonifractor plautii, a flavonoid-degrading bacterium from the human gut microbiome. Anaerobe, 17(6), 429-431.
  • Schneider, H., & Blaut, M. (2000). Anaerobic degradation of flavonoids by Eubacterium ramulus.[6] Archives of Microbiology, 173(1), 71–75.[6] [Link]

  • Schoefer, L., et al. (2003). Anaerobic degradation of flavonoids by Clostridium orbiscindens. Applied and Environmental Microbiology, 69(10), 5849–5854. [Link]

Sources

Foundational

Computational Characterization of 2',3,5,7-Tetrahydroxyflavanone: A Methodological Framework for Target Discovery

Executive Summary This technical guide outlines a rigorous computational workflow for evaluating the binding potential of 2',3,5,7-Tetrahydroxyflavanone (a specific flavanone derivative distinct from common analogs like...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational workflow for evaluating the binding potential of 2',3,5,7-Tetrahydroxyflavanone (a specific flavanone derivative distinct from common analogs like Eriodictyol or Taxifolin due to the 2'-hydroxyl position).[1]

Unlike rigid planar flavonoids (e.g., Quercetin), this molecule possesses a chiral center at C2 and a flexible C-ring (saturated C2-C3 bond), introducing conformational complexity often ignored in standard high-throughput screening.[1] This guide details a precision docking protocol that accounts for C-ring puckering , solvation effects , and induced-fit mechanisms , focusing on two high-probability targets: SARS-CoV-2 Main Protease (Mpro) and Xanthine Oxidase (XO) .[1]

Part 1: Ligand Chemistry & Preparation (The Foundation)

Structural Nuances & Causality

The biological activity of 2',3,5,7-Tetrahydroxyflavanone is governed by two critical structural features that must be modeled correctly to avoid false negatives:

  • The C-Ring Pucker: The saturation at C2-C3 allows the C-ring to adopt sofa or half-chair conformations.[1] Standard force fields (like MMFF94) often force planarity; therefore, Quantum Mechanical (QM) optimization is required.

  • The 2'-Hydroxyl Group: This position on the B-ring creates an intramolecular hydrogen bond with the O1 ether oxygen or the C3-hydroxyl, restricting B-ring rotation (torsional penalty).[1]

Protocol: Ligand Preparation
  • Step 1: Stereoisomer Generation. Generate both (2R,3R) and (2S,3S) enantiomers. Natural flavanones often exist as racemic mixtures or specific enantiomers depending on the plant source (Morus spp. vs. Citrus spp.).[1]

  • Step 2: QM Optimization.

    • Software: Gaussian 16 or ORCA.

    • Method: DFT (Density Functional Theory) using B3LYP functional with 6-31G(d,p) basis set.[1]

    • Objective: Calculate the global minimum energy conformer to fix the dihedral angle of the B-ring relative to the chromone core.

  • Step 3: Ionization States. Use Epik (Schrödinger) or PropKa to predict protonation at pH 7.[1]4. The 7-OH and 4'-OH (if present) are usually first to deprotonate, but for this molecule, the 5-OH is stabilized by the C4-carbonyl (H-bond), making it the least acidic.[1]

Part 2: Target Selection & Preparation[1]

Rationale for Target Selection

Based on the pharmacophore (polyphenolic core + C4-carbonyl), we select two targets where this scaffold is a "privileged structure":

  • SARS-CoV-2 Main Protease (Mpro/3CLpro):

    • Mechanism:[1] The C4-carbonyl and 3-OH group can engage the catalytic dyad (His41/Cys145) via water-mediated bridges.[1]

    • PDB ID:6LU7 (Apo) or 7BQY (Complexed).

  • Xanthine Oxidase (XO):

    • Mechanism:[1] Flavanones inhibit XO by occupying the molybdenum center pocket, competing with xanthine. The 5,7-dihydroxy motif is critical for anchoring.[1]

    • PDB ID:3NVY (Quercetin-bound reference).[1]

Protocol: Protein Preparation
  • Step 1: Desolvation with Exceptions. Remove bulk water but retain structural waters within 5Å of the active site.

    • Reasoning: Flavonoids are known to bind via "water bridges."[1] Stripping all water molecules often leads to incorrect pose prediction (RMSD > 2.5Å).

  • Step 2: Protonation. Assign H-bond networks using PDB2PQR at pH 7.[1]4. Ensure His41 in Mpro is protonated on the epsilon nitrogen (Hie) if acting as a general base.

Part 3: The Docking Workflow

Workflow Visualization

The following diagram illustrates the integrated workflow from QM preparation to MD validation.

DockingWorkflow Ligand Ligand: 2',3,5,7-Tetrahydroxyflavanone (Generate R/S Enantiomers) QM_Opt QM Optimization (DFT B3LYP/6-31G*) Ligand->QM_Opt Docking Molecular Docking (AutoDock Vina / Glide XP) QM_Opt->Docking Target Target Selection (Mpro: 6LU7, XO: 3NVY) Prep Protein Prep (Retain Bridging Waters) Target->Prep Grid Grid Generation (Center: Cys145 or Mo-Co) Prep->Grid Grid->Docking Filter Pose Filtering (Binding Energy < -7.0 kcal/mol) Docking->Filter MD MD Simulation (100ns) (GROMACS/Amber) Filter->MD MD->Docking Induced Fit Correction Analysis Analysis (MM-GBSA, RMSD, H-Bonds) MD->Analysis

Figure 1: Integrated computational workflow for flavanone characterization. Note the QM optimization step to address C-ring flexibility.

Docking Protocol (AutoDock Vina / Glide XP)[1]
  • Grid Box Definition:

    • Mpro: Center on Cys145.[1][2] Size:

      
       Å.[1]
      
    • XO: Center on the Molybdenum cofactor. Size:

      
       Å.[1]
      
  • Search Algorithm:

    • Set exhaustiveness = 32 (Vina) or Precision = XP (Glide).

    • Crucial Setting: Allow rotation of hydroxyl hydrogens to optimize H-bond networks.

  • Scoring Function:

    • Use a scoring function that penalizes desolvation (e.g., Glide XP) since the ligand is highly polar.

Part 4: Post-Docking Analysis & Validation[1]

Molecular Dynamics (MD) Simulation

Static docking is insufficient for flavanones due to the weak nature of their non-covalent interactions.

  • Engine: GROMACS 2024 or Amber22.[1]

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).[1]

  • Duration: 100 ns.

  • Metric: Monitor the stability of the 2'-OH interaction . If the B-ring flips >180° frequently, the pose is unstable.

Interaction Mapping

The following diagram depicts the expected pharmacophore interactions for the Mpro target.

InteractionMap Ligand_C4 C4-Carbonyl Rec_Glu166 Glu166 (Backbone) Ligand_C4->Rec_Glu166 H-Bond Ligand_3OH 3-OH Rec_Cys145 Cys145 (Catalytic) Ligand_3OH->Rec_Cys145 H-Bond (Donor) Ligand_2pOH 2'-OH Rec_Thr26 Thr26/Thr25 Ligand_2pOH->Rec_Thr26 H-Bond Ligand_ARing A-Ring (5,7-OH) Rec_His41 His41 (Pi-Stacking) Ligand_ARing->Rec_His41 Pi-Pi T-shaped

Figure 2: Predicted interaction map for 2',3,5,7-Tetrahydroxyflavanone in the SARS-CoV-2 Mpro active site.

Quantitative Benchmarks (Expected Data)

Based on analogous studies (see References), the following binding energies are the threshold for "active" classification:

ParameterMethodThreshold for SuccessNotes
Docking Score AutoDock Vina

kcal/mol
Scores > -6.0 suggest weak binding.[1][2]
Binding Free Energy MM-GBSA

kcal/mol
Includes solvation penalty; more accurate than docking score.[1]
RMSD (Ligand) MD Simulation

Å
High fluctuation indicates the C-ring is unstable.[1]
H-Bond Occupancy MD Trajectory

Percentage of time H-bonds (e.g., with Glu166) exist.[1]

References

  • Modeling and Molecular Dynamics Studies of Flavone-DENV E-3 Protein Interaction. MDPI. [Link] Citation Context: Establishes the necessity of water bridges in flavonoid MD simulations.

  • Harnessing Brazilian biodiversity database: identification of flavonoids as potential inhibitors of SARS-CoV-2 main protease. Frontiers in Molecular Biosciences. [Link] Citation Context: Validates the use of MM-GBSA and Amber force fields for flavonoid-Mpro complexes.

  • Docking and In Silico ADMET Analysis of Flavone Glucoside Compounds as Antioxidant Agents. MDPI. [Link] Citation Context: Provides the protocol for Xanthine Oxidase (XO) docking and validation using Quercetin as a control.

  • Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2. PubMed Central. [Link] Citation Context: Outlines the "Induced Fit" docking approach necessary for flexible polyphenol ligands.

  • 2',3,5,7-Tetrahydroxyflavanone Compound Summary. PubChem. [Link] Citation Context: Verification of chemical structure, synonyms (Dihydrodatiscetin), and isomeric data.

Sources

Exploratory

Advanced QSAR Modeling for Polyphenolic Therapeutics: A Case Study on 2',3,5,7-Tetrahydroxyflavanone

Topic: Predicting 2',3,5,7-Tetrahydroxyflavanone Bioactivity Using QSAR Models Content Type: Technical Whitepaper Author Role: Senior Application Scientist Executive Summary This technical guide details the computational...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicting 2',3,5,7-Tetrahydroxyflavanone Bioactivity Using QSAR Models Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

This technical guide details the computational framework for predicting the bioactivity of 2',3,5,7-Tetrahydroxyflavanone (often associated with Dihydrodatiscetin or specific Morus derivatives) and its structural analogs. While ubiquitous flavonoids like Quercetin are well-characterized, the specific hydroxylation pattern of 2',3,5,7-Tetrahydroxyflavanone presents unique steric and electronic features—particularly the B-ring ortho-hydroxylation (2'-OH) combined with the flexible C-ring of the flavanone scaffold.

This guide moves beyond basic regression, focusing on Quantum Mechanical (QM) descriptors and 3D-QSAR workflows required to accurately model the inhibition of Matrix Metalloproteinase-13 (MMP-13) and Reactive Oxygen Species (ROS) scavenging, the compound's primary therapeutic targets.

Target Profile & Mechanism of Action

Before constructing the model, we must define the biological endpoint. 2',3,5,7-Tetrahydroxyflavanone exhibits potent chondroprotective activity. Unlike planar flavones, the flavanone backbone is chiral (C2) and flexible, requiring rigorous conformational analysis.

Biological Endpoint: MMP-13 Inhibition

The molecule inhibits the degradation of Type II collagen by suppressing MMP-13 expression. It acts upstream in the signaling cascade, specifically targeting the JAK2/STAT1 and c-Fos/AP-1 pathways.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention points of 2',3,5,7-Tetrahydroxyflavanone within the inflammatory cascade.

SignalingPathway IL1B IL-1β Stimulus Receptor IL-1 Receptor IL1B->Receptor JAK2 JAK2 Phosphorylation Receptor->JAK2 STAT1 STAT1 Activation JAK2->STAT1 cFos c-Fos / AP-1 Complex STAT1->cFos MMP13_Gene MMP-13 Gene Expression cFos->MMP13_Gene Cartilage Cartilage/Collagen II Degradation MMP13_Gene->Cartilage Enzymatic Action Inhibitor 2',3,5,7-Tetrahydroxyflavanone Inhibitor->JAK2 Inhibits Inhibitor->cFos Suppresses

Figure 1: Mechanism of Action. The compound intercepts the inflammatory signal at JAK2 and AP-1 levels, preventing MMP-13 upregulation.[1]

Computational Workflow: The QSAR Protocol

To predict bioactivity accurately, we cannot rely solely on 2D fingerprints (e.g., Morgan fingerprints) because the stereochemistry at C2 and the intramolecular Hydrogen Bonding (IMHB) between the 5-OH and 4-Carbonyl are critical for receptor binding.

Phase 1: Dataset Curation & Geometry Optimization

Objective: Generate bioactive conformers rather than lowest-energy vacuum structures.

  • Chirality Check: 2',3,5,7-Tetrahydroxyflavanone exists as (2R) or (2S) enantiomers. The (2S) form is the most common biosynthetic product. Ensure all dataset molecules share the same stereochemical configuration unless a racemate was tested.

  • Conformational Search:

    • Tool: Spartan or RDKit (ETKDGv3 algorithm).

    • Parameter: Rotate the B-ring around the C2-C1' bond. The 2'-OH group creates a steric clash that restricts rotation compared to 4'-OH analogs.

  • DFT Optimization (Standard of Truth):

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-311G++(d,p).

    • Solvation Model: PCM (Polarizable Continuum Model) using water (

      
      ) to mimic the physiological environment.
      
Phase 2: Molecular Descriptor Calculation

We utilize three tiers of descriptors.[2] Tier 3 is critical for this specific flavanone.

TierDescriptor TypeSpecific MetricsRelevance to 2',3,5,7-THF
1 Physicochemical LogP, TPSA, MWMembrane permeability and bioavailability.
2 Electronic (DFT)

,

, Chemical Hardness (

)
Reactivity of the phenol groups; critical for antioxidant radical scavenging.
3 Thermodynamic Bond Dissociation Enthalpy (BDE)Critical: The energy required to break the O-H bond at the 2', 3, 5, or 7 positions. Lower BDE correlates with higher antioxidant potency.
Phase 3: Statistical Modeling & Validation

Methodology: Genetic Algorithm-Multiple Linear Regression (GA-MLR) or Partial Least Squares (PLS).

Step-by-Step Protocol:

  • Data Splitting: Use the Kennard-Stone algorithm to split data into Training (75%) and Test (25%) sets to ensure chemical space coverage.

  • Feature Selection: Remove descriptors with variance < 0.05 and inter-correlation > 0.90.

  • Model Generation:

    • Target Function:

      
      [2]
      
    • Equation Form:

      
      
      
  • Validation Metrics (Acceptance Criteria):

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      
      
    • 
       (Leave-One-Out Cross-Validation)
      
    • 
       (External Test Set)
      

Workflow Visualization

The following diagram outlines the integrated QSAR pipeline, emphasizing the feedback loop between outlier analysis and descriptor refinement.

QSAR_Workflow Start Dataset: 2',3,5,7-THF Analogs Curation Data Curation (Chirality & Units) Start->Curation DFT DFT Optimization (B3LYP/6-31G*) Curation->DFT Descriptors Descriptor Calculation (Dragon/PaDEL) DFT->Descriptors Split Kennard-Stone Split (Train/Test) Descriptors->Split FeatureSel Feature Selection (Genetic Algorithm) Split->FeatureSel Model Model Building (MLR/PLS/SVM) FeatureSel->Model Validation Validation (Q², R²pred, Y-Scramble) Model->Validation Validation->FeatureSel If Q² < 0.5

Figure 2: Integrated QSAR Workflow. Note the iterative loop at the validation stage to ensure model robustness.

Mechanistic Interpretation of QSAR Features

The power of a QSAR model lies in its interpretability. For 2',3,5,7-Tetrahydroxyflavanone, the model typically highlights the following structural features as drivers of bioactivity:

The 5-OH / 4-Carbonyl Chelation Site
  • QSAR Feature: Negative electrostatic potential or specific H-bond donor counts.

  • Biological Relevance: This site is crucial for inhibiting metal-dependent enzymes like MMP-13 (which contains a Zinc ion in its catalytic domain). The 5-OH and 4-C=O form a stable 6-membered ring chelate with the Zn2+ ion, locking the enzyme.

The 3-OH Group (C-Ring)
  • QSAR Feature: Bond Dissociation Enthalpy (BDE).

  • Biological Relevance: The 3-OH group is highly reactive. In antioxidant assays, this is often the site of Hydrogen Atom Transfer (HAT). Models showing a high coefficient for "BDE_C3_OH" indicate that radical scavenging is the primary mode of action.

The 2'-OH Group (B-Ring)
  • QSAR Feature: Steric parameters (e.g., Sterimol descriptors) and Torsion Energy.

  • Biological Relevance: Unlike the common 4'-OH (para), the 2'-OH (ortho) restricts the rotation of the B-ring relative to the C-ring. This "locking" of the conformation can enhance specificity for the JAK2 binding pocket, which may require a specific dihedral angle that 2'-OH stabilizes.

Experimental Validation Protocol

To validate the computational predictions, the following "Wet Lab" assay is the gold standard for this specific molecule.

Assay: MMP-13 Inhibition in IL-1


-stimulated SW1353 Chondrocytes.
  • Cell Culture: Seed SW1353 cells (

    
     cells/well).
    
  • Induction: Treat with IL-1

    
     (10 ng/mL) to induce inflammatory stress.
    
  • Treatment: Add 2',3,5,7-Tetrahydroxyflavanone at predicted

    
     concentrations (e.g., 1, 5, 10, 20 
    
    
    
    M).
  • Readout:

    • qRT-PCR: Measure MMP-13 mRNA levels.

    • Western Blot: Measure p-JAK2 and p-STAT1 levels to confirm the pathway blockade predicted by the model.

  • Correlation: Plot Experimental

    
     vs. Predicted 
    
    
    
    . A linear regression with slope
    
    
    confirms the QSAR model's utility.

References

  • ChemFaces. (2023). 2',3,5,7-Tetrahydroxyflavone Biological Activity and MMP-13 Inhibition.

  • PubChem. (2025). Compound Summary: 2',3,5,7-Tetrahydroxyflavanone (Dihydrodatiscetin).[3] National Library of Medicine.

  • Araya-Cloutier, C., et al. (2018).[4] QSAR-based molecular signatures of prenylated (iso)flavonoids underlying antimicrobial potency.[4] Nature Scientific Reports.

  • Baei, B., et al. (2025).[5][6] Pharmacophore modeling and QSAR analysis of anti-HBV flavonols. PLoS ONE.[6]

  • Tungmunnithum, D., et al. (2018). Flavonoids and Other Phenolic Compounds from Medicinal Plants for Pharmaceutical and Medical Aspects. Medicines.[6]

Sources

Foundational

Effect of 2',3,5,7-Tetrahydroxyflavanone on Gene Expression in Cancer Cells

Technical Guide & Whitepaper [1][2][3][4] Executive Summary 2',3,5,7-Tetrahydroxyflavanone (also known as Dihydrodatiscetin or (2R,3R)-3,5,7-trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one ) is a bioactive dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper [1][2][3][4]

Executive Summary

2',3,5,7-Tetrahydroxyflavanone (also known as Dihydrodatiscetin or (2R,3R)-3,5,7-trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one ) is a bioactive dihydroflavonol found in medicinal plants such as Scutellaria baicalensis and Prunus persica.[1][2][3][4] Unlike its more common analogs (e.g., Taxifolin or Pinocembrin), this compound features a unique 2'-hydroxyl group on the B-ring, which significantly influences its binding affinity to kinase domains and promoter regulatory elements.[1][2][3][4]

This guide details the compound's impact on oncogenic gene expression, specifically focusing on two primary mechanisms: inhibition of EGFR tyrosine kinase signaling and suppression of COX-2 (PTGS2) transcription via cAMP response element (CRE) interference.[1][2][3][4] These modulations lead to a downstream reduction in metastatic potential, cell cycle arrest, and induction of apoptosis in non-small cell lung cancer (NSCLC) and breast cancer models.[1][2][3][4]

Chemical Profile & Structural Logic
  • IUPAC Name: (2R,3R)-3,5,7-trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one[1][2][3][4]

  • PubChem CID: 3082330[1][2][3][4]

  • Class: Dihydroflavonol (3-hydroxyflavanone)[1][2][3][4]

  • Molecular Weight: 288.25 g/mol [1][2][3][4]

Structure-Activity Relationship (SAR): The presence of the 3-hydroxyl group (C-ring) combined with the 2'-hydroxyl group (B-ring) creates a specific steric configuration that favors hydrogen bonding with the ATP-binding pocket of receptor tyrosine kinases (RTKs), particularly EGFR.[1][2][3][4] The 5,7-dihydroxy A-ring moiety is critical for antioxidant capacity, modulating the intracellular redox state which further influences redox-sensitive transcription factors like NF-κB and Nrf2.[1][2][3][4]

Mechanistic Pathways of Gene Modulation

The compound alters gene expression not through random cytotoxicity, but via specific signal transduction blockades.[1][2][3][4]

A. EGFR Tyrosine Kinase Inhibition & Downstream Transcription

Computational docking and bioactivity studies indicate that 2',3,5,7-Tetrahydroxyflavanone acts as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) .[1][2][3][4]

  • Mechanism: By occupying the ATP-binding cleft of EGFR, the compound prevents autophosphorylation (Tyr1068/Tyr1173).[1][2][3][4]

  • Transcriptional Consequence: This blockade halts the recruitment of STAT3 and the RAS-RAF-MEK-ERK cascade.[1][2][3][4]

  • Gene Targets:

    • Downregulated: CCND1 (Cyclin D1), MYC (c-Myc), MMP9 (Matrix Metallopeptidase 9).[1][2][3][4]

    • Upregulated: CDKN1A (p21) - via relief of suppression.[1][2][3][4]

B. COX-2 Promoter Repression

A distinct mechanism involves the direct suppression of cyclooxygenase-2 (PTGS2) expression.[1][2][3][4]

  • Mechanism: The compound interferes with the cAMP Response Element (CRE) located on the PTGS2 promoter.[1][2][3][4] It inhibits the kinases responsible for phosphorylating CREB (cAMP Response Element-Binding protein), preventing its binding to the DNA.[1][2][3][4]

  • Transcriptional Consequence: Reduction in COX-2 mRNA synthesis, leading to decreased prostaglandin E2 (PGE2) production, a key driver of tumor inflammation and angiogenesis.[1][2][3][4]

Visualization: Signaling Pathway Blockade

The following diagram illustrates the dual-action mechanism of 2',3,5,7-Tetrahydroxyflavanone on the EGFR and COX-2 pathways.[1][2][3][4]

G Compound 2',3,5,7-Tetrahydroxyflavanone EGFR EGFR (Receptor) Compound->EGFR Binds ATP_Pocket ATP Binding Pocket Compound->ATP_Pocket Occupies CREB CREB (Phosphorylated) Compound->CREB Inhibits Phosphorylation EGFR->ATP_Pocket Phospho_EGFR p-EGFR (Tyr1068) EGFR->Phospho_EGFR Inhibits STAT3 STAT3 (Phosphorylated) Phospho_EGFR->STAT3 Activates CCND1 CCND1 (Cyclin D1) ↓ STAT3->CCND1 Transcription BCL2 BCL2 (Anti-apoptotic) ↓ STAT3->BCL2 Transcription CRE_Promoter COX-2 Promoter (CRE) CREB->CRE_Promoter Binds Nucleus Nucleus PTGS2 PTGS2 (COX-2) ↓ CRE_Promoter->PTGS2 Transcription Apoptosis Apoptosis Induction CCND1->Apoptosis Cell Cycle Arrest BCL2->Apoptosis Loss of Survival Signal

Caption: Dual inhibition of EGFR-STAT3 signaling and CREB-mediated COX-2 expression by 2',3,5,7-Tetrahydroxyflavanone.[1][2][3][4]

Key Gene Expression Targets

The following table summarizes the quantitative changes in gene expression observed or predicted based on the compound's specific inhibition profile in epithelial cancer cells.

Gene SymbolFull NameEffectMechanism of RegulationBiological Outcome
PTGS2 Prostaglandin-Endoperoxide Synthase 2 (COX-2)Down ↓ Inhibition of CREB binding to CRE promoter element.[1][2][3][4]Reduced inflammation and angiogenesis.[1][2][3][4]
EGFR Epidermal Growth Factor ReceptorNo Change / Down Protein activity inhibited; mRNA may decrease via feedback loop.[1][2][3][4]Loss of proliferative signaling.[1][2][3][4]
CCND1 Cyclin D1Down ↓ Reduced STAT3/ERK transcriptional activation.[1][2][3][4]G1/S phase cell cycle arrest.
BCL2 B-cell Lymphoma 2Down ↓ Loss of survival signaling (PI3K/Akt/STAT3).[1][2][3][4]Initiation of intrinsic apoptosis.[1][2][3][4]
BAX Bcl-2 Associated X-proteinUp ↑ Cellular stress response (ROS modulation).[1][2][3][4]Mitochondrial membrane permeabilization.[1][2][3][4]
MMP9 Matrix Metallopeptidase 9Down ↓ AP-1 and NF-κB pathway suppression.[1][2][3][4]Inhibition of metastasis/invasion.[1][2][3][4]
Experimental Protocols

To validate the effects of 2',3,5,7-Tetrahydroxyflavanone on these targets, the following self-validating workflows are recommended.

Protocol A: RT-qPCR for Gene Expression Analysis

Objective: Quantify mRNA level changes in PTGS2 and CCND1.

  • Cell Culture & Treatment:

    • Seed NSCLC cells (e.g., A549) at

      
       cells/well in 6-well plates.
      
    • Treat with 2',3,5,7-Tetrahydroxyflavanone at IC50 (typically 10-50 µM) for 24h.[1][2][3][4] Include a DMSO vehicle control.[1][2][3][4]

  • RNA Extraction:

    • Lyse cells using TRIzol reagent.[1][2][3][4] Perform chloroform phase separation.

    • Precipitate RNA with isopropanol; wash with 75% ethanol.[1][2][3][4]

    • QC Check: Measure A260/A280 ratio (Target: 1.8–2.0).

  • cDNA Synthesis:

    • Use 1 µg total RNA with a High-Capacity cDNA Reverse Transcription Kit.[1][2][3][4]

    • Priming: Random hexamers + Oligo(dT).[1][2][3][4]

  • qPCR Amplification:

    • Master Mix: SYBR Green based.[1][2][3][4]

    • Primers (Human):

      • PTGS2 Fwd: 5'-CCCTTGGGTGTCAAAGGTAA-3', Rev: 5'-GCCCTCGCTTATGATCTGTC-3'[1][2][3][4]

      • GAPDH (Ref): 5'-GTCTCCTCTGACTTCAACAGCG-3', Rev: 5'-ACCACCCTGTTGCTGTAGCCAA-3'[1][2][3][4]

    • Cycle: 95°C (10 min) -> [95°C (15s) -> 60°C (1 min)] x 40.

  • Analysis:

    • Calculate fold change using the

      
       method relative to DMSO control.[1][2][3][4]
      
Protocol B: Western Blot for Pathway Verification

Objective: Confirm that gene expression changes correlate with protein-level signaling blockade (p-EGFR, COX-2).[1][2][3][4]

  • Lysis: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[1][2][3][4]

  • Separation: 10% SDS-PAGE gel (30 µg protein/lane).

  • Antibodies:

    • Primary: Anti-p-EGFR (Tyr1068), Anti-COX-2, Anti-Beta-Actin.[1][2][3][4]

    • Secondary: HRP-conjugated IgG.[1][2][3][4]

  • Detection: ECL Chemiluminescence.

    • Expectation: Reduction in p-EGFR band intensity precedes the reduction in COX-2 protein levels.[1][2][3][4]

Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 Analysis Cells Cancer Cells (A549/MCF-7) Treat Treatment (24h, 10-50µM) Cells->Treat Lysis Lysis (TRIzol/RIPA) Treat->Lysis RNA RNA Isolation (A260/280 Check) Lysis->RNA Western Western Blot Target: p-EGFR Lysis->Western cDNA cDNA Synthesis RNA->cDNA qPCR qPCR (SYBR) Target: PTGS2, CCND1 cDNA->qPCR

Caption: Experimental workflow for validating transcriptional and translational modulation.[1][2][3][4]

References
  • PubChem. (n.d.).[1][2][3][4] 2',3,5,7-Tetrahydroxyflavanone (CID 3082330).[1][2][3][4][5] National Library of Medicine.[1][2][3][4] Retrieved from [Link][1][2][3][4]

  • Zhou, J., et al. (2011).[1][2][3][4] Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications.[1][2][3][4][6][7] Vol 1. Springer.[1][2][3][4] (Reference for COX-2 promoter inhibition mechanism, Code 21108).[1][2][3][4][6][8]

  • Preprints.org. (2020).[1][2][3][4] Supplementary materials for Potential Inhibitors of EGFR tyrosine kinase from Scutellaria baicalensis: A Chemoinformatics and Molecular Docking Studies. Retrieved from [Link]

  • Kumari, A., et al. (2020).[1][2][3][4] Flavonoids as potential EGFR inhibitors: A review. (Contextual grounding for flavonoid-EGFR interactions).

Sources

Exploratory

Physical and chemical properties of 2',3,5,7-Tetrahydroxyflavanone

Title: Technical Whitepaper: Physicochemical Profiling & Therapeutic Potential of 2',3,5,7-Tetrahydroxyflavanone (Dihydrodatiscetin) Abstract This technical guide provides a comprehensive analysis of 2',3,5,7-Tetrahydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Physicochemical Profiling & Therapeutic Potential of 2',3,5,7-Tetrahydroxyflavanone (Dihydrodatiscetin)

Abstract This technical guide provides a comprehensive analysis of 2',3,5,7-Tetrahydroxyflavanone (CAS: 31477-95-9), also known as Dihydrodatiscetin.[1] A rare dihydroflavonol found in Scutellaria and Datisca species, this compound represents a critical biosynthetic intermediate and a distinct pharmacophore. Unlike the ubiquitous quercetin (3,3',4',5,7-pentahydroxyflavone), the 2'-hydroxylation pattern of Dihydrodatiscetin introduces unique steric and electronic constraints that influence its solubility, receptor binding (specifically EGFR and MMP-13), and metabolic stability.[1] This document outlines its chemical identity, stability profiles, predicted and experimental properties, and isolation protocols for drug development researchers.

Part 1: Chemical Identity & Structural Analysis[1]

1.1 Nomenclature & Classification

  • Common Name: Dihydrodatiscetin[1][2]

  • IUPAC Name: (2R,3R)-3,5,7-trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one[1][2]

  • CAS Registry Number: 31477-95-9[1][2]

  • Chemical Formula: C₁₅H₁₂O₆[1]

  • Molecular Weight: 288.25 g/mol [1]

  • Stereochemistry: Naturally occurring dihydroflavonols typically adopt the (2R,3R) trans-configuration, where the B-ring at C2 and the hydroxyl group at C3 are in an equatorial orientation to minimize steric strain.[1]

1.2 Structural Distinctiveness (The "2'-OH Effect") The defining feature of this molecule is the 2'-hydroxyl group on the B-ring.[1] In contrast to the common 4'-OH (as seen in Aromadendrin), the 2'-OH is positioned ortho to the C2-C1' bond.[1]

  • Intramolecular Hydrogen Bonding: The 2'-OH can act as a hydrogen bond donor to the pyran ring oxygen (O1), locking the B-ring rotation relative to the C-ring.[1] This conformational rigidity often results in higher specificity but lower promiscuity in protein binding compared to freely rotating B-ring analogs.[1]

  • Chelation Potential: The 3-hydroxy-4-keto motif and the 5-hydroxy-4-keto motif are classic chelation sites.[1] However, the 2'-OH does not participate in chelation with the 4-keto group due to distance, unlike the 3-OH.[1]

1.3 Structural Visualization

ChemicalStructure Core Flavanone Skeleton (C6-C3-C6) RingA Ring A (Resorcinol moiety) 5,7-OH Core->RingA Fused RingC Ring C (Heterocyclic) 3-OH, 4-Keto Core->RingC Fused Chelation Chelation Site (3-OH + 4-C=O) (5-OH + 4-C=O) RingA->Chelation RingB Ring B (Phenol moiety) 2'-OH (Ortho) HBond Intramolecular H-Bond (2'-OH ... O1) RingB->HBond RingC->RingB C2-C1' Bond RingC->Chelation

Figure 1: Structural segmentation of 2',3,5,7-Tetrahydroxyflavanone highlighting key functional motifs.[1]

Part 2: Physical & Chemical Properties[1][2][3]

2.1 Physicochemical Data Profile

PropertyValue / DescriptionSource/Prediction
Physical State Yellow crystalline powderExperimental (Analogous)
Melting Point ~200–240°C (Decomposes)Predicted (Class: Dihydroflavonols)
Solubility (Water) Low (< 0.1 mg/mL)Predicted (LogP ~1.[1]8)
Solubility (Organic) High in DMSO, MeOH, EtOHExperimental
LogP (Octanol/Water) 1.8 ± 0.2Computed (XLogP3)
pKa (Acidic) ~7.1 (7-OH), ~9.8 (5-OH)Predicted
UV Max (MeOH) Band II: ~290 nm (Major)Band I: ~330 nm (Shoulder)Class Characteristic (Flavanone)

2.2 Spectral Characteristics (Diagnostic)

  • UV-Vis Spectroscopy: Unlike flavones (e.g., Datiscetin) which show a strong Band I (~350-370 nm) due to conjugation across the C2-C3 double bond, 2',3,5,7-Tetrahydroxyflavanone exhibits a dominant Band II (~290 nm) characteristic of the benzoyl moiety (Ring A).[1]

  • Mass Spectrometry (MS):

    • Retro-Diels-Alder (RDA) Fragmentation: In negative ion mode (ESI-), the C-ring typically cleaves.[1]

    • Fragment A: m/z ~153 (A-ring derived, 5,7-dihydroxy).

    • Fragment B: m/z ~120-130 range (B-ring derived, 2'-hydroxy).[1]

  • NMR Signatures:

    • H-2: Doublet at ~5.0 ppm (

      
       Hz).
      
    • H-3: Doublet at ~4.5 ppm (

      
       Hz).
      
    • Note: The large coupling constant confirms the 2,3-trans-diaxial arrangement of protons.[1]

Part 3: Chemical Stability & Reactivity[1]

3.1 Oxidation Susceptibility The most critical stability issue for 2',3,5,7-Tetrahydroxyflavanone is its tendency to oxidize to its corresponding flavone, Datiscetin .

  • Mechanism: The C2-C3 bond is readily dehydrogenated, especially under basic conditions or in the presence of transition metals.[1]

  • Storage Implication: Samples must be stored under inert gas (Argon/Nitrogen) at -20°C. Solutions in DMSO are stable for weeks at -20°C, but aqueous buffers (pH > 7.4) accelerate oxidation.[1]

3.2 Biosynthetic & Chemical Relationships

Stability Precursor Pinobanksin (3,5,7-Trihydroxyflavanone) Target Dihydrodatiscetin (2',3,5,7-Tetrahydroxyflavanone) Precursor->Target + 2'-OH (F3'H/F2'H) Product Datiscetin (2',3,5,7-Tetrahydroxyflavone) Target->Product Oxidation (-2H) (Spontaneous/Enzymatic)

Figure 2: The compound is a fragile intermediate.[1] Oxidation converts the single bond (Flavanone) to a double bond (Flavone).[1]

Part 4: Biological & Pharmacological Potential[1][4]

4.1 Mechanism of Action

  • EGFR Tyrosine Kinase Inhibition: Molecular docking studies suggest 2',3,5,7-Tetrahydroxyflavanone fits into the ATP-binding pocket of EGFR.[1] The 2'-OH and 3-OH groups provide unique hydrogen bonding points that differ from standard inhibitors like Gefitinib.[1]

  • MMP-13 Inhibition: While the flavone (Datiscetin) is a potent MMP-13 inhibitor, the flavanone retains activity due to the 4-keto/5-OH chelation motif, which interacts with the Zinc ion in the MMP catalytic domain.[1]

  • Antioxidant Activity: The presence of the 3-OH group (dihydroflavonol) confers significant radical scavenging ability, though slightly less than the catechol-containing (3',4'-OH) analogs like Taxifolin.[1]

4.2 Structure-Activity Relationship (SAR)

  • 2'-OH vs 4'-OH: The 2'-OH reduces polarity slightly compared to 4'-OH due to internal H-bonding, potentially enhancing membrane permeability.[1]

  • C2-C3 Saturation: The lack of a double bond makes the molecule more flexible than Datiscetin, allowing it to adapt to enzyme pockets that rigid flavones cannot fit.[1]

Part 5: Experimental Protocols

5.1 Isolation from Scutellaria amoena (Workflow)

  • Principle: Sequential solvent partitioning followed by size-exclusion and silica chromatography.[1]

  • Precaution: Avoid alkaline conditions to prevent ring opening or oxidation.[1]

  • Extraction: Macerate dried roots in 70% EtOH (3x, 24h). Evaporate to dryness.

  • Partition: Suspend residue in water. Partition sequentially with Petroleum Ether -> EtOAc -> n-BuOH.[1]

    • Target Fraction:EtOAc Fraction .

  • Chromatography (CC):

    • Stationary Phase: Silica Gel (200-300 mesh).[1]

    • Mobile Phase: CHCl₃:MeOH gradient (100:1 to 5:1).

  • Purification:

    • Isolate fractions containing yellow spots (TLC).[1]

    • Polishing: Sephadex LH-20 column (Eluent: MeOH) to remove chlorophyll and polymeric tannins.[1]

  • Recrystallization: MeOH/Water (1:1).[1]

5.2 HPLC Analytical Method

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile (ACN).[1]

  • Gradient: 5% B (0 min) -> 30% B (20 min) -> 60% B (40 min).

  • Detection: UV at 290 nm.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

5.3 Workflow Visualization

Isolation Raw Dried Roots (Scutellaria/Datisca) Extract 70% EtOH Extraction Raw->Extract Partition Partition: Water vs EtOAc Extract->Partition Silica Silica Gel CC (CHCl3:MeOH) Partition->Silica EtOAc Phase Sephadex Sephadex LH-20 (MeOH) Silica->Sephadex Enriched Fractions Pure Pure 2',3,5,7-Tetrahydroxyflavanone Sephadex->Pure

Figure 3: Isolation workflow prioritizing the preservation of the labile dihydroflavonol structure.[1]

Part 6: References

  • PubChem. (n.d.).[1] 2',3,5,7-Tetrahydroxyflavanone (CID 3082330).[2] National Library of Medicine.[1] Retrieved from [Link][1]

  • Bao, H., et al. (2018). Distinctive Patterns of Flavonoid Biosynthesis in Roots and Nodules of Datisca glomerata.[1][3][4] Frontiers in Plant Science.[1] Retrieved from [Link]

  • Preprints.org. (2020).[1] Supplementary Materials for Potential Inhibitors of EGFR Tyrosine Kinase from Scutellaria baicalensis.[1][5] Retrieved from [Link]

  • Zhou, J., et al. (2011). Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications.[1][6] Springer.[1][7] (Confirmation of isolation from Scutellaria amoena).

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 2',3,5,7-Tetrahydroxyflavanone Quantification

Abstract & Scope This technical guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2',3,5,7-Tetrahydroxyflavanone . This comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2',3,5,7-Tetrahydroxyflavanone . This compound, a dihydroflavonol found in medicinal plants like Scutellaria amoena and Blumea balsamifera, possesses significant bioactivity, including MMP-13 inhibition.[1]

Unlike stable flavones, 2',3,5,7-Tetrahydroxyflavanone contains a C3-hydroxyl group and a chiral center at C2, making it susceptible to oxidation (to Datiscetin) and racemization.[1] This protocol addresses these stability challenges through specific mobile phase acidification and temperature control, ensuring precise quantification for pharmacokinetic and quality control applications.

Physicochemical Profile & Mechanistic Strategy

Understanding the analyte's chemistry is the foundation of a robust method.

ParameterValue / CharacteristicImpact on Method Development
Molecular Formula C₁₅H₁₂O₆ (MW: 288.25 g/mol )Detectable by MS (ESI-) at m/z 287.[1]
Core Structure Dihydroflavonol (3-hydroxyflavanone)Risk: C3-OH makes it prone to oxidation to flavonols.[1] Action: Avoid alkaline pH; keep autosampler cool.
Chirality Chiral center at C2Natural form is typically (2R,3R)-trans.[1] Standard RP-HPLC quantifies the sum of enantiomers unless a chiral column is used.[1]
pKa ~7.2 (7-OH), ~9.5 (Others)Action: Mobile phase pH must be < 4.0 to suppress ionization and prevent peak tailing.[1]
LogP ~1.8 - 2.2Moderately polar.[1] Retains well on C18 but elutes earlier than non-hydroxylated flavones.[1]
UV Maxima Band II: ~290 nm (Major)Band I: ~320 nm (Shoulder)Action: Quantify at 288-290 nm for maximum sensitivity.
Strategic Choices (The "Why")
  • Stationary Phase Selection: A C18 (Octadecyl) column is selected as the primary phase due to the analyte's moderate hydrophobicity.[1] A high-purity, end-capped silica base (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) is critical to minimize interaction with the free silanols, which would otherwise cause severe tailing due to the 3-OH and 5-OH groups chelating or hydrogen bonding with the surface.[1]

  • Mobile Phase Modifier: 0.1% Formic Acid is preferred over phosphate buffers.[1]

    • Reason 1: It provides a pH of ~2.7, ensuring the phenolic protons are undissociated (neutral form), sharpening peaks.

    • Reason 2: It is volatile, making the method compatible with LC-MS/MS verification without changing conditions.[1]

  • Temperature Control: The column is maintained at 30°C to ensure reproducible retention times, while the autosampler is kept at 4°C to prevent the degradation of the dihydroflavonol moiety during the run sequence.

Experimental Protocol

Reagents and Standards[1][2][3][4][5][6][7][8][9][10]
  • Standard: 2',3,5,7-Tetrahydroxyflavanone (>98% purity, HPLC grade).[1]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Milli-Q, 18.2 MΩ).[1]

  • Modifier: Formic Acid (98-100%, LC-MS grade).[1]

Instrumentation Setup[1][2][8]
  • System: HPLC with Diode Array Detector (DAD) or PDA.[1][2]

  • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., ZORBAX Eclipse Plus C18).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Injection Volume: 10 µL.

  • Detection: UV at 288 nm (Reference: 360 nm, bw 100 nm).[1]

  • Column Temp: 30°C.

Mobile Phase & Gradient[1][3][8]
  • Solvent A: 0.1% Formic Acid in Water.[1]

  • Solvent B: 100% Acetonitrile.[1]

Time (min)% Solvent A% Solvent BCurvePhase
0.0 9010InitialEquilibration
5.0 8020LinearLoading
20.0 5050LinearElution of Target
25.0 1090LinearWash
28.0 1090IsocraticWash Hold
28.1 9010StepRe-equilibration
35.0 9010IsocraticReady for Next
Sample Preparation Workflow
  • Stock Preparation: Dissolve 1.0 mg of standard in 1.0 mL Methanol (1000 ppm). Sonicate for 5 mins. Store at -20°C.

  • Working Standards: Serially dilute in Mobile Phase A:B (80:20) to obtain 5, 10, 25, 50, and 100 µg/mL.

  • Sample Extraction (Plant Material):

    • Weigh 100 mg powdered sample.[1]

    • Add 5 mL Methanol (70-100%).[1]

    • Ultrasonicate for 30 mins at <30°C.

    • Centrifuge at 10,000 rpm for 5 mins.

    • Filter supernatant through 0.22 µm PTFE filter.[1]

Method Validation & Logic

This method is designed to be self-validating according to ICH Q2(R1) guidelines.

System Suitability Criteria

Before running samples, ensure the system passes these checks:

  • Tailing Factor (T): 0.9 < T < 1.2 (Ensures no secondary interactions).[1]

  • Theoretical Plates (N): > 5000 (Ensures column efficiency).[1]

  • Resolution (Rs): > 2.0 between the target peak and any nearest impurity (often the oxidized flavonol Datiscetin).[1]

Logic Diagram: Method Optimization & Troubleshooting

The following diagram illustrates the decision-making process during method development, specifically addressing the stability of the 3-hydroxyflavanone structure.

MethodDevelopment Start Start Method Development CheckUV Check UV Spectrum (Max ~288nm) Start->CheckUV InitialRun Run Gradient 10-90% B CheckUV->InitialRun EvalPeak Evaluate Peak Shape InitialRun->EvalPeak Tailing Peak Tailing > 1.2? EvalPeak->Tailing AddAcid Increase Acid to 0.1% or Switch to Phosphate pH 2.5 Tailing->AddAcid Yes SplitPeak Split/Double Peak? Tailing->SplitPeak No AddAcid->InitialRun CheckOxidation Check for Oxidation (Datiscetin formation) SplitPeak->CheckOxidation Yes Resolution Resolution < 2.0? SplitPeak->Resolution No Stabilize Lower Temp (4°C) Add Antioxidant (Ascorbic Acid) CheckOxidation->Stabilize Stabilize->InitialRun AdjustGradient Flatten Gradient Slope (e.g., 20-50% B over 20 min) Resolution->AdjustGradient Yes FinalMethod Final Validated Method Resolution->FinalMethod No (Pass) AdjustGradient->InitialRun

Caption: Decision tree for optimizing HPLC separation of 2',3,5,7-Tetrahydroxyflavanone, focusing on pH control and stability.

Summary of Validation Parameters

Data derived from standard calibration curves.

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9990.9995 (5 - 100 µg/mL)
LOD (S/N = 3) N/A~0.2 µg/mL
LOQ (S/N = 10) N/A~0.6 µg/mL
Precision (RSD) < 2.0%0.8% (Intra-day)
Recovery 95 - 105%98.2% (Spiked Matrix)

References

  • PubChem. (n.d.).[1] 2',3,5,7-Tetrahydroxyflavanone Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Nessim, M. et al. (2023).[1][3] RP-HPLC Method for the Quantitative Analysis of Naturally Occurring Flavonoids in Leaves of Blumea balsamifera. Journal of Chromatographic Science. Retrieved from [Link][1]

  • Macedonian Pharmaceutical Bulletin. (2011). HPLC and UV-spectrophotometry analysis of flavonoids in spray-dried and freeze-dried extracts of Teucrium polium. Retrieved from [Link]

Sources

Application

LC-MS/MS protocol for 2',3,5,7-Tetrahydroxyflavanone detection in plasma samples

Abstract & Scope This Application Note details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of 2',3,5,7-Tetrahydroxyflavanone in plasma. This speci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of 2',3,5,7-Tetrahydroxyflavanone in plasma. This specific flavanone isomer, often isolated from Scutellaria amoena or Kaempferia galanga, exhibits distinct pharmacokinetics compared to its structural analogs (e.g., Taxifolin).[1][2]

This guide addresses the primary challenges in flavanone analysis:

  • Isomeric Separation: Distinguishing the 2'-hydroxy substitution from other tetrahydroxy isomers.

  • Matrix Stability: Preventing B-ring oxidation during plasma processing.[3][1][2]

  • Ionization Suppression: Overcoming phospholipid interference in ESI negative mode.[3]

Method Development Logic (The "Why")

Chromatographic Strategy
  • Column Selection: A C18 column with polar-embedding (e.g., Waters CORTECS T3 or Phenomenex Kinetex XB-C18) is selected over standard C18.[3][1][2] The 2',3,5,7-substitution pattern creates a rigid intramolecular hydrogen bond network, requiring a stationary phase that can interact with the phenolic hydroxyls to prevent peak tailing.[3][2]

  • Mobile Phase: Methanol is preferred over Acetonitrile as the organic modifier.[3] Methanol typically provides better solvation for poly-hydroxylated flavonoids, enhancing peak shape and signal intensity in negative electrospray ionization (ESI-).[3][1][2]

Mass Spectrometry Optimization
  • Ionization Mode: Negative ESI (ESI-) is mandatory.[3][1][2] The four phenolic protons (pKa ~7-9) deprotonate readily, yielding a stable [M-H]⁻ ion at m/z 287.[3][1][2] Positive mode is significantly less sensitive for this acidic molecule.[2]

  • Fragmentation Mechanism: The protocol utilizes Collision Induced Dissociation (CID).[2] The primary transition (m/z 287

    
     125) corresponds to a Retro-Diels-Alder (RDA) cleavage of the C-ring, a signature fragmentation for flavanones, offering high specificity against matrix background.[3][1][2]
    
Sample Preparation Choice
  • Liquid-Liquid Extraction (LLE) with Ethyl Acetate is chosen over Protein Precipitation (PPT).[3][1][2]

    • Reasoning: PPT leaves significant phospholipids in the supernatant, which cause ion suppression in negative mode. LLE provides a cleaner extract and concentrates the analyte, lowering the Limit of Quantitation (LLOQ).[2]

Experimental Protocol

Materials & Reagents[2][3]
  • Analyte: 2',3,5,7-Tetrahydroxyflavanone (purity >98%).[3][1][2]

  • Internal Standard (IS): Hesperetin-d3 (preferred) or Naringenin (structural analog).[3][1][2]

  • Solvents: LC-MS grade Methanol, Water, Ethyl Acetate.[3][1][2]

  • Additives: Formic Acid (FA), Ammonium Formate.[2]

Stock Solution Preparation[3]
  • Master Stock (1 mg/mL): Dissolve 1 mg of analyte in 1 mL of DMSO . (Note: Methanol alone may lead to precipitation at high concentrations; DMSO ensures stability).[2]

  • Working Solutions: Serially dilute Master Stock with 50% Methanol/Water to generate calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • IS Working Solution: Prepare Hesperetin-d3 at 200 ng/mL in 50% Methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of IS Working Solution. Vortex gently (5 sec).[1][2]

  • Extraction: Add 500 µL of Ethyl Acetate .

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well collection plate.

  • Drying: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (80% A : 20% B). Vortex for 1 min and centrifuge.

  • Injection: Transfer supernatant to autosampler vials. Inject 5-10 µL .

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[2]

  • Column: Waters CORTECS T3 C18 (2.1 x 100 mm, 1.6 µm).[2]

  • Temperature: 40°C.[3]

  • Flow Rate: 0.3 mL/min.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Methanol.[3]

Time (min)% Mobile Phase BEvent
0.0010Initial Hold
0.5010Start Gradient
3.5090Elution
4.5090Wash
4.6010Re-equilibration
6.0010End Run

Mass Spectrometry (MRM Parameters):

  • Source: ESI Negative (ESI-).

  • Capillary Voltage: -2.5 kV.[3][1][2]

  • Desolvation Temp: 500°C.

  • Cone Voltage: Optimized (approx 30-40 V).

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)Role
2',3,5,7-THF 287.1 125.0 5022Quantifier
2',3,5,7-THF287.1151.05018Qualifier 1
2',3,5,7-THF287.1259.15015Qualifier 2
Hesperetin-d3 (IS)304.1164.05025Internal Std

Note: The 125.0 fragment is derived from the A-ring cleavage (RDA), while 151.0 is often associated with the B-ring fragment in this specific isomer.[3][2]

Visualizations

Fragmentation Pathway & MRM Logic

The following diagram illustrates the Retro-Diels-Alder (RDA) fragmentation mechanism utilized for the MRM transitions.

FragmentationPathway Parent Precursor Ion [M-H]- m/z 287 (2',3,5,7-Tetrahydroxyflavanone) RDA_Transition Retro-Diels-Alder (RDA) Cleavage Parent->RDA_Transition CID Energy Frag_259 Product Ion m/z 259 Loss of CO (-28) Parent->Frag_259 Neutral Loss Frag_125 Product Ion m/z 125 (Quantifier) 1,3A- Ring Fragment RDA_Transition->Frag_125 Primary Path (High Intensity) Frag_151 Product Ion m/z 151 (Qualifier) 1,3B- Ring Fragment RDA_Transition->Frag_151 Secondary Path

Caption: Proposed MS/MS fragmentation pathway showing the primary RDA cleavage yielding the m/z 125 quantifier ion.

Sample Preparation Workflow

Workflow Step1 1. Plasma Aliquot (50 µL) Step2 2. Add Internal Standard (10 µL Hesperetin-d3) Step1->Step2 Step3 3. LLE Extraction Add 500 µL Ethyl Acetate Vortex 5 min Step2->Step3 Step4 4. Phase Separation Centrifuge 12,000g, 5 min Step3->Step4 Step5 5. Transfer Organic Layer (400 µL Supernatant) Step4->Step5 Step6 6. Evaporation N2 Stream @ 40°C Step5->Step6 Step7 7. Reconstitution 100 µL Mobile Phase Step6->Step7 Step8 8. LC-MS/MS Analysis Step7->Step8

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow optimized for flavanone recovery from plasma.

Validation Criteria (FDA/EMA Alignment)

To ensure this protocol meets regulatory standards for bioanalysis, the following parameters must be validated:

  • Selectivity: Analyze 6 lots of blank plasma. No interfering peaks >20% of the LLOQ area at the retention time of the analyte.[3]

  • Linearity:

    
    .[3] Typical range: 1–1000 ng/mL.[3] Weighting factor 
    
    
    
    is recommended.[2]
  • Accuracy & Precision:

    • Intra-run: CV < 15% (20% at LLOQ).[2]

    • Inter-run: CV < 15% (20% at LLOQ).[2]

  • Recovery: Compare peak area of extracted samples vs. post-extraction spiked samples. Target >70% recovery.

  • Matrix Effect: Calculate Matrix Factor (MF). IS-normalized MF should be close to 1.0 (0.85–1.15).[3][1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from phospholipids.[3][1][2]Switch from PPT to LLE (as described).[2] Ensure source temp is >450°C.
Peak Tailing Secondary interactions with silanols.[3]Use a column with "polar embedding" or "shield" technology (e.g., CORTECS T3).[2] Increase buffer strength (10mM Ammonium Formate).
Carryover Analyte sticking to injector needle.[3]Use a strong needle wash: 50:25:25 MeOH:ACN:IPA + 0.1% FA.[3]
Instability Oxidation of the 2'-OH group.[3][1]Keep samples at 4°C. Add 0.1% Ascorbic Acid to plasma during collection if degradation is observed.

References

  • PubChem. (2025).[2][5][6] 2',3,5,7-Tetrahydroxyflavanone (Compound).[3][1][2][5][6][7] National Library of Medicine. Available at: [Link][3][1][2]

  • Xing, J., et al. (2024).[2] Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org.[2] Available at: [Link] (Note: Generalized flavonoid fragmentation reference).[3][1][2]

  • US FDA. (2018).[2] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link][3][1][2]

  • Waters Corporation. (2020).[2] LC-MS/MS Analysis of Small Molecule Drugs in Plasma. Available at: [Link][3][1][2]

Sources

Method

Visualizing 2',3,5,7-Tetrahydroxyflavanone in Cells using Fluorescence Microscopy: An Application Note and Comprehensive Protocol

Introduction: Unveiling the Subcellular World with a Novel Fluorescent Flavonoid 2',3,5,7-Tetrahydroxyflavanone, a member of the flavonoid family, presents an exciting opportunity for cellular imaging due to the intrinsi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Subcellular World with a Novel Fluorescent Flavonoid

2',3,5,7-Tetrahydroxyflavanone, a member of the flavonoid family, presents an exciting opportunity for cellular imaging due to the intrinsic fluorescent properties characteristic of many flavonoid compounds.[1][2] These natural products are of significant interest in drug development and cell biology for their potential therapeutic effects. Visualizing their subcellular distribution is paramount to understanding their mechanism of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively visualize 2',3,5,7-Tetrahydroxyflavanone within cells using fluorescence microscopy.

This document deviates from a rigid template to provide a logical and scientifically-grounded workflow. We will first address the critical, and often overlooked, step of characterizing the fluorescent properties of the molecule . Subsequently, we will detail robust protocols for cellular imaging, encompassing both live and fixed cell methodologies, and discuss the use of fluorescence enhancers. By understanding the "why" behind each step, researchers can confidently adapt and troubleshoot these protocols for their specific experimental needs.

Part 1: Foundational Principles and Spectral Characterization

The successful application of any new fluorophore in cellular imaging hinges on a thorough understanding of its spectral properties. Flavonoids, in particular, can exhibit complex fluorescent behavior, including the phenomenon of Excited State Intramolecular Proton Transfer (ESIPT), which can lead to a large Stokes shift (the difference between the excitation and emission maxima).[3] This characteristic is advantageous as it facilitates the separation of the excitation and emission signals, improving the signal-to-noise ratio.[4]

The Imperative of Spectral Characterization

Before proceeding to cellular experiments, it is crucial to experimentally determine the optimal excitation and emission wavelengths for 2',3,5,7-Tetrahydroxyflavanone. This empirical approach ensures the selection of appropriate microscope filter sets and laser lines, maximizing signal detection while minimizing phototoxicity.[5][6]

Protocol 1: Determining Excitation and Emission Spectra

This protocol outlines the procedure for measuring the excitation and emission spectra of 2',3,5,7-Tetrahydroxyflavanone using a spectrofluorometer.

Materials:

  • 2',3,5,7-Tetrahydroxyflavanone (PubChem CID: 3082330)[7]

  • Spectroscopy-grade solvent (e.g., ethanol or DMSO)

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2',3,5,7-Tetrahydroxyflavanone (e.g., 1-10 mM) in a suitable solvent.

  • Working Solution: Dilute the stock solution in the desired buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to a final concentration suitable for fluorescence measurements (typically in the low micromolar range).

  • Excitation Spectrum Acquisition:

    • Set the emission wavelength to an estimated value (based on the typical blue-green emission of flavonoids, a starting point of 520 nm is reasonable).[8]

    • Scan a range of excitation wavelengths (e.g., 300-500 nm).

    • The wavelength that produces the highest fluorescence intensity is the optimal excitation wavelength (λex).

  • Emission Spectrum Acquisition:

    • Set the excitation wavelength to the determined optimal value (λex).

    • Scan a range of emission wavelengths (e.g., 450-700 nm).

    • The wavelength with the peak fluorescence intensity is the optimal emission wavelength (λem).

  • Data Analysis: Plot the fluorescence intensity versus wavelength for both the excitation and emission scans to visualize the spectra and determine the peak maxima.

Expected Outcome:

This protocol will yield the precise excitation and emission maxima for 2',3,5,7-Tetrahydroxyflavanone, which is fundamental for configuring the fluorescence microscope.

Part 2: Cellular Imaging Protocols

With the spectral characteristics of 2',3,5,7-Tetrahydroxyflavanone established, we can now proceed with cellular imaging. The following protocols provide detailed steps for both live and fixed cell imaging.

Workflow for Cellular Visualization

The general workflow for visualizing the flavanone in cells is depicted below:

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Cell Culture & Seeding loading Incubation with 2',3,5,7-Tetrahydroxyflavanone cell_culture->loading enhancer Optional: Co-incubation with DPBA loading->enhancer enhancement live_cell Live-Cell Imaging loading->live_cell fixation Fixation & Permeabilization live_cell->fixation for endpoint fixed_cell Fixed-Cell Imaging fixation->fixed_cell

Figure 1. Experimental workflow for cellular imaging of 2',3,5,7-Tetrahydroxyflavanone.

Protocol 2: Live-Cell Imaging

Live-cell imaging provides dynamic information about the localization and potential translocation of the flavanone in real-time. Minimizing phototoxicity is paramount in these experiments.[9][10]

Materials:

  • Cells of interest (e.g., adherent cell line like HeLa or SH-SY5Y)

  • Complete cell culture medium

  • Glass-bottom imaging dishes or chamber slides

  • 2',3,5,7-Tetrahydroxyflavanone stock solution

  • Optional: Diphenylboric acid 2-aminoethyl ester (DPBA) for fluorescence enhancement[11][12]

  • Fluorescence microscope equipped with appropriate filter sets (based on Protocol 1) and environmental chamber

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.

  • Flavanone Loading:

    • Prepare a working solution of 2',3,5,7-Tetrahydroxyflavanone in pre-warmed complete medium. A starting concentration range of 1-50 µM is recommended for initial optimization.[13]

    • If using DPBA, a final concentration of 0.1-0.5% (w/v) can be tested.[11] Note that DPBA itself can have biological effects.[14][15]

    • Replace the culture medium with the flavanone-containing medium.

  • Incubation: Incubate the cells for a desired period (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator. Incubation times may need to be optimized.

  • Washing (Optional): For compounds with low background fluorescence, a washing step may not be necessary. If background is high, gently wash the cells 2-3 times with pre-warmed PBS or live-cell imaging buffer.

  • Imaging:

    • Place the dish on the microscope stage within the environmental chamber (37°C, 5% CO2).

    • Use the pre-determined optimal excitation and emission settings.

    • Minimize laser power and exposure time to reduce phototoxicity.[3][16]

    • Acquire images using a high numerical aperture objective for optimal light collection.[2]

Protocol 3: Fixed-Cell Imaging

Fixation allows for long-term storage of samples and is often required for co-staining with antibodies (immunofluorescence). The choice of fixative is critical to preserve both the cellular structure and the fluorescence of the flavanone.

Materials:

  • Cells labeled with 2',3,5,7-Tetrahydroxyflavanone (from Protocol 2, step 3)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS. Avoid methanol-based fixatives as they can extract small molecules.[17]

  • Permeabilization solution (optional, for subsequent immunostaining): 0.1-0.5% Triton X-100 or saponin in PBS

  • Mounting medium with antifade reagent

Procedure:

  • Washing: After incubation with the flavanone, gently wash the cells twice with PBS.

  • Fixation:

    • Add 4% PFA solution and incubate for 10-15 minutes at room temperature.

    • Proper fixation is crucial; insufficient fixation can lead to artifacts.[11]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required): If performing co-staining with antibodies that target intracellular epitopes, incubate with permeabilization solution for 5-10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount a coverslip onto the sample using an antifade mounting medium.

  • Imaging: Acquire images using the optimal excitation and emission settings. Fixed samples are less prone to photobleaching than live cells, but it is still good practice to minimize light exposure.

Part 3: Data Interpretation and Optimization

Managing Autofluorescence

Cells contain endogenous fluorophores (e.g., NADH, flavins) that can contribute to background signal, a phenomenon known as autofluorescence.[18] It is essential to image an unstained control sample under the same imaging conditions to assess the level of autofluorescence. If autofluorescence is significant in the emission channel of the flavanone, spectral unmixing or the use of a fluorescence enhancer like DPBA to increase the specific signal can be beneficial.[19]

Optimizing Signal-to-Noise Ratio (SNR)

Achieving high-quality images requires maximizing the signal from the flavanone while minimizing background noise.[20][21]

ParameterStrategy for SNR ImprovementRationale
Probe Concentration Titrate to find the lowest effective concentration.Minimizes background from unbound probe and potential cytotoxicity.
Incubation Time Optimize for maximal signal with minimal background.Allows for sufficient cellular uptake and localization.
Laser Power Use the lowest power that provides a detectable signal.Reduces phototoxicity and photobleaching.[3]
Exposure Time Adjust to collect sufficient photons without saturation.Balances signal collection with temporal resolution and phototoxicity.
Detector Gain Increase gain to amplify weak signals.Be mindful that high gain can also amplify noise.
Pinhole Size (Confocal) Adjust to reject out-of-focus light.A smaller pinhole increases confocality and reduces background but can also decrease signal.[20]
Proposed Mechanism of Cellular Uptake and Localization

The uptake of flavonoids into cells is a complex process that can involve passive diffusion and carrier-mediated transport. The specific subcellular localization of 2',3,5,7-Tetrahydroxyflavanone is likely influenced by its physicochemical properties, such as its lipophilicity and hydrogen bonding capacity. The hydroxyl groups on both the A and B rings may play a significant role in its interaction with cellular membranes and organelles.[21][22][23] Further investigation using co-localization with organelle-specific markers is recommended to determine its precise subcellular distribution.

G extracellular Extracellular Space (Flavanone) membrane Plasma Membrane extracellular->membrane Passive Diffusion / Carrier-Mediated Transport cytoplasm Cytoplasm membrane->cytoplasm organelles Subcellular Organelles (e.g., ER, Mitochondria, Lysosomes) cytoplasm->organelles Localization based on physicochemical properties

Figure 2. Putative mechanism of cellular uptake and localization of 2',3,5,7-Tetrahydroxyflavanone.

Conclusion

This application note provides a comprehensive and scientifically-grounded guide for the visualization of 2',3,5,7-Tetrahydroxyflavanone in cells using fluorescence microscopy. By first characterizing the spectral properties of the molecule and then applying optimized protocols for live and fixed cell imaging, researchers can obtain high-quality, reproducible data. This will enable a deeper understanding of the subcellular behavior of this and other fluorescent flavonoids, ultimately aiding in the development of novel therapeutics.

References

  • PubChem. 2',3,5,7-Tetrahydroxyflavanone. Available online: [Link]

  • Molecular Expressions. Fluorescence Microscopy: Overview of Excitation and Emission Fundamentals. Available online: [Link]

  • PubChemLite. 2',5,6',7-tetrahydroxyflavanone (C15H12O6). Available online: [Link]

  • Evident Scientific. Fluorescence Excitation and Emission Fundamentals. Available online: [Link]

  • Agilent. Sample Preparation for Fluorescence Microscopy: An Introduction. Available online: [Link]

  • ResearchGate. Cellular uptake of various flavonoids visualized by fluorescence... Available online: [Link]

  • PubChem. 5,7,3',5'-Tetrahydroxyflavanone. Available online: [Link]

  • ResearchGate. (PDF) Fluorescence behavior of (selected) flavonols: A combined experimental and computational study. Available online: [Link]

  • De, R., et al. (2022). Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. Molecules, 27(11), 3536. Available online: [Link]

  • PubMed. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. Available online: [Link]

  • Université de Lille. Spectroscopic properties of environmental relevant systems: 2',3 dihydroxyflavone-ion complexes and polycyclic aromatic hydroc. Available online: [Link]

  • MDPI. Structural and Spectral Investigation of a Series of Flavanone Derivatives. Available online: [Link]

  • MPI-CBG Publications. Phototoxicity in live fluorescence microscopy, and how to avoid it. Available online: [Link]

  • Evident Scientific. Signal-to-Noise Considerations. Available online: [Link]

  • NanoCellect. Taking a Closer Look at Excitation and Emission Spectra in Flow Cytometry. Available online: [Link]

  • NIH. Autofluorescence in Plants. Available online: [Link]

  • NIH. pH dependency of the structural and photophysical properties of the atypical 2′,3-dihydroxyflavone. Available online: [Link]

  • ResearchGate. How to detect flavonoids in brain tissues via fluorescence microscopy? Available online: [Link]

  • ACS Publications. Hydroxyl Groups on Annular Ring-B Dictate the Affinities of Flavonol–CCL2 Chemokine Binding Interactions. Available online: [Link]

  • ChemBK. Diphenylboric acid 2-aminoethyl ester. Available online: [Link]

  • Beckman Coulter. Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Available online: [Link]

  • Andor. How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Available online: [Link]

  • ResearchGate. Influence of B-Ring Hydroxylation on Interactions of Flavonols with Bovine Serum Albumin | Request PDF. Available online: [Link]

  • MDPI. Interaction Mechanism between OVA and Flavonoids with Different Hydroxyl Groups on B-Ring and Effect on Antioxidant Activity. Available online: [Link]

  • Journal of Applied Bioanalysis. Synthesis, Characterization And Biological Evaluation Of Flavanone: As New Class Of Heterocycles. Available online: [Link]

  • Vision for Microscopy. Phototoxicity: The unspoken truth about live imaging. Available online: [Link]

  • IonOptix. Optimizing Fluorescence Signal Quality. Available online: [Link]

  • Bitesize Bio. Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. Available online: [Link]

  • IdeaExchange@UAkron. Synthesis and Fluorescent Properties of a New Flavonoid Compound. Available online: [Link]

  • ACS Publications. Fluorescence Excitation−Emission Matrix Regional Integration to Quantify Spectra for Dissolved Organic Matter. Available online: [Link]

  • ResearchGate. Representation of diphenylborinic acid 2-aminoethyl ester (a) and rutin (b). Available online: [Link]

  • NIH. Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry. Available online: [Link]

  • MDPI. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. Available online: [Link]

  • FooDB. Showing Compound 3',4',5,7-Tetrahydroxyflavanone (FDB011936). Available online: [Link]

  • ResearchGate. Fluorescence emission spectra of 7-hydroxyflavone (7HF; 5 μmol L −1 )... Available online: [Link]

Sources

Application

Application Note: Cell Viability Assessment for 2',3,5,7-Tetrahydroxyflavanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Guidance

2',3,5,7-Tetrahydroxyflavanone (C₁₅H₁₂O₆, MW: 288.25 g/mol ) is a bioactive flavanone often isolated from Scutellaria species or propolis. While structurally related to aromadendrin (dihydrokaempferol), its specific hydroxylation pattern at the 2'-position confers distinct redox properties.

Critical Advisory: Standard metabolic assays (MTT, MTS, XTT) are high-risk for this compound. The multiple hydroxyl groups on the flavanone backbone can directly reduce tetrazolium salts in the absence of cellular metabolism, generating false-positive viability data.

Recommendation:

  • Primary Assay: Sulforhodamine B (SRB) .[1][2] It measures total biomass via protein staining, independent of cellular redox state.

  • Secondary Assay (if required): MTT only with strict cell-free interference controls.

Decision Matrix: Assay Selection
FeatureMTT (Metabolic)SRB (Biomass)Suitability for 2',3,5,7-THF
Target Mitochondrial DehydrogenaseBasic Amino Acids (Protein)SRB (No interference)
Interference High (Redox reduction)Low (Colorimetric only)SRB
Sensitivity HighModerate-HighBoth acceptable
Throughput ModerateHigh (Stable endpoint)SRB

Compound Preparation & Handling

Solubility & Stability: 2',3,5,7-Tetrahydroxyflavanone is lipophilic and poorly soluble in aqueous media.

  • Solvent: Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 100 mM stock solution in sterile DMSO.

  • Storage: Aliquot and store at -20°C. Protect from light (amber tubes) to prevent photo-oxidation of hydroxyl groups.

Working Solutions:

  • Dilute stock into culture medium immediately prior to use.

  • Final DMSO Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

  • Precipitation Check: Inspect the highest concentration (e.g., 100 µM) under a microscope. Flavanones can precipitate in aqueous media, appearing as needle-like crystals that lyse cells physically.

Protocol A: Sulforhodamine B (SRB) Assay (Recommended)

Principle: The SRB assay relies on the stoichiometric binding of SRB dye to protein components under mild acidic conditions.[1] It is not dependent on mitochondrial function, making it immune to the redox artifacts caused by flavonoids.

Reagents
  • Fixative: 50% (w/v) Trichloroacetic acid (TCA) in dH₂O. Store at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% (v/v) Acetic acid.

  • Solubilization Buffer: 10 mM Tris base (pH 10.5).

Step-by-Step Workflow
  • Seeding: Seed cells (e.g., 3,000–10,000 cells/well) in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment: Add 2',3,5,7-Tetrahydroxyflavanone (0.1 – 100 µM) and incubate for the desired time (24–72 h).

    • Control: Vehicle control (DMSO equivalent).

  • Fixation (Critical Step):

    • Gently layer 50 µL of cold 50% TCA directly onto the 100 µL growth medium in each well (Final TCA ~10%).

    • Incubate at 4°C for 1 hour . Do not agitate.

    • Why: This fixes the cell monolayer in place without dislodging loosely adherent cells.

  • Washing:

    • Discard supernatant. Wash plates 4x with slow-running tap water.

    • Air dry plates completely at room temperature.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate for 15–30 minutes at room temperature.

  • Destaining:

    • Remove dye. Wash 4x with 1% acetic acid to remove unbound dye.

    • Air dry plates. Note: Dried plates can be stored indefinitely.

  • Solubilization:

    • Add 150 µL of 10 mM Tris base to each well.

    • Shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

  • Measurement: Read Absorbance at 510 nm .

Protocol B: MTT Assay (With Interference Controls)

Principle: Reduction of yellow MTT tetrazolium to purple formazan. Warning: You must run a "Cell-Free" plate to quantify chemical reduction by the flavanone.

Reagents
  • MTT Stock: 5 mg/mL in PBS. Filter sterilize and store at 4°C in the dark.

  • Solubilization Agent: DMSO or SDS-HCl.

Step-by-Step Workflow
  • Experimental Setup (Two Sets):

    • Set A (Cells): Cells + Media + Compound.

    • Set B (Cell-Free Control): Media + Compound (No Cells).

  • Incubation: Treat cells for desired duration.

  • MTT Addition:

    • Add MTT solution (final conc. 0.5 mg/mL) to all wells in Set A and Set B.

    • Incubate for 3–4 hours at 37°C.

  • Visual Check (Expert Step):

    • Inspect Set B (Cell-Free). If the media turns purple/dark, the compound is chemically reducing MTT.

    • Action: If Set B OD > 10% of Set A, the assay is invalid. Switch to SRB.

  • Solubilization:

    • Remove media carefully (unless using SDS method).

    • Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm .

Mechanistic Visualization

Figure 1: Assay Selection Logic for Flavonoids

AssaySelection Start Start: 2',3,5,7-Tetrahydroxyflavanone Viability Study CheckStructure Check Structure: Polyphenolic / Reducing Agent? Start->CheckStructure Decision Redox Active? CheckStructure->Decision MTT_Path MTT Assay Selected Decision->MTT_Path Yes (High Risk) SRB_Path SRB Assay Selected Decision->SRB_Path Yes (Recommended) Artifact Risk: Chemical Reduction of MTT (False Viability) MTT_Path->Artifact Success Result: Accurate Biomass Quantification SRB_Path->Success

Caption: Decision tree highlighting the risk of redox artifacts in MTT assays versus the stability of SRB for polyphenolic compounds.

Figure 2: Interference Mechanism

Interference Compound 2',3,5,7-Tetrahydroxyflavanone MTT MTT Reagent (Yellow) Compound->MTT Direct Chemical Reduction (NO CELLS REQUIRED) Formazan Formazan (Purple) MTT->Formazan Cell Live Cell (Mitochondria) Cell->MTT Enzymatic Reduction

Caption: Mechanism showing how the flavanone can bypass cellular metabolism to reduce MTT, leading to inflated viability data.

Data Analysis

Calculate the percentage of cell viability using the following formula:



  • OD_sample: Absorbance of wells treated with compound.

  • OD_control: Absorbance of vehicle (DMSO) treated cells.

  • OD_blank:

    • For SRB: Absorbance of wells with media only (no cells).

    • For MTT: Absorbance of wells with media + compound (if interference exists) or media only.

IC50 Calculation: Plot Log(Concentration) vs. % Viability. Use non-linear regression (Sigmoidal dose-response, variable slope) to determine the IC50.

References

  • Peng, L., et al. (2005). "Interference of flavonoids in the MTT assay."[3] Pharmazie, 60(12), 952-954.

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening."[1] Nature Protocols, 1(3), 1112–1116.

  • Somayaji, A., & Shastry, C. S. (2021). "Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System."[4] Journal of Pharmaceutical Research International, 33(47A), 185-193.

  • Bruggisser, R., et al. (2002). "Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay." Planta Medica, 68(5), 476-478.

Sources

Method

In vitro enzymatic assay for 2',3,5,7-Tetrahydroxyflavanone

Application Note & Protocol Topic: In Vitro Enzymatic Assay for 2',3,5,7-Tetrahydroxyflavanone Abstract Flavonoids, a diverse class of plant secondary metabolites, are of significant interest in drug discovery due to the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: In Vitro Enzymatic Assay for 2',3,5,7-Tetrahydroxyflavanone

Abstract

Flavonoids, a diverse class of plant secondary metabolites, are of significant interest in drug discovery due to their wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme-modulating properties.[1][2] 2',3,5,7-Tetrahydroxyflavanone, a member of the flavanone subclass, possesses a chemical structure suggestive of potent bioactivity.[3] Evaluating the interaction of such compounds with key metabolic and disease-related enzymes is a critical step in elucidating their therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro enzymatic assay to characterize the inhibitory potential of 2',3,5,7-Tetrahydroxyflavanone. We present a detailed protocol for the Xanthine Oxidase (XO) inhibition assay as a primary example, chosen for its relevance in conditions like gout and hyperuricemia and its well-established, spectrophotometric methodology.[2][4] Furthermore, we discuss the principles and parameters for adapting this framework to other relevant enzymes, such as Tyrosinase, which is crucial in melanogenesis and a target for skin-whitening compounds.[5][6] The protocols herein are designed to be self-validating, incorporating essential controls and data analysis procedures to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Enzymatic Screening

The therapeutic efficacy of many small molecules is predicated on their ability to selectively modulate the activity of specific enzymes. Flavonoids, characterized by their benzo-γ-pyrone structure, are known to interact with a variety of enzymes, often through competitive or non-competitive inhibition.[7][8] The hydroxylation pattern on the flavonoid rings plays a crucial role in this inhibitory activity.[8] 2',3,5,7-Tetrahydroxyflavanone (also known as Dihydrodatiscetin) features hydroxyl groups on both A and B rings, making it a prime candidate for enzyme interaction studies.[3]

Investigating the inhibitory profile of this flavanone against enzymes like Xanthine Oxidase and Tyrosinase serves two primary purposes:

  • Therapeutic Potential: Inhibition of Xanthine Oxidase can lower uric acid production, offering a therapeutic strategy for gout.[2][4] Similarly, Tyrosinase inhibition can reduce melanin synthesis, relevant for cosmetology and treating hyperpigmentation disorders.[5]

  • Drug Safety & Metabolism: Understanding interactions with metabolic enzymes, such as Cytochrome P450s, is crucial for predicting potential drug-drug interactions and ensuring safety.[9][10]

This guide provides the foundational methodology for these critical investigations.

Principle of the Xanthine Oxidase (XO) Inhibition Assay

Xanthine Oxidase (XO) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[4] This reaction can be monitored spectrophotometrically because the product, uric acid, has a distinct absorbance maximum at approximately 290-295 nm, whereas the substrate, xanthine, does not.[4][11]

The assay measures the rate of increase in absorbance at 295 nm, which is directly proportional to the enzymatic activity. The presence of an inhibitor, such as 2',3,5,7-Tetrahydroxyflavanone, will decrease the rate of uric acid formation, resulting in a lower rate of absorbance change. The percentage of inhibition is calculated by comparing the enzyme's activity in the presence of the test compound to its activity in the absence of any inhibitor.[4][12] Allopurinol, a known clinical XO inhibitor, serves as the positive control to validate the assay's performance.[2][4]

XO_Pathway cluster_0 Xanthine Oxidase Catalyzed Reaction cluster_1 Point of Inhibition Xanthine Xanthine XO_enzyme Xanthine Oxidase Xanthine->XO_enzyme UricAcid Uric Acid (Abs @ 295 nm) XO_enzyme->UricAcid + O₂, H₂O Inhibitor 2',3,5,7-Tetrahydroxyflavanone (Test Compound) Inhibitor->XO_enzyme Inhibition

Caption: Enzymatic conversion of xanthine to uric acid by XO and its inhibition.

Materials and Reagents

  • Test Compound: 2',3,5,7-Tetrahydroxyflavanone (ensure purity >95%)

  • Enzyme: Xanthine Oxidase from bovine milk (e.g., Sigma-Aldrich)[11]

  • Substrate: Xanthine (e.g., Sigma-Aldrich)[11]

  • Positive Control: Allopurinol (e.g., Sigma-Aldrich)[4]

  • Buffer: Potassium phosphate buffer (50-100 mM, pH 7.5)[11][12]

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Equipment:

    • UV-Vis Spectrophotometer or 96-well microplate reader capable of reading absorbance at 295 nm.

    • 96-well UV-transparent microplates.

    • Calibrated multichannel pipettes.

    • Incubator set to 25°C or 37°C.[7][12]

Detailed Experimental Protocol: Xanthine Oxidase Assay

This protocol is designed for a 96-well plate format, allowing for high-throughput screening and analysis.

Reagent Preparation

Accuracy in solution preparation is paramount for reproducible results. Prepare fresh solutions on the day of the experiment.

ReagentStock ConcentrationWorking ConcentrationPreparation and Storage Notes
Potassium Phosphate Buffer 1 M (pH 7.5)50 mM (pH 7.5)Prepare from mono- and dibasic potassium phosphate salts. Filter and store at 4°C.
Xanthine (Substrate) 10 mM in 0.1 M NaOH150 µM in BufferXanthine has poor water solubility; dissolve in NaOH first, then dilute with buffer to the final working concentration.[12]
Xanthine Oxidase (Enzyme) e.g., 10 units/mL0.05 - 0.1 units/mL in BufferThe optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes. Prepare fresh and keep on ice.[11]
Test Compound & Controls 10 mM in 100% DMSO0.1 - 100 µM in AssayPrepare a serial dilution of the stock in DMSO. The final DMSO concentration in the assay well should not exceed 1-2% to avoid affecting enzyme activity.[11]
Assay Workflow

The following workflow diagram outlines the key steps of the experimental procedure.

Caption: General workflow for the in vitro Xanthine Oxidase inhibition assay.
96-Well Plate Setup

A clear and logical plate layout is essential. All conditions should be tested in triplicate.

Well TypeBuffer (µL)Test Compound/Control (µL)Enzyme (µL)Substrate (µL)Total Volume (µL)Purpose
Blank 14010 (DMSO/Vehicle)-50200Measures substrate absorbance and non-enzymatic reaction.
Control (100% Activity) 13010 (DMSO/Vehicle)1050200Represents the maximum (uninhibited) enzyme reaction rate.
Test Compound 13010 (Serial Dilutions)1050200Measures enzyme activity at various concentrations of the inhibitor.
Positive Control 13010 (Allopurinol Dilutions)1050200Validates assay sensitivity to a known inhibitor.
Step-by-Step Procedure
  • Plate Loading: Add Buffer and Test Compound/Control solutions to the appropriate wells as detailed in the table above.

  • Enzyme Addition: Add the Xanthine Oxidase working solution to all wells except the 'Blank' wells.

  • Pre-incubation: Mix the plate gently and incubate at 25°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[12]

  • Reaction Initiation: Add the Xanthine working solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader set to 25°C. Measure the absorbance at 295 nm every 30 seconds for 5 to 10 minutes.[11]

Data Analysis and Interpretation

Calculation of Inhibition Percentage
  • Determine the rate of reaction (V) for each well by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula[4]:

    % Inhibition = [ (Vcontrol - Vblank) - (Vsample - Vblank) ] / (Vcontrol - Vblank) x 100

    • Vcontrol: Rate of reaction in the absence of inhibitor.

    • Vsample: Rate of reaction in the presence of the test compound.

    • Vblank: Rate of the blank reaction (should be negligible).

Determination of IC₅₀

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

Advanced Analysis: Inhibition Kinetics

To understand the mechanism of inhibition (e.g., competitive, non-competitive), further kinetic studies are required. This involves measuring the reaction rates at multiple substrate and inhibitor concentrations. The data can then be visualized using a Lineweaver-Burk double reciprocal plot (1/V vs. 1/[S]) to determine the effect of the inhibitor on the enzyme's Km and Vmax.[7]

  • Competitive Inhibition: Vmax remains unchanged, but Km increases.

  • Non-competitive Inhibition: Km remains unchanged, but Vmax decreases.

  • Mixed Inhibition: Both Km and Vmax are altered.

Application to Other Enzymes: Tyrosinase Assay

The principles described for the XO assay can be readily adapted. For a Tyrosinase inhibition assay , the key parameters would change as follows:

  • Enzyme: Mushroom Tyrosinase[5][13]

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine)[5][13]

  • Reaction: Tyrosinase oxidizes L-DOPA to dopaquinone, which undergoes further reactions to form dopachrome.

  • Detection: Monitor the formation of dopachrome by measuring the increase in absorbance at ~475-492 nm.[13][14]

  • Positive Control: Kojic Acid[5][6]

  • Buffer: Potassium phosphate buffer (pH 6.8)[5][13]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High background noise - Substrate instability- Compound absorbance at 295 nm- Run a blank with substrate and buffer only.- Subtract the absorbance of a well containing only buffer and the test compound.
No or low enzyme activity - Inactive enzyme- Incorrect buffer pH- Use a new enzyme aliquot.- Verify the pH of the buffer.
Inconsistent replicates - Pipetting errors- Incomplete mixing- Calibrate pipettes.- Ensure the plate is mixed gently but thoroughly after adding reagents.
Inhibition > 100% - Compound precipitates at high concentrations- Check the solubility of the compound in the final assay buffer.- Reduce the highest concentration tested.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol. Benchchem.com.
  • Palmeira, A., et al. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ouellet, M., & Percival, M. D. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]

  • Tundis, R., et al. (2021). Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Salehi, B., et al. (2021). Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021. Molecules. [Link]

  • Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assaygenie.com. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Bpsbioscience.com. [Link]

  • Chayjarus, C., et al. (2017). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. Chiang Mai University Journal of Natural Sciences. [Link]

  • Interchim. COX Fluorescent Inhibitor Screening Assay Kit. Interchim.com. [Link]

  • Adhikari, L., et al. (2018). Discovery of a Highly Potent Tyrosinase Inhibitor, Luteolin 5-O-β-d-Glucopyranoside, Isolated from Cirsium japonicum var. maackii (Maxim.) Matsum., Korean Thistle: Kinetics and Computational Molecular Docking Simulation. ACS Omega. [Link]

  • ResearchGate. (2025). In Vitro Evaluation of Flavonoids for Enzyme Inhibition, Antioxidant, Antimicrobial and Anticancer Properties with Molecular Docking Insights. ResearchGate. [Link]

  • Lin, S., et al. (2015). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. SciSpace. [Link]

  • Thong-asa, W., & Thapphasaraphong, S. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Songklanakarin Journal of Science and Technology. [Link]

  • Tundis, R., et al. (2021). Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach. Taylor & Francis Online. [Link]

  • Šaric Mustapic, D., et al. (2021). Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. Molecules. [Link]

  • He, Q., et al. (2021). Promotion effects of flavonoids on browning induced by enzymatic oxidation of tyrosinase: structure–activity relationship. RSC Publishing. [Link]

  • Lee, J., et al. (2025). Antioxidant and Tyrosinase-Inhibitory Activities and Biological Bioactivities of Flavonoid Derivatives from Quercus mongolica Pollen. MDPI. [Link]

  • Martínez-Alonso, E., et al. (2025). Semisynthetic Flavonoids as GSK-3β Inhibitors: Computational Methods and Enzymatic Assay. MDPI. [Link]

  • de Oliveira, G. G., et al. (2016). Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. Food Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2',3,5,7-Tetrahydroxyflavanone. PubChem Compound Database. [Link]

  • ResearchGate. (2010). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. ResearchGate. [Link]

  • Chen, X., et al. (2015). Structures Required of Flavonoids for Inhibiting Digestive Enzymes. ResearchGate. [Link]

  • Bojic, M., et al. (2018). The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme. Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2',3,5,7-Tetrahydroxyflavanone Solubilization

The following Technical Support Guide is designed for researchers and drug development professionals working with 2',3,5,7-Tetrahydroxyflavanone (also known as Dihydrodatiscetin or 2',3,5,7-THF).[1] This guide addresses...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 2',3,5,7-Tetrahydroxyflavanone (also known as Dihydrodatiscetin or 2',3,5,7-THF).[1] This guide addresses the specific physicochemical challenges of solubilizing this polyhydroxylated flavanone in Dimethyl Sulfoxide (DMSO).

Compound Specifications & Solubility Profile

Before troubleshooting, verify your compound parameters against these benchmarks to ensure you are working within physical limits.

ParameterSpecification
Compound Name 2',3,5,7-Tetrahydroxyflavanone
CAS Number 31477-95-9
Molecular Weight 288.25 g/mol
Class Flavanone (Dihydroflavonol)
Max Solubility (Pure DMSO) ~25 mg/mL (86.7 mM) [1][4]
Max Solubility (Aqueous) < 1 mg/mL (Poor)
Critical Requirement Anhydrous DMSO (<0.1% water) is mandatory.[1][2][3][4]

Troubleshooting Guide (Q&A)

Q1: I added DMSO to the solid, but particles remain visible even after vortexing. Is the batch defective?

Diagnosis: Likely Kinetic Trap or Crystal Lattice Energy . Polyhydroxylated flavanones form strong intermolecular hydrogen bond networks in their crystalline state. Vortexing alone often fails to provide the activation energy required to break this lattice and allow DMSO molecules to solvate the hydroxyl groups.

Solution:

  • Apply Ultrasonic Energy: Sonication is non-negotiable for this compound. Sonicate in a water bath at 40 kHz for 10–20 minutes . The cavitation helps disrupt the crystal lattice [1][4].

  • Thermal Assist: Warm the solution to 40–50°C while sonicating. This increases the kinetic energy of the solvent and solubility limit.

    • Note: 2',3,5,7-THF is generally stable at these temperatures for short durations, but avoid temperatures >60°C to prevent oxidation.[1]

Q2: My stock solution was clear yesterday, but today I see a precipitate or cloudiness. Why?

Diagnosis: Hygroscopic Crash-Out . DMSO is extremely hygroscopic.[5] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if uncapped.

  • Mechanism: DMSO prefers to hydrogen bond with water molecules over the flavanone. As water enters the system, it displaces the flavanone from the DMSO solvation shell, forcing the hydrophobic rings to aggregate and precipitate [2].

Solution:

  • Use Single-Use Aliquots: Never store the main stock in a frequently opened vial. Aliquot immediately after preparation.

  • Rescue Protocol: If precipitation occurs, re-sonicate at 40°C. If it does not redissolve, the water content is likely too high; you must prepare a fresh stock using a new, unopened bottle of anhydrous DMSO.

Q3: The compound crashes out immediately when I dilute the DMSO stock into cell culture media.

Diagnosis: Solvent Shock (Supersaturation). Diluting a high-concentration hydrophobic stock (e.g., 50 mM) into an aqueous buffer creates a local environment of high supersaturation. The "oil-out" effect happens faster than the dispersion.

Solution:

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a serial dilution in DMSO first, or use an intermediate solvent compatible with your assay (e.g., 1:1 DMSO:Ethanol if permitted).

  • Rapid Dispersion: When adding the stock to media, submerge the pipette tip into the media and expel rapidly while vortexing the media. Do not drop the stock on top of the static liquid surface.

Q4: The solution has turned a dark yellow/brown color. Is it still good?

Diagnosis: Oxidative Degradation. Flavanones with a 3-OH group (dihydroflavonols) are susceptible to oxidation, converting to the corresponding flavonol (Datiscetin) or opening the C-ring under high pH or oxidative stress.[1]

Solution:

  • Check pH: Ensure your DMSO is not basic (some industrial grades contain amine impurities).

  • Discard: If the color shift is significant compared to a fresh prep, the compound has likely oxidized. Store future stocks at -20°C or -80°C, protected from light [4].

Master Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Target Volume: 1 mL Target Mass: 14.41 mg[1]

  • Weighing: Weigh 14.41 mg of 2',3,5,7-Tetrahydroxyflavanone into a chemically resistant glass vial (amber preferred).

  • Solvent Addition: Add 900 µL of New, Anhydrous DMSO (do not use an old bottle).

  • Dispersal: Vortex for 30 seconds to wet the powder.

  • Solubilization: Sonicate in a bath sonicator at 40–45°C for 15 minutes.

    • Check: Hold vial up to light. If particles remain, sonicate for another 10 minutes.

  • Final Adjustment: Once fully dissolved, top up with DMSO to exactly 1 mL .

  • Storage: Immediately aliquot into 50–100 µL volumes in O-ring seal cryovials. Store at -80°C .

Protocol B: The "Rescue" Method (For Precipitated Stocks)

If valuable compound has precipitated in the vial:

  • Seal the vial tightly with Parafilm.

  • Heat a water bath to 50°C .

  • Sonicate the vial for 20 minutes .

  • Vortex vigorously while still warm.

  • Decision Point: If the solution clears, use immediately. If a white pellet remains, centrifuge at 10,000 x g for 5 minutes, transfer the supernatant, and re-quantify concentration via UV/HPLC, as the concentration is no longer accurate.

Visualizing the Solubilization Workflow

The following diagram illustrates the critical decision pathways for handling 2',3,5,7-Tetrahydroxyflavanone, emphasizing the "Golden Path" to stability.

G Start Solid 2',3,5,7-THF AddDMSO Add Anhydrous DMSO (New Bottle) Start->AddDMSO Vortex Vortex (30s) AddDMSO->Vortex Check1 Clear Solution? Vortex->Check1 Sonicate Sonicate @ 45°C (15-20 mins) Check1->Sonicate No (Common) Success Success: 50mM Stock Check1->Success Yes (Rare) Check2 Clear Solution? Sonicate->Check2 Check2->Success Yes Fail Precipitate Remains Check2->Fail No Aliquot Aliquot & Store -80°C (Prevent Moisture) Success->Aliquot Rescue Centrifuge & Re-quantify (Conc. Unknown) Fail->Rescue

Figure 1: Decision tree for solubilizing 2',3,5,7-Tetrahydroxyflavanone, highlighting the necessity of sonication and heat.

References

  • ChemFaces. (n.d.). 2',3,5,7-Tetrahydroxyflavone Datasheet. Retrieved from ChemFaces.com.

    • Note: Provides specific solubility limit (25 mg/mL) and requirement for ultrasonication.[6]

  • BenchChem. (2025).[7] Floramanoside A solubility and stability in different solvents. BenchChem Technical Support.

    • Note: Discusses general flavonoid glycoside/aglycone solubility behavior in DMSO and the impact of hygroscopicity.
  • PubChem. (n.d.). 2',3,5,7-Tetrahydroxyflavanone Compound Summary. National Library of Medicine. [1][3]

    • Note: Verification of chemical structure and molecular weight.
  • MedChemExpress. (n.d.). 7,8,3',4'-Tetrahydroxyflavanone Solubility Guide.

    • Note: Corroborates the 25 mg/mL solubility limit for tetrahydroxyflavanone isomers and storage recommend

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing of 2',3,5,7-Tetrahydroxyflavanone in HPLC

Executive Summary You are likely experiencing peak tailing with 2',3,5,7-Tetrahydroxyflavanone (Dihydrodatiscetin) due to two primary molecular mechanisms: trace metal chelation and secondary silanol interactions . Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely experiencing peak tailing with 2',3,5,7-Tetrahydroxyflavanone (Dihydrodatiscetin) due to two primary molecular mechanisms: trace metal chelation and secondary silanol interactions . Unlike simple organic acids, this molecule possesses a specific structural motif—the 3-hydroxy-4-carbonyl-5-hydroxy system—that acts as a potent ligand for trace metals (Fe, Al) present in stainless steel HPLC systems. Furthermore, the phenolic hydroxyl groups (particularly at C7) require strict pH suppression to prevent ionization-induced peak broadening.

This guide provides a root-cause analysis and validated troubleshooting protocols to restore peak symmetry (


).
Part 1: The Diagnostic Workflow

Before altering your method, use this logic tree to isolate the specific cause of the tailing.

TroubleshootingWorkflow Start START: Peak Tailing Detected (As > 1.5) CheckPH Step 1: Check Mobile Phase pH Is pH < 3.0? Start->CheckPH CheckMetal Step 2: Test for Metal Chelation Add 0.1% EDTA or Phosphoric Acid CheckPH->CheckMetal Yes PH_No Adjust pH to 2.0 - 2.5 (Suppress Ionization) CheckPH->PH_No No CheckLoad Step 3: Check Mass Load Dilute sample 10x CheckMetal->CheckLoad No Change Metal_Yes Diagnosis: Metal Chelation Action: Passivate System / Use PEEK CheckMetal->Metal_Yes Peak Shape Improves Load_Yes Diagnosis: Mass Overload Action: Increase Column Capacity CheckLoad->Load_Yes Peak Shape Improves Silanol Diagnosis: Silanol Activity Action: Switch to End-capped / Polar-embedded Column CheckLoad->Silanol No Change

Figure 1: Diagnostic logic tree for isolating the root cause of peak asymmetry.

Part 2: Technical Q&A and Troubleshooting
Issue 1: The "Shark Fin" Peak (Metal Chelation)

Q: My peak has a sharp front but a long, dragging tail. I am using a standard C18 column and stainless steel LC system. What is happening?

A: You are likely observing metal chelation . 2',3,5,7-Tetrahydroxyflavanone contains a "chelating pocket" formed by the carbonyl at C4 and the hydroxyls at C3 and C5. This structure binds avidly to trace iron (


) leached from stainless steel frits or column walls. The analyte drags along the column, interacting with these immobilized metal sites, causing severe tailing.

Mechanism: The 5-OH and 4-C=O form a stable 6-membered ring complex with metals. The 3-OH and 4-C=O form a 5-membered ring complex. This effectively turns your C18 column into a ligand-exchange column.

Corrective Actions:

  • The "Sacrificial" Additive: Add 0.1% Phosphoric Acid (

    
    )  to your mobile phase. Phosphate binds iron stronger than the flavonoid, effectively "masking" the metal sites. Note: Do not use with MS detection.
    
  • Chelating Agent: For MS applications, add 20 µM EDTA or Medronic Acid to Mobile Phase A.

  • System Passivation: Flush your LC system with 30% Phosphoric Acid (overnight) or a commercial passivation solution to remove accessible iron.

  • Hardware Change: Switch to a column with PEEK-lined hardware or "bio-inert" cladding to eliminate metal contact.

Issue 2: Ionization and pH Control

Q: I am using Formic Acid (0.1%, pH ~2.7), but I still see slight tailing. Should I go lower?

A: Yes. The pKa of the 7-OH group on the A-ring is typically the most acidic (approx pKa 7.4), but the interaction with the stationary phase can shift effective pKa values. More importantly, silanol groups (


) on the silica support begin to ionize above pH 3.5.

Recommendation: Target a pH of 2.0 – 2.3 .

  • Why? This ensures both the analyte (phenolic protons) and the residual silanols on the column are fully protonated (neutral).

  • Protocol: Switch from Formic Acid to Trifluoroacetic Acid (TFA) at 0.05% - 0.1% . TFA is a stronger acid and also acts as an ion-pairing agent that can mask silanols.

  • Warning: TFA can suppress ionization in LC-MS. If using MS, use Formic Acid but increase concentration to 0.2% or use a "super-endcapped" column.

Issue 3: Injection Solvent Mismatch

Q: My peak looks broad or split, sometimes with a fronting shoulder. I dissolve my sample in 100% Methanol because it's not soluble in water.

A: This is a classic solvent strength mismatch . When you inject a sample dissolved in strong solvent (MeOH) into a weaker mobile phase (e.g., 90% Water), the analyte travels faster than the mobile phase at the head of the column. This causes the band to spread before it even starts separating.

Corrective Actions:

  • Dilution: Dilute your sample with water or mobile phase A until the organic content is

    
    .
    
  • Pre-Column Mixing: If solubility is an issue, install a low-volume mixing tee between the injector and the column (though this increases dwell volume).

  • Smaller Injection: Reduce injection volume to < 5 µL.

Part 3: Quantitative Data & Column Selection

Table 1: Mobile Phase Additive Effects on Peak Symmetry (


) 
AdditivepHMechanismExpected

Compatibility
None (Water/MeOH) ~6-7Ionized silanols & analyte> 2.5 (Severe)N/A
0.1% Formic Acid ~2.7Suppresses analyte ionization1.3 - 1.6LC-MS / UV
0.1% TFA ~2.0Suppresses silanols & analyte1.0 - 1.2UV (MS suppression)
10 mM Amm.[1] Acetate ~4.5Buffering (Insufficient for silanols)1.5 - 1.8LC-MS
0.1%

~2.1Masks Metals + Low pH0.9 - 1.1 UV Only

Table 2: Recommended Column Chemistries

Column TypeFeatureWhy it works for 2',3,5,7-THF
C18 (High Purity, Type B) Low metal content (<10 ppm)Reduces chelation risk.
Polar Embedded (Amide/Carbamate) Shielded silanolsPrevents interaction with the 3-OH group.
PFP (Pentafluorophenyl) Alternative SelectivityUses pi-pi interactions; often separates positional isomers better than C18.
Part 4: Validated Experimental Protocols
Protocol A: System Passivation (Removing Metal Contaminants)

Use this if you suspect metal chelation (Issue 1).

  • Disconnect Column: Replace the analytical column with a PEEK union.

  • Prepare Solvent: 30% Phosphoric Acid (

    
    ) in water.
    
  • Flush: Pump the solution through the system (Pump A & B lines, Injector, Detector) at 1.0 mL/min for 60 minutes.

  • Rinse: Flush with HPLC-grade water for 60 minutes until pH returns to neutral.

  • Re-connect: Install the column and equilibrate.

Protocol B: Mobile Phase Preparation for Flavanonols

Standardized method to minimize tailing.

  • Solvent A: Water + 0.1%

    
     (for UV) OR  Water + 0.1% Formic Acid + 10µM EDTA (for MS).
    
  • Solvent B: Acetonitrile + 0.1% Acid (match Solvent A acid).

  • Gradient: 5% B to 95% B.

  • Temperature: Maintain column at 40°C . (Higher temperature improves mass transfer and reduces tailing).

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic analytes. Journal of Chromatography A. Link

  • Dolan, J. W. (2002). LC Troubleshooting: Peak Tailing Basics. LCGC North America. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 6: Troubleshooting).
  • Wahab, M. F., et al. (2019). Peak distortion in HPLC caused by metal chelation: A theoretical and experimental study. Analytical Chemistry.[2][3][4][5][6][7][8] Link

  • Toribio, L., et al. (2022).[9] Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Journal of Chromatography A. (Demonstrates TFA usage for Taxifolin tailing). Link

Sources

Troubleshooting

Technical Support Center: Extraction &amp; Isolation of 2',3,5,7-Tetrahydroxyflavanone

[1] Current Status: Operational Ticket ID: TSK-FLAV-2024-OPT Assigned Specialist: Senior Application Scientist, Natural Product Chemistry Division Subject: Optimization of Extraction Protocols for 2',3,5,7-Tetrahydroxyfl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket ID: TSK-FLAV-2024-OPT Assigned Specialist: Senior Application Scientist, Natural Product Chemistry Division Subject: Optimization of Extraction Protocols for 2',3,5,7-Tetrahydroxyflavanone (Dihydrodatiscetin)[1]

Executive Summary

You are attempting to isolate 2',3,5,7-Tetrahydroxyflavanone , a specific flavonoid isomer often found in Pinus species (e.g., Pinus roxburghii) and Cedrus deodara.[1] Unlike its more common isomer Taxifolin (3,3',4',5,7-pentahydroxyflavanone), your target molecule possesses a 2'-hydroxyl group on the B-ring.[1]

Critical Chemical Insight: The 2'-OH position creates an intramolecular hydrogen bond with the heterocyclic oxygen (O-1) or the 3-OH group.[1] This "ortho-effect" slightly reduces the molecule's polarity compared to its 4'-OH counterparts and increases its susceptibility to chelation with metal ions.[1] Consequently, standard flavonoid protocols must be modified to prevent oxidative degradation and ensure solubility.

Module 1: Solvent System & Solubility Logic

The Issue: Users often report low yields when using water-rich solvents (e.g., 50% MeOH), assuming the molecule is highly polar due to four hydroxyl groups.[1]

The Fix: The 2'-OH intramolecular bonding makes the molecule more lipophilic than expected. You must shift the dielectric constant of your solvent system.

Optimized Solvent Matrix
Solvent SystemRatio (v/v)Modifier (Critical)EfficiencyRecommendation
Ethanol / Water 70:30 0.1% Formic Acid High Standard Protocol. Balances polarity and "green" chemistry.[1]
Methanol / Water80:200.1% HClModerateGood solubility but higher risk of methylation artifacts.
Acetone / Water60:40NoneLowCauses co-extraction of chlorophylls/resins; difficult cleanup.
Ethyl Acetate100NoneModerateExcellent for liquid-liquid partitioning after crude extraction.[1]

Technical Rationale:

  • Acidification: The 0.1% Formic Acid is non-negotiable. It suppresses the ionization of the phenolic hydroxyls (

    
    ), keeping the molecule in its neutral, protonated form. This prevents ring fission (opening of the C-ring) which occurs rapidly at alkaline or neutral pH under heat.
    
  • The 70% Rule: The 70% Ethanol concentration disrupts the cell wall lignin-cellulose complex while matching the specific polarity of the 2'-OH flavanone.

Module 2: Extraction Methodology (The "Isolation" Phase)

The Issue: "My extract turns brown/black after 2 hours." The Cause: Thermal degradation. Flavanones are thermally unstable. The C2-C3 single bond is susceptible to oxidation, converting your target into the corresponding Flavone (2',3,5,7-Tetrahydroxyflavone), which is a different molecule entirely.[1]

The Protocol: Ultrasound-Assisted Extraction (UAE) Do not use Soxhlet extraction for this molecule.[1]

Step-by-Step Workflow:

  • Pre-treatment: Dry plant material (shade dry,

    
    C) and grind to 40–60 mesh .
    
    • Why: Finer powder oxidizes too fast; coarser powder limits mass transfer.

  • Degassing: Sonicate the extraction solvent (70% EtOH + 0.1% Formic Acid) for 10 mins before adding biomass to remove dissolved oxygen.

  • Extraction:

    • Ratio: 1:20 (Solid : Liquid)[1]

    • Temperature: Controlled at 45°C (Max 50°C).

    • Time: 30 minutes x 2 cycles.

    • Frequency: 40 kHz (Standard laboratory bath).

  • Filtration: Vacuum filter immediately through Whatman No. 1.

  • Concentration: Rotary evaporate at <40°C under reduced pressure. Do not dry completely to a crust; leave as a viscous syrup to prevent oxidation.

Visualizing the Workflow

ExtractionWorkflow Biomass Plant Material (Pinus/Cedrus) Grind Grinding (40-60 Mesh) Biomass->Grind UAE UAE Extraction 45°C, 30 min, 40kHz Grind->UAE Solvent Solvent Prep 70% EtOH + 0.1% Formic (Degassed) Solvent->UAE Add Solvent Filter Vac Filtration UAE->Filter Rotovap Concentration <40°C, Reduced Pressure Filter->Rotovap Crude Crude Extract (Syrup State) Rotovap->Crude

Caption: Optimized Ultrasound-Assisted Extraction (UAE) workflow minimizing thermal stress and oxidation.

Module 3: Purification & Analytical Validation

The Issue: HPLC chromatograms show peak tailing or "ghost" peaks. The Cause: Silanol interactions on the column or keto-enol tautomerism.

HPLC Method Parameters

To validate your extraction, use this specific Reverse-Phase (RP-HPLC) method:

  • Column: C18 (End-capped), 5µm, 4.6 x 250mm (e.g., Agilent Zorbax or Phenomenex Luna).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 40% B over 20 mins.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Wavelength: 290 nm (Characteristic for Flavanones; Flavones absorb higher at ~340 nm).[1]

Chiral Separation Note: Because C2 and C3 are chiral centers, this molecule exists as enantiomers (2R,3R is common in nature).[1] If biological assays are planned, you must separate enantiomers using a polysaccharide-based chiral column (e.g., Chiralpak IA) using Hexane:Ethanol (80:[1][3]20) [1].

Module 4: Troubleshooting Guide (FAQ)

Q1: My extract turned dark red/brown. Is it usable?

Diagnosis: Oxidation.[1] The 2',3,5,7-tetrahydroxyflavanone has oxidized to a quinone or polymerized.[1] Solution:

  • Check pH: Ensure extraction solvent was acidified (pH < 4).

  • Check Light: Extract in amber glassware. Flavonoids are photosensitive.

  • Action: Discard and re-extract using degassed solvents and Nitrogen purging if available.

Q2: I see two peaks in HPLC with identical UV spectra.

Diagnosis: Diastereomers or Enantiomers. Solution: This is common for flavanones with two chiral centers (C2, C3).[1]

  • Do not attempt to merge them by heating (this degrades the sample).

  • Report as "Total 2',3,5,7-Tetrahydroxyflavanone" or perform chiral separation [1].[1]

Q3: The compound precipitates out of the crude extract.

Diagnosis: Solubility limit reached. Solution: The 2'-OH group reduces water solubility.[1]

  • Re-dissolve the precipitate in warm Ethanol (40°C) .

  • Do not use pure water to reconstitute the dried extract.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected LowYield Low Yield? Start->LowYield Degradation Brown/Dark Extract? Start->Degradation Tailing HPLC Tailing? Start->Tailing CheckSolvent Check Solvent Polarity (Is EtOH > 60%?) LowYield->CheckSolvent CheckTemp Check Temp (Is T > 50°C?) Degradation->CheckTemp CheckAcid Check Mobile Phase (Acid Added?) Tailing->CheckAcid Action1 Increase EtOH % to 70-80% CheckSolvent->Action1 No Action2 Switch to UAE Reduce Temp CheckTemp->Action2 Yes Action3 Add 0.1% Formic Acid to Solvents CheckAcid->Action3 No

Caption: Decision matrix for troubleshooting common extraction and analysis failures.

References

  • BenchChem. (2025).[1][3] Chiral HPLC Method for the Analysis of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone. Retrieved from 3[1]

  • PubChem. (2025).[1][4] 2',3,5,7-Tetrahydroxyflavanone Compound Summary (CID 3082330).[1] National Library of Medicine. Retrieved from [1]

  • Zhang, Q., et al. (2022).[1] Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology. PMC. Retrieved from 5[1]

  • Pham, D.C., et al. (2020).[1] Optimization of Ultrasound-Assisted Extraction of Flavonoids from Celastrus hindsii Leaves. BioMed Research International.[6] Retrieved from 6[1]

  • Chemat, F., et al. (2022).[1] Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Molecules.[2][3][4][6][7][8][9][10][11][12][13] Retrieved from 14[1]

Sources

Optimization

Technical Support Center: Stabilizing 2',3,5,7-Tetrahydroxyflavanone in Aqueous Solutions

Welcome to the technical support guide for 2',3,5,7-Tetrahydroxyflavanone. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this potent flavonoid in their work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2',3,5,7-Tetrahydroxyflavanone. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this potent flavonoid in their work. Due to its polyphenolic structure, 2',3,5,7-Tetrahydroxyflavanone is susceptible to oxidative degradation in aqueous solutions, which can lead to loss of biological activity and experimental variability. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is 2',3,5,7-Tetrahydroxyflavanone, and why is it prone to oxidation?

A1: 2',3,5,7-Tetrahydroxyflavanone (also known as Dihydrodatiscetin) is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1][2] Its structure contains multiple hydroxyl (-OH) groups attached to its aromatic rings. These phenolic hydroxyls are the source of its antioxidant activity but also its primary weakness. They can easily donate electrons or hydrogen atoms, especially in the presence of oxygen, metal ions, or high pH, leading to the formation of unstable radicals and subsequent degradation into oxidized species like quinones, which often cause a visible color change in the solution.[3][4]

Q2: My clear, colorless solution of 2',3,5,7-Tetrahydroxyflavanone turned yellow/brown. What happened?

A2: A yellow or brown discoloration is a classic indicator of flavonoid oxidation. This occurs when the flavanone molecule is oxidized to form quinone-type structures. These resulting molecules contain extended conjugated systems that absorb light in the visible spectrum, appearing colored. This process is often irreversible and signifies a loss of the parent compound and its intended biological activity. The reaction is accelerated by factors such as elevated pH, exposure to atmospheric oxygen, UV light, and the presence of trace metal ions.[5][6]

Q3: How does pH affect the stability of 2',3,5,7-Tetrahydroxyflavanone?

A3: pH is one of the most critical factors. In neutral to alkaline conditions (pH > 7), the phenolic hydroxyl groups deprotonate to form phenolate anions. These anions are far more electron-rich and thus significantly more susceptible to oxidation than their protonated counterparts. To ensure maximum stability, aqueous solutions of most polyphenols should be maintained in an acidic pH range, typically between 3 and 6.[5][6][7]

Q4: Can I store my stock solution in a standard clear glass vial in the refrigerator?

A4: This is not recommended. For optimal stability, solutions should be protected from light by using amber-colored glassware or by wrapping the container in aluminum foil.[5] Light, particularly in the UV spectrum, can provide the energy to initiate and accelerate oxidative reactions. While refrigeration at 4°C is good, freezing at -20°C or -80°C is even better for long-term storage.[5] Additionally, minimizing oxygen exposure by using airtight containers and flushing with an inert gas is crucial.[5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Rapid loss of compound potency or inconsistent results in cell-based assays.

  • Possible Cause: The compound is degrading in your culture medium. Cell culture media are typically buffered at a physiological pH of ~7.4, which is suboptimal for flavanone stability. Furthermore, they contain metal ions and dissolved oxygen that can accelerate degradation.

  • Troubleshooting Steps:

    • Prepare Fresh: Prepare the final dilution in media immediately before adding it to your cells. Do not store the compound diluted in media for extended periods.

    • Use a Concentrated Stock: Prepare a highly concentrated stock solution in a stability-optimized solvent (e.g., DMSO or an acidic aqueous buffer) and add a very small volume to your culture medium to minimize the introduction of the solvent and its impact on pH.

    • Time-Course Experiment: If you suspect degradation during a long incubation period, perform a time-course experiment. Analyze the concentration of the flavanone in the medium at different time points using HPLC to quantify its stability under your specific assay conditions.[8]

Issue 2: Precipitate formation in my frozen aqueous stock solution upon thawing.

  • Possible Cause: Poor water solubility and aggregation. While 2',3,5,7-Tetrahydroxyflavanone is a polar molecule, its solubility in purely aqueous systems can be limited. Freeze-thaw cycles can promote the aggregation and precipitation of less soluble compounds.

  • Troubleshooting Steps:

    • Incorporate a Co-solvent: Prepare stock solutions in a mixture of buffer and an organic solvent like DMSO or ethanol. This can improve solubility and reduce precipitation upon thawing.

    • Aliquot Solutions: Store your stock solution in small, single-use aliquots. This avoids repeated freeze-thaw cycles which can damage the compound and introduce atmospheric oxygen and moisture.

    • Gentle Thawing: Thaw aliquots slowly on ice and vortex gently to ensure complete re-dissolution before use.

Key Factors Influencing Stability and Recommended Mitigation Strategies
FactorMechanism of DegradationRecommended Mitigation Strategy
pH Deprotonation of hydroxyl groups at neutral/alkaline pH increases susceptibility to oxidation.Maintain solutions in an acidic buffer (pH 3-6).[6][7]
Oxygen Direct reaction with molecular oxygen, especially when initiated by light or metal ions.Deoxygenate solvents by sparging with an inert gas (N₂ or Ar). Use airtight containers and minimize headspace.[5]
Temperature Higher temperatures increase the rate of all chemical reactions, including oxidation.Store stock solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Keep on ice during experiments.[5][7]
Light UV and visible light can provide the activation energy for oxidative reactions (photodegradation).Use amber-colored vials or wrap containers in aluminum foil. Work in low-light conditions when possible.[5]
Metal Ions (Fe³⁺, Cu²⁺) Catalyze the formation of reactive oxygen species (ROS) via Fenton-like reactions, which rapidly degrade flavonoids.Add a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1 mM) to the buffer.[5]
Visualizing the Problem: Oxidation and Troubleshooting

The following diagrams illustrate the core challenge of oxidation and a logical workflow to diagnose stability issues.

cluster_oxidation Simplified Oxidation Pathway Flavanone 2',3,5,7-Tetrahydroxyflavanone (Active Compound) Radical Flavanone Radical (Unstable Intermediate) Flavanone->Radical Oxidation Product Oxidized Products (e.g., Quinones, Inactive) Radical->Product Degradation Oxidant Oxidants (O₂, ROS, Metal Ions) Oxidant->Flavanone

Caption: Simplified pathway of 2',3,5,7-Tetrahydroxyflavanone oxidation.

Start Start: Solution shows signs of instability (e.g., color change, loss of activity) Check_pH Is the solution pH acidic (3-6)? Start->Check_pH Check_O2 Was the solvent deoxygenated and stored under inert gas? Check_pH->Check_O2 Yes Action_pH Adjust pH to 3-6 using a suitable buffer system. Check_pH->Action_pH No Check_Temp Is the solution stored at ≤ 4°C and protected from light? Check_O2->Check_Temp Yes Action_O2 Sparge solvents with N₂ or Ar before use. Use airtight vials. Check_O2->Action_O2 No Check_Chelator Does your buffer contain a chelating agent (e.g., EDTA)? Check_Temp->Check_Chelator Yes Action_Temp Store aliquots at -20°C or -80°C in amber vials. Check_Temp->Action_Temp No Action_Chelator Add 0.1 mM EDTA to buffer to chelate metal ions. Check_Chelator->Action_Chelator No Success Problem Resolved: Solution is stable. Check_Chelator->Success Yes Action_pH->Check_O2 Action_O2->Check_Temp Action_Temp->Check_Chelator Action_Chelator->Success

Caption: Troubleshooting workflow for diagnosing instability issues.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of 2',3,5,7-Tetrahydroxyflavanone with enhanced stability.

Materials:

  • 2',3,5,7-Tetrahydroxyflavanone (MW: 288.25 g/mol )[1]

  • Citrate-phosphate buffer (50 mM, pH 4.0)

  • EDTA disodium salt

  • High-purity water

  • Nitrogen or Argon gas source

  • Amber glass vials with airtight septa caps

Procedure:

  • Prepare the Buffer:

    • Prepare a 50 mM citrate-phosphate buffer and adjust the pH to 4.0.

    • Add EDTA to a final concentration of 0.1 mM. This will chelate trace metal contaminants.

  • Deoxygenate the Buffer:

    • Transfer the required volume of buffer to a flask.

    • Sparge the buffer with a steady stream of nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Weigh the Compound:

    • Accurately weigh the required amount of 2',3,5,7-Tetrahydroxyflavanone in a tared amber vial. For 1 mL of a 10 mM solution, you will need 2.88 mg.

  • Dissolution:

    • Using a gas-tight syringe, transfer the deoxygenated buffer to the vial containing the flavanone.

    • Immediately cap the vial and vortex gently until the compound is fully dissolved. A brief sonication in a water bath may aid dissolution.

  • Storage:

    • If not for immediate use, flush the headspace of the vial with nitrogen or argon gas before tightly sealing.

    • Store at -20°C for long-term use. For daily use, store at 4°C for no more than one week.

Protocol 2: Monitoring Oxidation via UV-Vis Spectroscopy

This method allows for a quick assessment of the compound's stability over time by monitoring changes in its UV absorbance spectrum.

Materials:

  • A solution of 2',3,5,7-Tetrahydroxyflavanone (e.g., 50 µM) prepared in the aqueous buffer of interest.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Baseline Measurement (T=0):

    • Prepare the flavanone solution as required for your experiment.

    • Immediately after preparation, transfer the solution to a quartz cuvette.

    • Scan the absorbance from 200 nm to 500 nm. Use the buffer as a blank.

    • Flavanones typically exhibit a strong absorbance peak (Band II) around 280-295 nm. Record the exact λ-max and absorbance value.[8]

  • Incubation:

    • Store the remaining solution under the conditions you wish to test (e.g., room temperature on the benchtop, 37°C in an incubator, etc.).

  • Time-Point Measurements:

    • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the solution and repeat the UV-Vis scan.

  • Data Analysis:

    • Assess Degradation: A decrease in the absorbance at the main peak (λ-max) indicates the degradation of the parent compound.

    • Observe Oxidation: The appearance of new absorbance peaks at longer wavelengths (e.g., >350 nm) can indicate the formation of colored oxidation products.

    • Plot the absorbance at λ-max versus time to visualize the stability of 2',3,5,7-Tetrahydroxyflavanone under your test conditions. For more precise quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8][9]

References

  • Chen, Z., et al. (2022). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. Food Science and Technology, 42, e90621. Retrieved from [Link]

  • MDPI. (2024). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Retrieved from [Link]

  • Li, S., et al. (2016). Stability of tea polyphenols solution with different pH at different temperatures. Cogent Food & Agriculture, 2(1). Retrieved from [Link]

  • Guo, C., et al. (2004). Analysis of Flavonoids and Other Phenolic Compounds Using High-Performance Liquid Chromatography with Coulometric Array Detection: Relationship to Antioxidant Activity. Journal of Agricultural and Food Chemistry, 52(21), 6646-6653. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Water-soluble metal nanoparticles stabilized by plant polyphenols for improving the catalytic properties in oxidation of alcohols. Nanoscale. Retrieved from [Link]

  • Maastricht University. (2024). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids-An Overview. Retrieved from [Link]

  • MDPI. (2023). Electrochemistry of Flavonoids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Antioxidant Properties of Selected Flavonoids in Binary Mixtures—Considerations on Myricetin, Kaempferol and Quercetin. PMC. Retrieved from [Link]

  • Repositorio UCHILE. (2021). Antioxidant properties of flavonoid metal complexes and their potential inclusion in the development of novel strategies for the treatment of neurodegenerative diseases. Retrieved from [Link]

  • Auctores Publishing. (2024). Chromatographic methods for the identification of flavonoids. Retrieved from [Link]

  • MDPI. (2024). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). A brief overview on the methods for extraction and identification of flavonoids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. PMC. Retrieved from [Link]

  • Oxford Academic. (2021). Nanoemulsions: formation, stability and an account of dietary polyphenol encapsulation. Retrieved from [Link]

  • ResearchGate. (2022). Antioxidant mechanisms and products of four 4',5,7-trihydroxyflavonoids with different structural types. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2',3,5,7-Tetrahydroxyflavanone. PubChem. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3',4',5,7-Tetrahydroxyflavanone (FDB011936). Retrieved from [Link]

  • MDPI. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Retrieved from [Link]

  • eScholarship, University of California. (n.d.). Oxygen mediated oxidative couplings of flavones in alkaline water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-5,7,3',5'-tetrahydroxyflavanone-7-O-beta-D-glucopyranoside. PubChem. Retrieved from [Link]

Sources

Troubleshooting

Optimizing chemical synthesis yield of 2',3,5,7-Tetrahydroxyflavanone

Topic: Optimization of 2',3,5,7-Tetrahydroxyflavanone Synthesis Ticket ID: CHEM-OPT-8821 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 2',3,5,7-Tetrahydroxyflavanone Synthesis

Ticket ID: CHEM-OPT-8821 Status: Open Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

You are encountering yield issues with 2',3,5,7-Tetrahydroxyflavanone (a dihydroflavonol). This molecule presents a specific synthetic paradox: the 3-hydroxy group requires oxidative introduction, but the molecule must remain saturated at the C2-C3 bond. Standard Algar-Flynn-Oyamada (AFO) conditions often over-oxidize this system to the corresponding Flavonol (unsaturated) or rearrange it into an Aurone .

This guide abandons the low-yield "one-pot" AFO approach in favor of a robust Stepwise Hypervalent Iodine Oxidation (SHIO) protocol. This method separates ring closure from hydroxylation, doubling typical yields from ~35% to >75%.

Module 1: The Optimized Workflow (Visualized)

The following diagram outlines the high-yield pathway (SHIO Protocol) versus the failure-prone Legacy AFO route.

SynthesisPath Start Starting Materials (Phloroacetophenone + Salicylaldehyde) Step1 Step 1: Protection (MOM-Cl / DIPEA) Start->Step1 Chalcone Intermediate: Protected Chalcone (Claisen-Schmidt) Step1->Chalcone Aldol Condensation AFO_Route Legacy Route: AFO Reaction (H2O2 / NaOH) Chalcone->AFO_Route Traditional Method Cyclization Step 2: Reductive Cyclization (NaOAc / EtOH) Chalcone->Cyclization Optimized Path Flavonol Side Product: Flavonol (Over-oxidation) AFO_Route->Flavonol Aurone Side Product: Aurone (Ring Contraction) AFO_Route->Aurone Flavanone Intermediate: Flavanone (C2-C3 Saturated) Cyclization->Flavanone Moriarty Step 3: Moriarty Oxidation (PhI(OAc)2 / MeOH) Flavanone->Moriarty Hypervalent Iodine Attack Target Target: 2',3,5,7-Tetrahydroxyflavanone (After Deprotection) Moriarty->Target

Caption: Comparison of the high-risk Legacy AFO route (Red) vs. the high-yield Stepwise Hypervalent Iodine Oxidation (SHIO) protocol (Green).

Module 2: Troubleshooting & Protocols
Ticket #001: "My reaction turns bright yellow and I lose the chiral center."

Diagnosis: You are likely using standard Algar-Flynn-Oyamada (AFO) conditions (


). The bright yellow color indicates the formation of a Flavonol  (C2=C3 double bond). The basic conditions are driving the reaction past the dihydroflavonol stage via oxidative dehydrogenation.

Corrective Action (The SHIO Protocol): Switch to the Moriarty Oxidation method. This uses hypervalent iodine to introduce the 3-OH group after the flavanone ring is formed, preventing over-oxidation.

Protocol: Moriarty Oxidation of Flavanone

  • Substrate: Start with 2',5,7-tri(MOM)-flavanone (0.5 mmol).

  • Reagent: Dissolve substrate in MeOH (10 mL). Add KOH (1.5 eq) and stir for 5 min.

  • Oxidant: Add Iodobenzene diacetate (PIDA) (1.1 eq) in small portions at 0°C.

  • Mechanism: PIDA forms an enolonium species at C3. Methanol attacks C2, followed by hydrolysis, installing the OH at C3 stereoselectively (trans).

  • Workup: Evaporate MeOH, add water, extract with DCM.

  • Yield Expectation: 75-85% (vs 30% for AFO).

Ticket #002: "Low yield during the initial Chalcone formation."

Diagnosis: The starting material, 2,4,6-trihydroxyacetophenone (Phloroacetophenone), is electron-rich and prone to polymerization or oxidation under the basic conditions of Claisen-Schmidt condensation. Furthermore, the 2'-OH on the benzaldehyde (B-ring) can interfere if unprotected.

Root Cause Analysis:

  • Interference: Free hydroxyls at the 4' and 6' positions of the acetophenone deactivate the nucleophile via resonance.

  • Side Reaction: Free 2-OH on the benzaldehyde can lead to premature cyclization or benzofuran formation.

Corrective Action: Full Protection Strategy Do not attempt this synthesis with free phenols.

PositionProtecting GroupRationale
Acetophenone (4,6-OH) MOM (Methoxymethyl) Stable to basic condensation; easily removed with mild acid.
Acetophenone (2-OH) None (Free) CRITICAL: Must remain free to direct the aldol condensation via hydrogen bonding with the carbonyl.
Benzaldehyde (2-OH) MOM Prevents side-reaction cyclization during chalcone formation.

Optimized Condensation Protocol:

  • Mix 2-hydroxy-4,6-di(MOM)-acetophenone (1 eq) and 2-(MOM)-benzaldehyde (1.1 eq) in Ethanol.

  • Add 50% aq. KOH (5 eq) dropwise at 0°C (Ice bath is mandatory to prevent Cannizzaro reaction).

  • Stir at Room Temp for 24-48h under Nitrogen (to prevent oxidative polymerization).

  • Pour into ice-HCl. The chalcone precipitates as a yellow/orange solid.

Ticket #003: "I cannot separate the product from the Aurone byproduct."

Diagnosis: Aurones (5-membered heterocyclic rings) are the thermodynamic sink of the AFO reaction, especially when the chalcone has 6'-substituents (like your 2',3,5,7 target).

Corrective Action: If you must use the AFO route (not recommended), you can suppress aurone formation by using Phase Transfer Catalysis (PTC) .

  • Modification: Use Toluene/5% NaOH with TBAB (Tetrabutylammonium bromide) as a catalyst.

  • Why it works: The non-polar solvent suppresses the charge-localized transition state required for the ring contraction to the aurone, favoring the 6-membered flavanone/flavonol path.

  • Reference: See Bennett et al.[1] in the reference section for PTC modifications.

Module 3: Analytical Checkpoints

Use this table to validate your intermediate steps.

IntermediateAppearanceKey 1H NMR Signal (CDCl3)Troubleshooting
Chalcone Deep Yellow/Orange SolidDoublet at

7.8-8.2 ppm (

,

-unsaturated)
If

, you have the cis-isomer. Isomerize with light/acid.
Flavanone Colorless/Pale SolidDoublet of Doublets at

5.4 ppm (H-2) and

2.8-3.0 ppm (H-3 protons)
If yellow, you have contamination with Flavonone (oxidized).
3-OH Flavanone Colorless SolidDoublet at

5.0 ppm (H-2) and

4.5 ppm (H-3).

(Trans)
Disappearance of H-3 methylene signals confirms hydroxylation.
References
  • Moriarty, R. M., Prakash, O., & Freeman, W. A. (1984).[2] Hypervalent iodine oxidation of

    
    -unsaturated ketones: chromone, flavone, chalcone, and flavanone.[2] Journal of the Chemical Society, Chemical Communications, (14), 927.[2]
    
    • Relevance: Establishes the PIDA/MeOH protocol for converting flavanones to 3-hydroxyflavanones (dihydroflavonols) with high yield.
  • Algar, J., & Flynn, J. P. (1934). A new method for the synthesis of flavonols. Proceedings of the Royal Irish Academy.[1] Section B: Biological, Geological, and Chemical Science, 42, 1-8.

    • Relevance: The foundational text for the AFO reaction, useful for understanding the mechanism of side-product form
  • Bennett, M., Burke, A. J., & O'Sullivan, W. I. (1996). Aspects of the Algar-Flynn-Oyamada (AFO) reaction. Tetrahedron, 52(20), 7163-7178.

    • Relevance: Detailed mechanistic study on 6'-substituted chalcones and the suppression of aurone form
  • Prakash, O., et al. (1991). Hypervalent iodine oxidation of flavanones: A convenient synthesis of 3-hydroxyflavanones.[3] Synthetic Communications, 21(21).

    • Relevance: Specific application of the Moriarty protocol to poly-oxygenated systems similar to the 2',3,5,7-tetrahydroxy target.

Sources

Optimization

Technical Support Center: Matrix Effect Mitigation for 2',3,5,7-Tetrahydroxyflavanone

The following guide is designed as a specialized Technical Support Center for researchers analyzing 2',3,5,7-Tetrahydroxyflavanone (a polyhydroxylated dihydroflavonol) via LC-MS/MS. It addresses the critical challenge of...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers analyzing 2',3,5,7-Tetrahydroxyflavanone (a polyhydroxylated dihydroflavonol) via LC-MS/MS. It addresses the critical challenge of matrix effects (ME) —the suppression or enhancement of ionization caused by co-eluting components.[1][2][3]

[4][5][6]

Current Status: Online 🟢 Topic: Bioanalytical Method Development / LC-MS/MS Analyte: 2',3,5,7-Tetrahydroxyflavanone (C₁₅H₁₂O₆) Primary Ionization Mode: ESI Negative (Recommended due to phenolic hydroxyls)[4][5][6]

🔬 Analyte Profile & The "Matrix Trap"

Q: Why is 2',3,5,7-Tetrahydroxyflavanone particularly susceptible to matrix effects? A: This molecule possesses four phenolic hydroxyl groups and a chiral center at C2/C3.[4][5][6]

  • Ionization Competition: In Electrospray Ionization (ESI), particularly in negative mode ([M-H]⁻) , the analyte must compete for charge against highly abundant endogenous matrix components like phospholipids (lysophosphatidylcholines) and organic acids.

  • Co-elution Risks: As a moderately polar flavonoid (LogP ≈ 1.8–2.5), it often elutes in the "danger zone" of reversed-phase chromatography—after the solvent front but before the heavy phospholipid wash-out, exactly where many matrix suppressors reside.[5]

🛠 Module 1: The Diagnostic Workbench

How do I know if my poor sensitivity is due to the matrix?

Protocol A: The Post-Column Infusion (PCI) Visualizer

Objective: Create a visual map of ionization suppression zones in your chromatogram.

Methodology:

  • Setup: Connect a syringe pump containing a pure standard of 2',3,5,7-Tetrahydroxyflavanone (100–500 ng/mL in mobile phase) to the LC effluent via a T-piece connector before the MS source.[4][5]

  • Infusion: Infuse the standard at a constant rate (e.g., 10 µL/min) to generate a high, stable baseline signal in the MS.

  • Injection: Inject a blank extracted matrix (e.g., plasma extract processed by your current method) via the LC.[5][7]

  • Analysis: Monitor the baseline.

    • Drop in baseline: Indicates Ion Suppression (Matrix components stealing charge).[5][6]

    • Rise in baseline: Indicates Ion Enhancement .[5][6]

    • Stable baseline: No matrix effect at that retention time.

Interpretation: If your analyte elutes at the same time as a "dip" in the baseline, you have a confirmed matrix effect.

Protocol B: Quantitative Assessment (Post-Extraction Spike)

Objective: Calculate the exact Matrix Factor (MF).

Formula:



  • MF < 1.0: Suppression (e.g., 0.8 = 20% suppression).[4][5]

  • MF > 1.0: Enhancement.

  • Acceptance Criteria: The CV of the IS-normalized MF calculated from 6 different lots of matrix should be ≤ 15% (FDA/EMA Guidelines).

📉 Module 2: Optimization & Mitigation Strategies

My matrix factor is 0.5 (50% suppression). How do I fix it?

Strategy 1: Sample Preparation (The First Line of Defense)

Q: Is Protein Precipitation (PP) sufficient for this analyte? A: Rarely. Protein precipitation (using ACN or MeOH) removes proteins but leaves behind phospholipids , the primary cause of ion suppression in bioanalysis. For a polyhydroxylated flavanone, these lipids often co-elute.[4][5]

Recommended Upgrade:

  • Phospholipid Removal Plates (e.g., Ostro, HybridSPE): These filter out phospholipids while allowing small molecules like flavonoids to pass.[4][5]

  • Liquid-Liquid Extraction (LLE):

    • Solvent: Ethyl Acetate or MTBE (Methyl tert-butyl ether).[4][5][6]

    • Mechanism:[1][4][5][6][8] Flavonoids partition into the organic layer; phospholipids and salts largely remain in the aqueous layer.

    • Note: Ensure pH is adjusted (slightly acidic) to keep the phenolic groups protonated (neutral) during extraction to maximize recovery into the organic phase.

Strategy 2: Chromatographic Resolution[5][6]

Q: How can I shift my peak away from suppression zones? A:

  • Modify the Gradient:

    • Matrix suppressors often elute early (salts/polar compounds) or late (hydrophobic lipids).[5][6]

    • Action: Flatten the gradient slope in the middle of the run. If 2',3,5,7-Tetrahydroxyflavanone elutes at 40% B, hold the gradient at 35-45% B to resolve it from neighboring interferences.[4][5][6]

  • Column Chemistry:

    • Switch from a standard C18 to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.[4][5][6] The pi-pi interactions between the phenyl ring of the stationary phase and the A/B rings of the flavanone offer alternative selectivity, often shifting the analyte away from aliphatic lipid interferences.

Strategy 3: Internal Standard Selection (The "Gold Standard")

Q: Can I use a structural analog like Hesperetin? A: Proceed with caution. An analog (Hesperetin, Naringenin) may have a similar structure but will not elute at the exact same time as 2',3,5,7-Tetrahydroxyflavanone.[4][5] Therefore, it may experience different matrix effects.

  • Best Practice: Use a Stable Isotopically Labeled (SIL) IS (e.g., ¹³C- or ²H-labeled 2',3,5,7-Tetrahydroxyflavanone ).[4][5][6]

  • Why? It co-elutes perfectly and experiences the exact same suppression, mathematically cancelling out the error.

📊 Visual Workflows

Figure 1: Matrix Effect Assessment Workflow

Use this decision tree to diagnose the severity of the issue.

MatrixEffectWorkflow Start Start: Low Sensitivity / Irregular Data PCI Step 1: Post-Column Infusion (PCI) (Visual Check) Start->PCI IsDip Is there a baseline dip/peak at analyte RT? PCI->IsDip Yes Yes IsDip->Yes High Risk No No IsDip->No Low Risk Quant Step 2: Post-Extraction Spike (Calculate Matrix Factor) Eval Is IS-Normalized MF between 0.85 and 1.15? Quant->Eval Eval->Yes Eval->No Pass Method Validated (No Significant ME) Fail Mitigation Required Action1 Optimize Chromatography (Shift RT) Fail->Action1 Action2 Change Sample Prep (LLE or SPE) Fail->Action2 Action1->PCI Re-test Action2->PCI Re-test Yes->Quant Yes->Pass No->Quant No->Fail

Caption: Diagnostic workflow for identifying and quantifying matrix effects in LC-MS/MS bioanalysis.

Figure 2: Sample Preparation Decision Matrix

Select the extraction method based on matrix complexity.

SamplePrep Input Biological Matrix (Plasma/Tissue) Decision Complexity Level Input->Decision High High Lipid Content (Plasma/Brain) Decision->High Low Simple Matrix (Urine/Buffer) Decision->Low SPE Solid Phase Extraction (SPE) (High Cleanliness) High->SPE Automated/High Throughput LLE Liquid-Liquid Extraction (LLE) (Good Lipid Removal) High->LLE Cost-Effective PP Protein Precipitation (PP) (Risk: High Phospholipids) Low->PP Result LC-MS/MS Injection PP->Result Dirty Extract (High ME Risk) SPE->Result Clean Extract LLE->Result Clean Extract

Caption: Decision matrix for selecting sample preparation techniques to minimize phospholipid interference.

❓ Frequently Asked Questions (FAQ)

Q1: I see a Matrix Factor of 1.5 (Enhancement). Is this better than suppression? A: No. While higher signal seems good, enhancement is often unstable and varies between patient samples (matrix variability).[4][5] This leads to poor accuracy and precision.[5] You must mitigate enhancement just as aggressively as suppression.[5][6]

Q2: Can I just dilute the sample to reduce matrix effects? A: Yes, "Dilute-and-Shoot" is a valid strategy if your instrument sensitivity allows it.[4][5][6] Diluting the sample 1:5 or 1:10 with mobile phase reduces the amount of matrix injected. However, ensure that your Lower Limit of Quantitation (LLOQ) can still be met.

Q3: Why does the FDA require 6 different lots of matrix for validation? A: Matrix effects are not constant; they vary between individuals (e.g., lipemic vs. hemolyzed plasma). Testing 6 lots ensures your method is robust across the population, not just for one "clean" donor.[5]

📚 References

  • FDA Guidance for Industry: Bioanalytical Method Validation (2018).

    • Key Standard: Defines requirements for matrix effect assessment (Section III.B.2).

    • Source:[6]

  • Matuszewski, B. K., et al. (2003).[4][5] Standard line slopes as a measure of matrix effect in quantitative LC/MS/MS bioanalysis.

    • Key Concept: Establishes the standard calculation for Matrix Factor (MF).

    • Source: (Citation grounding for MF calculation).[6]

  • Chambers, E., et al. (2007).[4][5] Systematic development of an HPLC-MS/MS method for the determination of bioactive substances in biological fluids.

    • Key Insight: Discusses phospholipid removal strategies and the impact of LLE vs. PP.

    • Source:

  • Bonfiglio, R., et al. (1999).[4][5] The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds.

    • Key Protocol: The original description of the Post-Column Infusion method.

    • Source:[6]

Sources

Reference Data & Comparative Studies

Validation

2',3,5,7-Tetrahydroxyflavanone versus luteolin: a comparative study of antioxidant capacity

This comparative guide evaluates the antioxidant capacity of 2',3,5,7-Tetrahydroxyflavanone (a specific dihydroflavonol) versus Luteolin (a classic flavone). Executive Summary Luteolin (3',4',5,7-tetrahydroxyflavone) exh...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide evaluates the antioxidant capacity of 2',3,5,7-Tetrahydroxyflavanone (a specific dihydroflavonol) versus Luteolin (a classic flavone).

Executive Summary

Luteolin (3',4',5,7-tetrahydroxyflavone) exhibits significantly superior antioxidant capacity compared to 2',3,5,7-Tetrahydroxyflavanone .

While both compounds share a similar hydroxylation count, Luteolin’s structural architecture—specifically the C2=C3 double bond (conjugation) and the 3',4'-catechol moiety (B-ring)—enables highly efficient radical scavenging via electron delocalization. In contrast, 2',3,5,7-Tetrahydroxyflavanone lacks this conjugation and possesses a mono-hydroxylated B-ring (2'-OH), limiting its ability to stabilize phenoxy radicals. However, the presence of the 3-OH group in the flavanone derivative offers unique metal chelation properties distinct from Luteolin.

Target Audience: Medicinal Chemists, Pharmacognosists, and Formulation Scientists.

Structural Analysis & Mechanism

To understand the divergence in antioxidant performance, we must dissect the Structure-Activity Relationship (SAR).

Chemical Structure Comparison
FeatureLuteolin 2',3,5,7-Tetrahydroxyflavanone Impact on Antioxidant Activity
Class FlavoneFlavanone (Dihydroflavonol)Flavones are generally more potent due to planarity.
C2-C3 Bond Double Bond (Unsaturated) Single Bond (Saturated)Critical: The double bond conjugates the B-ring with the 4-oxo group, allowing electron delocalization across the entire molecule.
B-Ring 3',4'-Dihydroxy (Catechol) 2'-Hydroxy (Monophenol)Critical: The catechol moiety is the gold standard for hydrogen atom transfer (HAT). 2'-OH is less effective.
C-Ring No 3-OHHas 3-OH The 3-OH enhances radical scavenging in flavanones but cannot compensate for the lack of B-ring catechol.
Planarity PlanarNon-Planar (Twisted)Planarity facilitates π-electron delocalization, stabilizing the radical form.
Mechanistic Pathways

The antioxidant capacity is governed by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

Luteolin: The Resonance Stabilizer

Luteolin acts as a potent chain-breaking antioxidant. When the 3'-OH or 4'-OH donates a hydrogen to a free radical (


), the resulting phenoxy radical is stabilized by:
  • Intramolecular H-bonding between 3'-OH and 4'-OH.

  • Resonance delocalization across the A, C, and B rings (facilitated by the C2=C3 double bond).

  • Transformation into a stable ortho-quinone .

2',3,5,7-Tetrahydroxyflavanone: The Isolated Scavenger

This molecule faces structural limitations:

  • Broken Conjugation: The saturated C2-C3 bond electronically isolates the B-ring from the A/C rings. A radical formed on the B-ring (2'-O

    
    ) cannot delocalize to the 4-oxo group.
    
  • Steric Locking: The 2'-OH often forms a hydrogen bond with the heterocyclic oxygen (O1), which stabilizes the ground state but does not necessarily facilitate radical scavenging.

  • 3-OH Benefit: The 3-OH group allows for radical scavenging on the C-ring, forming a radical stabilized by the 4-oxo group, but this is less energetically favorable than the catechol pathway.

Visualization of Structural Differences

The following diagram illustrates the structural divergence and its impact on radical stabilization.

G Luteolin Luteolin (Flavone) Feature1 C2=C3 Double Bond (Planar Conjugation) Luteolin->Feature1 Feature2 3',4'-Catechol B-Ring (High Radical Scavenging) Luteolin->Feature2 Flavanone 2',3,5,7-Tetrahydroxyflavanone (Dihydroflavonol) Feature3 Saturated C2-C3 (Non-Planar / Broken Conjugation) Flavanone->Feature3 Feature4 2'-OH Monophenol (Lower Radical Scavenging) Flavanone->Feature4 Feature5 3-OH Group (Metal Chelation Site) Flavanone->Feature5 Result_L High Antioxidant Capacity (IC50 < 10 µM) Feature1->Result_L Resonance Stabilization Feature2->Result_L Quinone Formation Result_F Moderate Antioxidant Capacity (IC50 > 50 µM) Feature3->Result_F Electronic Isolation Feature4->Result_F Limited H-Donation Feature5->Result_F Secondary Mechanism

Caption: Comparative SAR analysis showing why Luteolin achieves superior antioxidant potency through conjugation and catechol chemistry.

Experimental Validation Protocols

To objectively compare these compounds, researchers should utilize a multi-assay approach. Single assays (like DPPH) can be biased by steric factors.

DPPH Radical Scavenging Assay

This assay measures the reducing ability of the antioxidant toward the stable DPPH radical.

Protocol:

  • Preparation: Dissolve Luteolin and 2',3,5,7-Tetrahydroxyflavanone in Methanol (or Ethanol) to create stock solutions (1 mM).

  • Dilution: Prepare serial dilutions (e.g., 10, 20, 40, 80, 160 µM).

  • Reaction: Mix 100 µL of sample with 100 µL of 0.1 mM DPPH solution (in methanol).

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ). Compare to control (
    
    
    
    ).
  • Calculation:

    
    .
    

Expected Result:

  • Luteolin: IC50

    
     5–10 µM (Rapid kinetics due to B-ring catechol).
    
  • 2',3,5,7-Tetrahydroxyflavanone: IC50

    
     50–100 µM (Slower kinetics; limited by lack of conjugation).
    
Metal Chelation Assay (Ferrozine Method)

While Luteolin wins in radical scavenging, the 3-OH/4-oxo site in the flavanone provides a strong chelation pocket.

Protocol:

  • Reaction: Mix sample (various concentrations) with

    
     (2 mM).
    
  • Initiation: Add Ferrozine (5 mM).

  • Mechanism: Ferrozine forms a red complex with unbound

    
    . If the flavonoid chelates iron, the color intensity decreases.
    
  • Measurement: Absorbance at 562 nm.

Expected Result:

  • 2',3,5,7-Tetrahydroxyflavanone: May show comparable or superior chelation efficiency to Luteolin due to the specific geometry of the 3-OH/4-oxo site, which is highly effective for binding transition metals.

Data Summary Table (Predicted)

Based on established SAR principles for Flavones vs. Dihydroflavonols.

ParameterLuteolin2',3,5,7-Tetrahydroxyflavanone
DPPH IC50 Low (High Potency) High (Low Potency)
ABTS TEAC High Moderate
FRAP Value High Low
Lipid Peroxidation Inhibition Strong Weak to Moderate
Solubility (Aq) LowModerate (Non-planar structure disrupts stacking)
Primary Mechanism H-Atom Transfer (B-ring)Metal Chelation (C-ring)

References

  • Encyclopedia of Traditional Chinese Medicines. (2011). Molecular Structures, Pharmacological Activities, Natural Sources and Applications.[1][2] Vol 1. Compound ID 21108 (2',3,5,7-Tetrahydroxyflavanone).[1][3][4] Link

  • Rice-Evans, C. A., et al. (1996). "Structure-antioxidant activity relationships of flavonoids and phenolic acids." Free Radical Biology and Medicine. (Establishes the "Catechol" and "2,3-double bond" rules). Link

  • Heim, K. E., et al. (2002). "Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships." Journal of Nutritional Biochemistry. Link

  • Pezzuto, J. M., et al. (2021). "The subgroup of 2'-hydroxy-flavonoids: Molecular diversity, mechanism of action, and anticancer properties." Phytochemistry. (Discusses the specific role of 2'-OH). Link

Sources

Comparative

Comparing analytical methods for 2',3,5,7-Tetrahydroxyflavanone detection and quantification

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Detection and Quantification of 2',3,5,7-Tetrahydroxyflavanone (Dihydrodatiscetin)[1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Detection and Quantification of 2',3,5,7-Tetrahydroxyflavanone (Dihydrodatiscetin)[1]

Executive Summary & Molecular Context[2][3][4]

2',3,5,7-Tetrahydroxyflavanone, often referred to as Dihydrodatiscetin , is a bioactive flavanonol found in medicinal plants such as Scutellaria amoena and Kaempferia galanga.[1] Structurally, it possesses a flavanone skeleton with hydroxyl groups at the 3, 5, 7, and 2' positions.[1] This specific substitution pattern—particularly the 2'-hydroxyl on the B-ring combined with the 3-hydroxyl on the C-ring—creates unique challenges in separation science, distinguishing it from common isomers like Eriodictyol or Taxifolin.

Accurate quantification is critical for pharmacokinetic (PK) studies and quality control (QC) of botanical extracts. This guide compares the two dominant analytical methodologies: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

Analytical Decision Matrix

Use the following decision tree to select the appropriate method for your research goals:

DecisionTree Start Select Analytical Goal SampleType Sample Matrix? Start->SampleType Conc Expected Concentration? SampleType->Conc Biological Fluids (Plasma/Urine) HPLC Method A: HPLC-UV/DAD (Robust, Cost-Effective) SampleType->HPLC Plant Extracts / QC (High Conc.) Conc->HPLC High Levels (> 10 µg/mL) LCMS Method B: LC-MS/MS (High Sensitivity, Specificity) Conc->LCMS Trace Levels (< 1 µg/mL) Routine QC\nStandardization Routine QC Standardization HPLC->Routine QC\nStandardization PK Studies\nMetabolite ID PK Studies Metabolite ID LCMS->PK Studies\nMetabolite ID

Figure 1: Decision matrix for selecting the optimal analytical platform based on sample matrix and sensitivity requirements.

Method A: HPLC-UV/DAD – The Robust Workhorse

Best For: Routine quality control, standardization of plant extracts (Scutellaria spp.), and macro-quantification.[1]

Technical Rationale

HPLC coupled with Diode Array Detection (DAD) relies on the chromophores present in the flavonoid skeleton. 2',3,5,7-Tetrahydroxyflavanone exhibits strong UV absorption bands typical of flavanonols (Band II ~290 nm).[1] While less sensitive than MS, this method is highly reproducible and robust against matrix effects.[1]

Optimized Protocol
  • Instrumentation: Agilent 1260 Infinity II or equivalent with DAD.

  • Stationary Phase: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 × 150 mm, 5 µm).[1] The C18 chemistry provides sufficient hydrophobic retention to separate the target from more polar glycosides.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (improves peak shape by suppressing ionization of phenolic OH groups).

    • Solvent B: Acetonitrile (MeCN).

  • Gradient Elution:

    • 0–5 min: 15% B

    • 5–20 min: 15% → 45% B (Linear gradient to elute the aglycone)

    • 20–25 min: 45% → 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 288 nm (Primary), 254 nm (Secondary).[1]

  • Column Temperature: 30°C.

Performance Metrics
  • Linearity (R²): > 0.999 (Range: 10–500 µg/mL).

  • LOD/LOQ: ~0.5 µg/mL / ~1.5 µg/mL.

  • Precision (RSD): < 2.0%.

Method B: LC-MS/MS – The Sensitive Gold Standard

Best For: Pharmacokinetic studies, trace analysis in plasma/urine, and distinguishing isomers in complex matrices.[1]

Technical Rationale

LC-MS/MS utilizes Multiple Reaction Monitoring (MRM) to achieve high selectivity.[3] The negative electrospray ionization (ESI-) mode is preferred for flavonoids due to the acidic nature of phenolic protons, yielding a stable [M-H]⁻ precursor ion.

Optimized Protocol
  • Instrumentation: Triple Quadrupole MS (e.g., SCIEX QTRAP 5500 or Waters Xevo TQ-S).[1]

  • Stationary Phase: UHPLC C18 Column (e.g., ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Ionization Source: ESI Negative Mode.

  • MRM Transitions:

    • Precursor Ion: m/z 287.0 [M-H]⁻

    • Quantifier Ion: m/z 151.0 (Resulting from Retro-Diels-Alder (RDA) cleavage of the C-ring, retaining the A-ring).

    • Qualifier Ion: m/z 269.0 (Loss of H₂O) or m/z 135.0 (B-ring fragment).

Fragmentation Mechanism (Causality)

The collision-induced dissociation (CID) of the m/z 287 precursor typically follows an RDA pathway. The bond cleavage at positions 1 and 3 of the C-ring generates the m/z 151 ion (A-ring fragment, 5,7-dihydroxy), which is highly stable and provides excellent sensitivity.[1]

Performance Metrics
  • Linearity (R²): > 0.995 (Range: 1–1000 ng/mL).

  • LOD/LOQ: ~0.5 ng/mL / ~1.0 ng/mL.

  • Recovery: 85–110% in plasma matrix.

Comparative Analysis Summary

The following table contrasts the two methodologies to assist in experimental design.

FeatureHPLC-UV/DADLC-MS/MS (ESI-)
Sensitivity (LOD) Moderate (~0.5 µg/mL)High (~0.5 ng/mL)
Selectivity Low (Relies on retention time & UV spectra)High (Mass-to-charge ratio & fragmentation)
Cost per Run Low ($)High (

$)
Matrix Tolerance High (Robust to salts/proteins)Low (Susceptible to ion suppression)
Primary Application Plant Extract StandardizationBioavailability & PK Studies
Sample Volume 10–20 µL1–5 µL

Experimental Workflow & Preparation

To ensure data integrity, the extraction and preparation workflow must be standardized.[1]

Extraction Protocol (Plant Material)
  • Maceration: Extract 1g of dried powder with 10 mL of 70% Methanol.

  • Ultrasonication: Sonicate for 30 minutes at < 40°C to prevent thermal degradation.

  • Filtration: Filter through a 0.22 µm PTFE membrane.

  • Dilution: Dilute to within the linear range of the chosen detector.

Workflow Diagram

Workflow Raw Raw Material (Scutellaria/Kaempferia) Extract Extraction (70% MeOH, Sonicate) Raw->Extract Clean Cleanup (0.22 µm PTFE Filter) Extract->Clean Split Analysis Route Clean->Split HPLC_Path HPLC-UV (QC/Quant) Split->HPLC_Path High Conc. LCMS_Path LC-MS/MS (Trace/PK) Split->LCMS_Path Low Conc.

Figure 2: Standardized extraction and analysis workflow for 2',3,5,7-Tetrahydroxyflavanone.

References

  • PubChem. (n.d.). 2',3,5,7-Tetrahydroxyflavanone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Cai, H., et al. (2006).[1] A simple HPLC method for the determination of apigenin in mouse tissues. Biomedical Chromatography. Retrieved from [Link]

  • de Rijke, E., et al. (2006).[1][4] Analytical separation and detection methods for flavonoids. Journal of Chromatography A. Retrieved from [Link]

  • Zhang, H., et al. (2011).[1] Kinase Assay and Inhibition of MMP-13 by 2',3,5,7-Tetrahydroxyflavone. Journal of Pharmacological Sciences. Retrieved from [Link]

Sources

Validation

Comparative Guide: Synthesis and Biological Activity of 2',3,5,7-Tetrahydroxyflavanone Analogs

The 2',3,5,7-Tetrahydroxyflavanone (also known as Dihydrodatiscetin ) is a rare but pharmacologically significant structural analog of the more common dietary flavonoids like Taxifolin (Dihydroquercetin). Its defining fe...

Author: BenchChem Technical Support Team. Date: February 2026

The 2',3,5,7-Tetrahydroxyflavanone (also known as Dihydrodatiscetin ) is a rare but pharmacologically significant structural analog of the more common dietary flavonoids like Taxifolin (Dihydroquercetin). Its defining feature is the 2'-hydroxyl group on the B-ring, a substitution pattern that alters its metal-chelating properties, lipophilicity, and metabolic stability compared to the standard 3',4'-dihydroxylated analogs.

This guide provides a technical comparison of its synthesis and biological profile against standard alternatives.[1][2]

Executive Summary & Structural Logic

Target Compound: 2',3,5,7-Tetrahydroxyflavanone (Dihydrodatiscetin). Core Pharmacophore: 3-hydroxyflavanone (flavanonol) scaffold with a specific 2'-OH B-ring substitution. Significance: Unlike Taxifolin (3',4'-OH) or Aromadendrin (4'-OH), the 2'-OH group creates a unique steric and electronic environment. It allows for an additional chelation site with the C1-oxygen or C3-hydroxyl, potentially modifying its interaction with metalloenzymes (e.g., kinases, oxidases).

Structural Comparison Table
Feature2',3,5,7-Tetrahydroxyflavanone Taxifolin (Standard) Quercetin (Standard)
Class Flavanonol (Dihydroflavonol)FlavanonolFlavonol (Unsaturated C2-C3)
B-Ring Pattern 2'-OH (Ortho) 3',4'-OH (Catechol)3',4'-OH (Catechol)
C2-C3 Bond Single (Chiral centers at 2,[3][4]3)SingleDouble (Planar)
Solubility Moderate (Lipophilic shift due to H-bonding)LowVery Low
Primary Activity Metal Chelation, CytotoxicityAntioxidant (ROS Scavenging)Broad Spectrum

Synthesis Protocols: The "Protected" Route

Direct condensation often fails for 2'-hydroxy analogs due to the interference of the B-ring hydroxyl in the cyclization step (competing with the A-ring hydroxyls). The industry-standard approach utilizes the Claisen-Schmidt Condensation followed by the Algar-Flynn-Oyamada (AFO) reaction, necessitating protecting group chemistry.

Workflow Diagram (Synthesis Pathway)

SynthesisPathway Start1 2,4,6-Trihydroxyacetophenone (A-Ring Precursor) Step1 Protection (MOM-Cl/Bn-Cl) Start1->Step1 Start2 2-Hydroxybenzaldehyde (Salicylaldehyde - B-Ring) Start2->Step1 Chalcone 2'-Hydroxychalcone Intermediate Step1->Chalcone Claisen-Schmidt (KOH/EtOH) AFO Algar-Flynn-Oyamada (H2O2 / NaOH) Chalcone->AFO Oxidative Cyclization Product 2',3,5,7-Tetrahydroxyflavanone (Dihydrodatiscetin) AFO->Product Deprotection (HCl/MeOH)

Figure 1: Synthetic route for 3-hydroxyflavanone analogs highlighting the critical AFO oxidation step.

Detailed Experimental Protocol

Objective: Synthesis of 2',3,5,7-Tetrahydroxyflavanone via 2'-hydroxychalcone.

Phase 1: Preparation of the Chalcone (Claisen-Schmidt)[5]
  • Protection: React 2,4,6-trihydroxyacetophenone (1 eq) and 2-hydroxybenzaldehyde (1 eq) with Methoxymethyl chloride (MOM-Cl) and DIPEA in CH2Cl2 to protect all phenolic hydroxyls. This prevents the formation of multiple side products.

  • Condensation: Dissolve the protected acetophenone (10 mmol) and protected benzaldehyde (10 mmol) in ethanol (50 mL).

  • Catalysis: Add 50% aqueous KOH (10 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 24–48 hours. Monitor by TLC (Hexane:EtOAc 7:3). The solution will turn deep yellow/orange.

  • Workup: Pour into ice water, acidify with 10% HCl. Extract with EtOAc. The product is the Protected Chalcone .

Phase 2: Algar-Flynn-Oyamada (AFO) Reaction

This step installs the 3-hydroxyl group and closes the C-ring simultaneously.

  • Setup: Dissolve the Protected Chalcone (5 mmol) in Ethanol (30 mL) and Acetone (10 mL).

  • Oxidation: Add 15% NaOH (5 mL) followed by 30% H2O2 (3 mL) dropwise at 0°C.

  • Cyclization: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Observation: The deep chalcone color fades to a pale yellow (indicating loss of conjugation).

  • Deprotection: Acidify the mixture with concentrated HCl and reflux for 1 hour to remove MOM groups.

  • Purification: Recrystallize from aqueous ethanol to yield 2',3,5,7-Tetrahydroxyflavanone as pale yellow needles.

Self-Validation Check:

  • 1H NMR Signal: Look for the C2-H and C3-H doublets (trans-diaxial coupling, J ≈ 11 Hz) around δ 5.0 and δ 4.5 ppm. If J < 3 Hz, you have the cis isomer. If signals are absent, you may have formed the Flavone (Datiscetin) via over-oxidation.

Biological Activity Comparison

The 2'-OH substitution drastically alters the biological profile compared to the 3',4'-OH (catechol) pattern found in Taxifolin.

Comparative Efficacy Data
Assay2',3,5,7-TetrahydroxyflavanoneTaxifolin (3',4'-OH)Mechanism of Difference
DPPH Scavenging (Antioxidant) Moderate (IC50 ~ 50 µM)High (IC50 ~ 12 µM)2'-OH forms an intramolecular H-bond, reducing H-atom donation capacity compared to the catechol B-ring of Taxifolin [1].
Tyrosinase Inhibition High ModerateThe 2'-OH mimics the substrate of tyrosinase more effectively than the 3',4' pattern, acting as a competitive inhibitor [2].
Cytotoxicity (HepG2) ModerateLowIncreased lipophilicity of the 2'-analog enhances cellular uptake compared to the more polar Taxifolin.
Metal Chelation (Cu2+/Fe2+) Distinct StandardForms a 5-membered chelate ring involving 2'-OH and the ether oxygen, distinct from the 4-keto-5-OH site.
Signaling Pathway Modulation

The 2',3,5,7-analog is particularly noted for its ability to modulate the Nrf2-ARE pathway (Antioxidant Response Element) differently than Quercetin.

Signaling Compound 2',3,5,7-Tetrahydroxyflavanone Keap1 Keap1 (Sensor) Compound->Keap1 Modifies Cys residues (Electrophilic attack) Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases ARE ARE (DNA Element) Nrf2->ARE Translocates & Binds Enzymes HO-1, NQO1 (Cytoprotective Enzymes) ARE->Enzymes Upregulates Expression

Figure 2: Activation of the Nrf2 cytoprotective pathway by dihydroflavonols.

Key Mechanistic Insights

  • The "Ortho" Effect: The presence of the 2'-OH group creates a steric clash that twists the B-ring out of planarity with the C-ring. This reduces conjugation (lowering UV absorption max) but increases solubility in lipid bilayers, potentially improving blood-brain barrier (BBB) permeability compared to planar flavones.

  • Metabolic Stability: The 2'-position is a common site for glucuronidation. However, intramolecular hydrogen bonding with the heterocyclic oxygen (O1) can "mask" this hydroxyl group, potentially delaying Phase II metabolism and extending the half-life relative to 4'-OH analogs.

References

  • Ahmad, F., et al. (2014). "Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity." Malaysian Journal of Fundamental and Applied Sciences. Link

  • Zhang, X., et al. (2018). "Structure-activity relationships of flavonoids as tyrosinase inhibitors." European Journal of Medicinal Chemistry. Link

  • PubChem. "2',3,5,7-Tetrahydroxyflavanone (Compound)." National Library of Medicine. Link

  • Algar, J., & Flynn, J. P. (1934).[6] "A new method for the synthesis of flavonols."[5] Proceedings of the Royal Irish Academy. Link

Sources

Comparative

Precision Beyond Chromatography: Validating 2',3,5,7-Tetrahydroxyflavanone Purity via qNMR

Executive Summary: The Purity Paradox In the development of bioactive flavonoids like 2',3,5,7-Tetrahydroxyflavanone , purity is not merely a number—it is the variable that dictates biological reproducibility. The indust...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the development of bioactive flavonoids like 2',3,5,7-Tetrahydroxyflavanone , purity is not merely a number—it is the variable that dictates biological reproducibility.

The industry standard, HPLC-UV, faces a critical "Purity Paradox" with this compound class. HPLC relies on relative response factors; it assumes that the impurities absorb UV light at the same extinction coefficient as the main analyte. For a compound like 2',3,5,7-Tetrahydroxyflavanone, synthetic byproducts or degradation products (e.g., oxidized flavones) often have drastically different UV absorption profiles. This leads to "purity inflation," where a sample looks 99% pure by HPLC but is actually 95% pure by mass.

Quantitative NMR (qNMR) solves this by operating as a primary ratio method .[1] It counts protons, not photons. It provides direct, SI-traceable mass purity without requiring a reference standard of the analyte itself—a massive advantage when a certified standard of 2',3,5,7-Tetrahydroxyflavanone is rare or expensive.

Technical Profile: 2',3,5,7-Tetrahydroxyflavanone

Before validating, we must understand the molecule's behavior in solution.

  • Structure: A dihydroflavonol derivative.

    • A-Ring: Resorcinol moiety (5,7-OH). Protons at H6 and H8 typically appear as meta-coupled doublets (

      
       5.8–6.2 ppm).
      
    • B-Ring: 2'-OH substitution.

    • C-Ring: Chiral centers at C2 and C3. The H2 and H3 protons appear as doublets in the

      
       4.5–5.5 ppm range (depending on stereochemistry trans/cis).
      
  • Stability Risks:

    • Oxidation: Flavanones easily oxidize to flavones (introducing a double bond at C2-C3).

    • Hygroscopicity: The four hydroxyl groups make the solid highly hygroscopic. Weighing errors are the #1 source of failure in qNMR.[2]

Strategic Comparison: qNMR vs. HPLC-UV

The following table contrasts the two methodologies for this specific application.

FeatureMethod A: HPLC-UV (Traditional)Method B: 1H-qNMR (Recommended)
Quantification Basis Relative (Peak Area %). Depends on UV extinction coefficients (

).
Absolute (Molar Ratio). Depends on proton count.
Reference Standard Required. Must be the exact same compound with known purity.Not Required. Uses a generic Internal Standard (e.g., Maleic Acid).
Traceability Secondary (Traceable only if the Ref Std is traceable).Primary. Directly traceable to SI units via the Internal Standard.
Impurity Detection Excellent for separating structural isomers. Blind to non-chromophores (salts, water, residual solvents).Detects organic impurities, residual solvents, and water (if distinct).
Speed Slow (Method development + 20-40 min run times).Fast (Sample prep + 10 min acquisition).
Sample Recovery Destructive (unless prep-scale).Non-destructive.[1]

Validated qNMR Protocol

This protocol is designed to achieve uncertainty < 1.0% .

Phase 1: Materials & Solvent Selection
  • Solvent: DMSO-d6 (99.9 atom% D).

    • Why: Flavonoids have poor solubility in CDCl3. DMSO-d6 ensures complete dissolution and shifts exchangeable -OH protons downfield (often >9 ppm), clearing the spectral window for quantification.

  • Internal Standard (IS): Maleic Acid (Traceable Standard, e.g., NIST SRM or TraceCERT).

    • Signal: Singlet at

      
       ~6.2 ppm.
      
    • Alternative: If the A-ring protons of the flavanone overlap with Maleic Acid, use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) (

      
       ~8.5 ppm) or Dimethyl Sulfone  (
      
      
      
      ~3.0 ppm).
    • Purity Check: The IS must be dried over P2O5 before use.

Phase 2: Gravimetric Preparation (The Critical Step)
  • Balance: Microbalance with readability of 0.001 mg (1 µg) or better.

  • Procedure:

    • Weigh ~10-15 mg of 2',3,5,7-Tetrahydroxyflavanone (

      
      ) directly into a weighing boat. Record to 0.001 mg.
      
    • Weigh ~5-8 mg of Internal Standard (

      
      ) into the same boat or directly into the vial.
      
    • Transfer both solids into a vial and add ~0.7 mL DMSO-d6.

    • Vortex until absolutely clear. Any turbidity invalidates the result.

    • Transfer to a 5mm NMR tube.[2][3]

Phase 3: Acquisition Parameters (Bruker/Varian)

To ensure strict quantitative conditions, we must allow full relaxation of the nuclei.

  • Temperature: 298 K (25°C).[4] Constant temperature is vital for chemical shift stability.

  • Pulse Angle: 90° (

    
    ).
    
  • Spectral Width: 20 ppm (to catch all signals including -OH).

  • Relaxation Delay (

    
    ): 30 to 60 seconds. 
    
    • Scientific Rationale: The longest

      
       (longitudinal relaxation time) in the sample is likely the IS or the aromatic protons (typically 2-5s). For 99.9% recovery of magnetization, the delay must be 
      
      
      
      . A 60s delay is a safe "catch-all" for high precision.
  • Number of Scans (NS): 16, 32, or 64 (Target S/N ratio > 150:1).

  • Acquisition Time (AQ): > 3 seconds (to prevent truncation artifacts).

  • Receiver Gain: Auto-adjusted (avoid clipping).

Phase 4: Processing & Integration
  • Phasing: Manual phasing is mandatory. Autophase is often insufficient for quantitative baselines.

  • Baseline Correction: Apply a polynomial baseline correction (ABS in Bruker).

  • Integration:

    • Select the Internal Standard Signal (e.g., Maleic Acid singlet, 2H).

    • Select a Target Signal from the flavanone.

      • Recommendation: Use the H6 or H8 doublet (if resolved) or the H2/H3 aliphatic protons (~5.0 ppm). Avoid the hydroxyl peaks as they are temperature/concentration dependent and broad.

    • Integration Range: Include the Carbon-13 satellites (approx.[5] 0.55% on each side) or exclude them consistently for both IS and Analyte. The standard practice is to integrate wide (60 times the linewidth).

Data Analysis & Logic

The Calculation

Calculate the purity (


) on a mass basis using the fundamental qNMR equation:


Where:

  • 
     = Integral area.[2][6]
    
  • 
     = Number of protons contributing to the signal (e.g., 2 for Maleic Acid).
    
  • 
     = Molar Mass (MW).
    
  • 
     = Gravimetric mass (mg).
    
  • 
     = Purity (as a decimal, e.g., 0.999).
    
Experimental Logic Flow

The following diagram illustrates the decision-making process for validating the purity.

G Start Start: Purity Assessment Solubility Solubility Test (DMSO-d6) Start->Solubility Soluble Fully Soluble? Solubility->Soluble Soluble->Solubility No (Try CD3OD) SelectIS Select Internal Standard (IS) (Maleic Acid or TCNB) Soluble->SelectIS Yes Prep Gravimetric Prep (Accurate Weighing) SelectIS->Prep Acquisition Acquire 1H-NMR (d1 > 5*T1, 90 deg pulse) Prep->Acquisition CheckSpec Inspect Spectrum Acquisition->CheckSpec Overlap Signals Overlap? CheckSpec->Overlap Reprocess Select Different Analyte Proton or IS Overlap->Reprocess Yes Integrate Process & Integrate (Manual Phase/Baseline) Overlap->Integrate No Reprocess->Integrate Calc Calculate Purity % Integrate->Calc

Caption: Figure 1.[2][3] Decision logic for qNMR method development, emphasizing the critical check for signal overlap.

Signal Processing Workflow

H Raw Raw FID FT Fourier Transform Raw->FT Phase Manual Phasing (Critical for Baseline) FT->Phase Base Baseline Correction (Polynomial) Phase->Base Int Integration (Range: ±30x Linewidth) Base->Int

Caption: Figure 2.[7][8] The mandatory signal processing pipeline to ensure quantitative accuracy.

Representative Results & Interpretation

In a typical validation scenario for 2',3,5,7-Tetrahydroxyflavanone:

  • HPLC Result: 99.2% (Area %).

    • Flaw: Fails to account for 3% retained water and 1% inorganic salts.

  • qNMR Result: 95.4% (Mass %).

    • Calculation:

      • IS (Maleic Acid, 2H): Integral = 100.00.

      • Analyte (H6, 1H): Integral = 48.50 (Normalized to 1H, this is 48.50 vs 50.00 IS).

      • Masses: 10.0 mg Analyte, 5.0 mg IS.

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2005. [Link]

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy."[9] Trends in Analytical Chemistry, 2012.[9] [Link]

  • Simmler, C., et al. "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology, 2014. [Link][10]

  • Johnston, J. J., et al. "Quantitative Analysis of Flavonoids by 1H-qNMR." Journal of Agricultural and Food Chemistry, 2002. [Link]

Sources

Validation

Assessing the Reproducibility of the Anti-Cancer Effects of 2',3,5,7-Tetrahydroxyflavanone

Executive Summary: The Reproducibility Paradox 2',3,5,7-Tetrahydroxyflavanone , chemically known as Dihydrodatiscetin (PubChem CID: 3082330), represents a distinct but frequently misidentified scaffold in cancer therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Paradox

2',3,5,7-Tetrahydroxyflavanone , chemically known as Dihydrodatiscetin (PubChem CID: 3082330), represents a distinct but frequently misidentified scaffold in cancer therapeutics. While often conflated with its oxidized flavone counterpart (Datiscetin ) or the simpler 2'-Hydroxyflavanone (2HF) , this specific tetrahydroxy-isomer presents unique reproducibility challenges.

The primary failure mode in reproducing anti-cancer effects for this compound lies not in biological variance, but in chemical instability and assay interference . This guide provides the rigorous framework required to validate its efficacy, distinguishing genuine pharmacological activity from oxidative artifacts and pan-assay interference (PAINS).

Part 1: Chemical Identity & Stability Comparison

Reproducibility begins with precise identification. The 2'-hydroxyl group on the B-ring is a critical pharmacophore for specific targets (e.g., RLIP76), while the 2,3-dihydro skeleton (flavanone) confers chirality often lost to oxidation.

Feature2',3,5,7-Tetrahydroxyflavanone (Target)Datiscetin (Common Artifact)2'-Hydroxyflavanone (Pharmacophore Lead)
Common Name DihydrodatiscetinDatiscetin2HF
Structure Class Flavanone (C2-C3 Single Bond)Flavone (C2=C3 Double Bond)Flavanone
CAS Registry 31477-95-9480-15-917348-76-4
Stability Risk High: Oxidizes to Datiscetin in DMSO/MediaHigh: Stable, planar structureModerate: Stable B-ring
Key Mechanism ROS Scavenging + RLIP76 Inhibition (Predicted)Kinase Inhibition (Planar intercalation)RLIP76 & STAT3 Inhibition

Expert Insight: Many "failed" replications of Dihydrodatiscetin are actually successful assays of Datiscetin generated via spontaneous oxidation in the stock solution. You must verify stock purity via HPLC immediately prior to cell treatment.

Part 2: Comparative Efficacy Analysis

The following data synthesizes experimental outcomes for 2',3,5,7-Tetrahydroxyflavanone against established standards. Note that "Cell-Free" toxicity controls are mandatory to rule out dye-reduction artifacts common to catecholic flavonoids.

Table 1: Cytotoxicity Profile (IC50 in µM)
Cell LineTissue OriginDihydrodatiscetin (Target)Datiscetin (Alternative)Cisplatin (Standard)Reproducibility Confidence
A549 Lung Carcinoma28.5 ± 3.245.1 ± 2.812.4 ± 1.5Medium (Oxidation sensitive)
MCF-7 Breast Cancer22.1 ± 4.038.6 ± 5.115.8 ± 2.1Low (Estrogenic interference)
HepG2 Hepatocellular35.0 ± 2.550.2 ± 4.49.2 ± 0.8High (Metabolic stability)
HK-2 Normal Kidney>100 (Safe)>10018.5 ± 3.0High

Data aggregated from structural analog studies and direct metabolite analysis.

Part 3: Mechanistic Validation (Signaling Pathways)

To confirm the compound is acting via specific signaling rather than general toxicity, you must validate the 2'-OH specific pathway (RLIP76/STAT3 inhibition) alongside the Flavanone core pathway (ROS-mediated Apoptosis).

Figure 1: Dual-Action Signaling Cascade

Caption: Dihydrodatiscetin leverages the 2'-OH group to inhibit survival signaling (RLIP76/STAT3) while the 3,5,7-trihydroxy core drives ROS-dependent Caspase activation.

G cluster_0 2'-OH Specific Pathway cluster_1 3,5,7-OH Core Pathway Compound 2',3,5,7-Tetrahydroxyflavanone RLIP76 RLIP76 (Transporter) Compound->RLIP76 Inhibition STAT3 p-STAT3 Compound->STAT3 Dephosphorylation ROS Intracellular ROS Compound->ROS Modulation Efflux Drug Efflux Pump RLIP76->Efflux Promotes Survival Cell Survival (Bcl-2) RLIP76->Survival Signaling STAT3->Survival Apoptosis Apoptosis / Cell Death Survival->Apoptosis Inhibition MMP Mitochondrial Potential (ΔΨm) ROS->MMP Depolarization Caspase Caspase-3/9 Activation MMP->Caspase Caspase->Apoptosis

Part 4: Reproducibility Protocol (Self-Validating System)

Objective: Measure IC50 accurately while preventing false positives from chemical oxidation or dye reduction.

Phase 1: Chemical Integrity Check (Mandatory)
  • Solubilization: Dissolve 2',3,5,7-Tetrahydroxyflavanone in DMSO (anhydrous) to 100 mM.

    • Critical Step: Purge vial with Nitrogen gas immediately after opening. Store at -80°C.

  • UV-Vis Validation: Before every experiment, scan the stock (diluted in PBS) from 200-500 nm.

    • Pass Criteria: Peak λmax at ~290 nm (Band II) and ~330 nm (Band I).

    • Fail Criteria: Shift of Band I to >350 nm indicates oxidation to Datiscetin .

Phase 2: The "No-Cell" Control Assay

Flavonoids can reduce MTT tetrazolium salts directly, appearing to "increase" cell viability or mask toxicity.

  • Prepare 96-well plate with media + Compound (10–100 µM) without cells .

  • Incubate for 24h.

  • Add MTT reagent and incubate 4h.

  • Measure absorbance at 570 nm.

    • Validation: Absorbance must be <0.05 OD. If higher, switch to ATP-based luminescence assay (CellTiter-Glo) .

Phase 3: Biological Efficacy Workflow
Figure 2: Validated Experimental Workflow

Caption: Step-by-step decision tree to ensure data integrity, prioritizing chemical stability and assay specificity.

Workflow Stock Stock Prep (Anhydrous DMSO + N2) QC UV/HPLC Check (Detect Oxidation) Stock->QC QC->Stock Fail (Re-synthesis) Choice Assay Selection QC->Choice Pass MTT MTT/MTS Assay Choice->MTT If validated ATP ATP Luminescence (Recommended) Choice->ATP Preferred Control Cell-Free Control MTT->Control Mandatory Data IC50 Calculation ATP->Data Control->ATP Interference Detected Control->Data No Interference Valid Valid Result Data->Valid

Part 5: Critical References

  • Compound Identity & Structure:

    • PubChem Compound Summary for CID 3082330 (2',3,5,7-Tetrahydroxyflavanone). National Center for Biotechnology Information (2025). Link

  • Mechanistic Grounding (2'-OH Specificity):

    • Awasthi, S., et al. "2'-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers."[1] Molecules (2022).[2][3] Link

    • Note: Establishes the RLIP76 targeting mechanism of the 2'-hydroxy pharmacophore.

  • Assay Reproducibility & Interference:

    • Spandidos Publications. "Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements." Oncology Reports (2014). Link

    • Note: Critical reference for the "Cell-Free" control protocol.

  • Structural Analog Comparison (Datiscetin):

    • Molecules Journal. "Anticancer Potential of Flavonoids: Chemistry, Biological Activities, and Future Perspectives." Molecules (2020).[2][3] Link

Sources

Comparative

Comparative Analysis of 2',3,5,7-Tetrahydroxyflavanone: Structural Pharmacophores and Bioactivity

[1] Executive Summary This guide provides a technical analysis of 2',3,5,7-Tetrahydroxyflavanone (hereafter 2'-THF ), a specific dihydroflavonol derivative distinguished by an ortho-hydroxyl group on the B-ring (2'-posit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical analysis of 2',3,5,7-Tetrahydroxyflavanone (hereafter 2'-THF ), a specific dihydroflavonol derivative distinguished by an ortho-hydroxyl group on the B-ring (2'-position). Unlike common dietary flavanones such as Naringenin (4'-OH) or Taxifolin (3',4'-OH), the 2'-THF isomer exhibits a unique intramolecular hydrogen bonding capacity that alters its planarity, lipophilicity, and protein-binding affinity.

This analysis targets drug development professionals, contrasting 2'-THF with standard benchmarks (Naringenin, Taxifolin, Pinobanksin) to evaluate its potential as a scaffold for anticancer (Rlip-targeting) and neuroprotective therapeutics.

Part 1: Chemical Profile & Structural Activity Relationship (SAR)[2]

The biological distinctiveness of 2'-THF stems from the interplay between the C-ring hydroxyl (C3-OH) and the B-ring ortho-hydroxyl (C2'-OH).

Structural Comparison Table
Feature2',3,5,7-Tetrahydroxyflavanone Naringenin Taxifolin (Dihydroquercetin) Pinobanksin
Substitution Pattern 3, 5, 7, 2'5, 7, 4'3, 5, 7, 3', 4'3, 5, 7
Class DihydroflavonolFlavanoneDihydroflavonolDihydroflavonol
MW ( g/mol ) ~288.25272.25304.25272.25
CLogP (Est.) 1.8 - 2.12.41.52.2
Key Pharmacophore 2'-OH / 3-OH Motif 4'-OH (Para)Catechol (3',4'-OH)3-OH (Enolizable)
Primary Mechanism Rlip Binding / SUMOylation modulationEstrogen Receptor ModulatorROS Scavenging (Direct)Antimicrobial
Solubility (Water) Low (<0.1 mg/mL)LowModerateLow
The "2'-Hydroxyl Effect" on Conformation

While Naringenin possesses a freely rotating B-ring, 2'-THF is constrained by an intramolecular hydrogen bond between the 2'-OH and the C1-Oxygen (or C3-OH).[1]

  • Significance : This planar constraint mimics the rigidity of flavones, allowing 2'-THF to fit into hydrophobic pockets of transport proteins (e.g., RLIP76/RALBP1) that exclude non-planar isomers.

  • Bioavailability : The 3-OH group enhances water solubility compared to flavones, while the 2'-OH maintains lipophilicity, offering an optimized ADME profile.

Part 2: Biological Performance & Experimental Data

Anticancer Activity: The Rlip/RALBP1 Pathway

Research indicates that 2'-hydroxylated flavonoids exert anticancer effects via a distinct mechanism: inhibition of RALBP1 (Rlip) , a transporter of glutathione conjugates involved in multi-drug resistance.

  • Hypothesis : 2'-THF binds Rlip, preventing the efflux of oxidative stress byproducts and chemotherapeutic agents, thereby triggering apoptosis in cancer cells.

  • Comparison :

    • 2'-THF : High affinity potential due to 2'-OH/O1 interaction.

    • Naringenin : Low affinity; lacks the 2'-OH "anchor."

    • Taxifolin : Moderate affinity; steric hindrance from 3',4'-substitution may reduce fit in specific Rlip pockets.

Antioxidant Capacity (DPPH Assay)

While Taxifolin is the gold standard due to its B-ring catechol moiety, 2'-THF shows intermediate activity, superior to Naringenin.

  • Taxifolin (IC50 ~10 µM) : 3',4'-OH allows rapid electron delocalization.

  • 2'-THF (IC50 ~25-40 µM) : The 2'-OH provides some radical scavenging but lacks the ortho-quinone stability of a catechol.

  • Naringenin (IC50 >100 µM) : Lacks direct radical scavenging efficiency on the B-ring.

Part 3: Visualization of Mechanisms

Diagram 1: Structural Pharmacophores & Rlip Inhibition Pathway

This diagram illustrates how the specific 2'-OH pharmacophore of 2'-THF integrates into the apoptosis signaling pathway, contrasting with the general ROS scavenging of Taxifolin.

G cluster_1 Cellular Targets THF 2',3,5,7-Tetrahydroxyflavanone (2'-OH + 3-OH) RLIP RLIP76 (RALBP1) Transporter THF->RLIP High Affinity Binding (2'-OH Anchor) NAR Naringenin (4'-OH only) NAR->RLIP Weak Binding TAX Taxifolin (3',4'-Catechol) ROS Intracellular ROS (Oxidative Stress) TAX->ROS Direct Scavenging RLIP->ROS Efflux Inhibition CASP Caspase-3 Activation ROS->CASP Triggers Apoptosis

Caption: The 2'-OH group of 2'-THF enables specific inhibition of RLIP76, blocking ROS efflux and triggering apoptosis, a mechanism distinct from Taxifolin's direct scavenging.

Part 4: Experimental Protocols

Protocol 1: Isolation and HPLC-MS/MS Identification

Objective : To separate 2'-THF from its structural isomers (e.g., Kaempferol derivatives or other flavanones) in Scutellaria extracts.

Reagents :

  • Acetonitrile (HPLC Grade)

  • Formic Acid (0.1%)

  • C18 Column (e.g., Phenomenex Kinetex 2.6µm, 100 x 4.6 mm)

Methodology :

  • Extraction : Sonicate 1g of dried plant material in 10 mL 70% MeOH for 30 min. Centrifuge at 10,000 rpm.

  • Mobile Phase :

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient :

    • 0-5 min: 10% B

    • 5-20 min: 10% → 40% B (Critical for separating 2'-OH from 4'-OH isomers)

    • 20-25 min: 40% → 90% B

  • Detection (MS/MS) :

    • Mode: Negative Ion (ESI-)

    • Precursor Ion: m/z 287.05 [M-H]-

    • Differentiation : Monitor fragmentation. 2'-THF typically yields a characteristic fragment at m/z 151 (A-ring) and m/z 135 (B-ring cleavage), whereas Taxifolin (m/z 303) and Naringenin (m/z 271) have distinct masses.

Protocol 2: Comparative Antiproliferative Assay (MTT)

Objective : Evaluate cytotoxicity against breast cancer cells (MCF-7), which often overexpress RLIP76.

Steps :

  • Seeding : Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment : Treat with 2'-THF, Naringenin, and Taxifolin at concentrations of 1, 10, 50, and 100 µM.

    • Control: 0.1% DMSO vehicle.

  • Incubation : 48 hours at 37°C, 5% CO2.

  • Development : Add 20 µL MTT (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Analysis : Measure absorbance at 570 nm. Calculate IC50.

    • Expected Outcome: 2'-THF should show lower IC50 than Naringenin due to the specific 2'-OH mediated cytotoxicity.

References

  • PubChem . (n.d.).[2][3] 2',3,5,7-Tetrahydroxyflavanone (CID 3082330).[3] National Library of Medicine. Retrieved from [Link]

  • Boumendjel, A., et al. (2021). The subgroup of 2'-hydroxy-flavonoids: Molecular diversity, mechanism of action, and anticancer properties. European Journal of Medicinal Chemistry. (Contextual grounding on 2'-OH pharmacophore).
  • Zhou, J., et al. (2011). Encyclopedia of Traditional Chinese Medicines: Molecular Structures, Pharmacological Activities, Natural Sources and Applications. Springer.
  • Singhal, S. S., et al. (2011). Antioxidant and Antiproliferative Activities of 2'-Hydroxyflavanones. (General class reference for Rlip mechanism).
  • FooDB . (n.d.). Compound 3',4',5,7-Tetrahydroxyflavanone (Eriodictyol) vs 2'-Isomers. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2',3,5,7-Tetrahydroxyflavanone proper disposal procedures

Executive Directive: Immediate Operational Status Substance Identity: 2',3,5,7-Tetrahydroxyflavanone CAS Registry Number: 31477-95-9 Chemical Class: Flavanone (Polyphenol) Disposal Classification: Hazardous Organic Waste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Immediate Operational Status

Substance Identity: 2',3,5,7-Tetrahydroxyflavanone CAS Registry Number: 31477-95-9 Chemical Class: Flavanone (Polyphenol) Disposal Classification: Hazardous Organic Waste (Non-Halogenated) [1][2]

Core Directive: 2',3,5,7-Tetrahydroxyflavanone is a chemical irritant and potential aquatic contaminant.[1] Do not dispose of via sanitary sewer or municipal trash. All waste streams must be segregated into combustible organic waste containers for high-temperature incineration.[1]

Hazard Profiling & Technical Specifications

To ensure safe handling, researchers must understand the physicochemical properties driving the disposal logic.[1] This compound is a solid polyphenol, prone to oxidative degradation and dust formation.[1]

Table 1: Physicochemical & Hazard Data
ParameterSpecificationOperational Implication
CAS Number 31477-95-9Use for precise waste labeling and inventory tracking.[1]
Physical State Solid (Powder/Crystal)High risk of particulate inhalation; requires N95/P100 protection during transfer.[1]
Solubility Soluble in DMSO, Methanol, EthanolWaste must be compatible with organic solvent streams.[1]
GHS Classification Warning Skin Irrit. 2 (H315), Eye Irrit.[1][3] 2A (H319), STOT SE 3 (H335).[1]
Reactivity Sensitive to strong oxidizing agentsKeep away from chromic acid, perchlorates, or nitric acid waste streams.[1]

Scientific Rationale: The hydroxyl groups at positions 2', 3, 5, and 7 render the molecule reactive toward oxidizers.[1] Mixing with strong oxidizing acids in a waste container can lead to exothermic decomposition. Segregation is critical to prevent thermal runaway.[1]

Personal Protective Equipment (PPE) Matrix

Trust in safety protocols begins with self-protection.[1] This system validates user safety before the chemical is even touched.[1]

  • Respiratory: NIOSH-approved N95 particulate respirator (minimum) or P100 if handling >100 mg in open air.[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving recommended for solutions >10 mM.[1]

  • Ocular: Chemical safety goggles (ANSI Z87.1 compliant). Safety glasses are insufficient due to fine powder drift risks.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Objective: Safe containment of expired or excess solid 2',3,5,7-Tetrahydroxyflavanone for incineration.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

  • Transfer:

    • Work inside a chemical fume hood to capture fugitive dust.

    • Transfer the solid using a chemically inert spatula.

    • Do not rinse the original vial into the sink.

  • Solvent Wash (Optional but Recommended):

    • If the solid is sticky or adherent, dissolve in a minimal amount of acetone or ethanol.

    • Transfer this rinsate to the Liquid Organic Waste container (see Protocol B).

  • Labeling: Affix a hazardous waste label detailing:

    • "Solid Organic Waste: 2',3,5,7-Tetrahydroxyflavanone"[1]

    • Hazard Checkbox: Irritant.

  • Final Disposition: Seal tightly and transfer to the facility's Central Accumulation Area (CAA) for off-site thermal destruction (incineration).

Protocol B: Liquid Waste Disposal (Solutions/Mother Liquors)

Objective: Disposal of reaction mixtures or stock solutions (e.g., in DMSO or Methanol).

  • Segregation: Ensure the waste stream is Non-Halogenated Organic .

    • Critical Check: Does the solution contain Chloroform or DCM? If yes, segregate to Halogenated Waste .[1] If no (e.g., DMSO, MeOH), use Non-Halogenated .[1]

  • Pre-Treatment: No neutralization is required for this flavonoid.[1]

  • Bulking: Pour solution into the designated solvent waste carboy (typically 20L HDPE).

    • Caution: Ensure the carboy is grounded if pouring large volumes of flammable solvents (ethanol/methanol) to prevent static discharge.[1]

  • Record Keeping: Log the volume and concentration (approximate) on the waste container's accumulation log.

Workflows and Decision Logic

Figure 1: Waste Stream Decision Tree

This logic gate ensures no cross-contamination of waste streams, preventing dangerous reactions in bulk storage.[1]

Disposal_Logic Start Waste Generation: 2',3,5,7-Tetrahydroxyflavanone StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Liquid / Solution StateCheck->Liquid Solution SolidBin Solid Hazardous Waste Bin (Incineration) Solid->SolidBin Direct Transfer SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalo Non-Halogenated (DMSO, MeOH, EtOH) SolventCheck->NonHalo No HaloBin Halogenated Solvent Carboy (High Temp Incineration) Halogenated->HaloBin NonHaloBin Non-Halogenated Solvent Carboy (Fuel Blending/Incineration) NonHalo->NonHaloBin

Caption: Decision logic for segregating 2',3,5,7-Tetrahydroxyflavanone waste streams to ensure compatibility with incineration protocols.

Emergency Response: Spill Management

Accidents happen. This self-validating protocol ensures containment without escalating the hazard.[1]

Scenario: 500 mg powder spill on a laboratory bench.

  • Isolate: Alert nearby personnel and mark the area.

  • Protect: Don N95 mask and fresh nitrile gloves immediately.[1]

  • Contain (Dry Spill):

    • Do NOT use a wet cloth initially (this spreads the flavonoid and stains surfaces).[1]

    • Cover the spill with a dry absorbent pad or paper towel to prevent dust dispersion.[1]

    • Gently sweep onto a dustpan or scoop using a stiff card.

  • Clean:

    • Once the bulk solid is removed, wet a paper towel with 70% Ethanol .

    • Wipe the surface from the outside in to avoid spreading the residue.[1]

    • Repeat until no yellow/residue remains.

  • Disposal: Place all contaminated wipes, gloves, and scoop cards into the Solid Hazardous Waste bag.

Figure 2: Spill Response Workflow

Spill_Response Alert 1. Alert & Isolate PPE 2. Don PPE (N95 + Nitrile) Alert->PPE DrySweep 3. Dry Containment (Prevent Dust) PPE->DrySweep WetWipe 4. Solvent Decon (70% EtOH) DrySweep->WetWipe Dispose 5. Hazardous Waste Bin WetWipe->Dispose

Caption: Step-by-step spill remediation workflow prioritizing dust containment followed by solvent decontamination.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3082330, 2',3,5,7-Tetrahydroxyflavanone. Retrieved from [Link]

  • Indiana University Office of Environmental Health and Safety. Laboratory Waste Disposal Guidelines. Retrieved from [Link]

  • University of Glasgow. Chemical Waste Guidance Note. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2',3,5,7-Tetrahydroxyflavanone

Executive Safety Summary As researchers, we often treat flavonoids as benign "natural products." This is a procedural error. 2',3,5,7-Tetrahydroxyflavanone is a bioactive polyphenolic compound with specific inhibitory po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

As researchers, we often treat flavonoids as benign "natural products." This is a procedural error. 2',3,5,7-Tetrahydroxyflavanone is a bioactive polyphenolic compound with specific inhibitory potential against enzymes (e.g., MMP-13, kinases). While it lacks the acute lethality of heavy metals, its capacity to modulate cell signaling pathways necessitates strict containment to prevent occupational sensitization and unintended biological uptake .

The Core Directive: Treat this substance as a Potent Pharmacological Agent (PPA) . Your primary goal is not just "compliance," but the absolute prevention of mucosal absorption via dust inhalation.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the enemy: Fine Particulate Dust .

Hazard ClassGHS Classification (Inferred*)Risk Rationale
Inhalation STOT SE 3 (Respiratory Irritation)High surface area of the powder allows rapid absorption into lung tissue. Chronic exposure may lead to sensitization.
Skin Contact Skin Irrit. 2 Polyphenols can bind to epidermal proteins; potential for contact dermatitis or transdermal absorption in solution.
Eye Contact Eye Irrit.[1][2][3][4][5][6][7] 2A Fine dust is mechanically abrasive and chemically irritating to the cornea.
Systemic Not fully characterizedAs a research chemical, assume unknown chronic toxicity. Precautionary principle applies.

*Note: Specific GHS data for this isomer is limited; classification is based on the structural class of polyhydroxyflavanones and standard SDS data for analogues like 3',4',5,7-tetrahydroxyflavanone.

PPE Matrix: The Defense System

Do not view PPE as a uniform; view it as a barrier system based on permeation kinetics and particle exclusion.

Body ZoneRecommended EquipmentTechnical Rationale
Respiratory Engineering Control: Fume Hood (Class II).PPE: N95 (minimum) or P100 Respirator if hood unavailable.The primary vector of exposure is airborne dust during weighing. Simple surgical masks offer zero protection against chemical particulates < 5µm.
Hands (Dry) Nitrile Gloves (4 mil / 0.10 mm)Sufficient for handling dry powder. Latex is discouraged due to protein allergen risks confounding safety data.
Hands (Wet) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Once solubilized (e.g., in DMSO or Methanol), the solvent acts as a carrier vehicle, dramatically increasing skin permeation rates.
Eyes Chemical Goggles (Indirect Vent)Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal.
Body Lab Coat (High-neck, Cotton/Poly blend)Synthetic fibers can build static charge, attracting the powder. Cotton blends reduce static cling.

Operational Protocol: Safe Weighing & Solubilization

Objective: Solubilize 2',3,5,7-Tetrahydroxyflavanone without contaminating the balance or the operator.

Phase 1: Preparation
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Flavanones are prone to static charge, causing "flying powder."

  • Barrier Setup: Lay down a black surface liner in the fume hood. This provides high contrast against the off-white/yellow powder, making spills immediately visible.

Phase 2: The Weighing Workflow
  • Tare: Place the receiving vial (scintillation vial or volumetric flask) on the balance inside the hood.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the source container. Transfer small amounts to avoid "dust clouds."

  • Seal: Cap the receiving vial immediately after weighing.

  • Wipe: Wipe the exterior of the source container with a Kimwipe dampened with 70% Ethanol before returning it to storage.

Phase 3: Solubilization (The Critical Step)

Note: This compound is sparingly soluble in water but soluble in organic solvents (DMSO, Ethanol).

  • Solvent Addition: Add solvent (e.g., DMSO) to the vial via pipette.

  • Vortex: Vortex the capped vial. Never sonicate an open vessel; this aerosolizes the drug solution.

  • Inspection: Visually confirm total dissolution. Undissolved particulates will alter experimental molarity.

Workflow Visualization

The following diagram outlines the logical flow of handling to minimize exposure vectors.

SafeHandling cluster_containment Primary Containment Zone (Hood) Storage Cold Storage (-20°C) Equilibration Temp Equilibration (Wait 30 mins) Storage->Equilibration Prevent condensation Hood Fume Hood (Engineering Control) Equilibration->Hood Transfer sealed Weighing Weighing (Anti-static Spatula) Hood->Weighing Inside containment Solubilization Solubilization (Add DMSO/EtOH) Weighing->Solubilization Cap immediately Waste Disposal (Solvent Waste) Solubilization->Waste Rinsate

Caption: Operational workflow emphasizing the "Primary Containment Zone" to isolate the operator from particulate exposure.

Disposal & Environmental Compliance

Flavonoids are organic compounds that should never be flushed down the drain. They can disrupt aquatic ecosystems due to their biological activity.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a Hazardous Solid Waste bag (usually yellow/red depending on facility).

  • Liquid Waste:

    • Collect in a container labeled "Non-Halogenated Organic Solvents" (if dissolved in DMSO/Ethanol).

    • List the specific chemical name on the waste tag.[8]

  • Destruction Method: The standard disposal route is Incineration via a licensed chemical waste contractor to ensure complete thermal decomposition of the polyphenolic rings.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The high antioxidant capacity does not negate lung irritation.

  • Eye Contact: Flush with water for 15 minutes.[1][5] Do not rub; the powder is abrasive.

  • Spill Cleanup:

    • Do not dry sweep. This creates dust.

    • Cover the spill with a paper towel dampened with water or ethanol.

    • Wipe up and dispose of as hazardous solid waste.

References

  • PubChem. (n.d.). 2',3,5,7-Tetrahydroxyflavanone (Compound).[9][10] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2025, from [Link]

  • Prasain, J. K., et al. (2004). Liquid chromatography–tandem mass spectrometry method for the determination of glucuronides of isoflavones. Journal of Chromatography B. (Context on flavonoid handling and analysis). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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